[(4-Methylphenyl)amino](oxo)acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylanilino)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6-2-4-7(5-3-6)10-8(11)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJGVNSLWDCUHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42868-89-3 | |
| Record name | [(4-methylphenyl)carbamoyl]formic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-p-tolyloxamic Acid
Introduction
N-p-tolyloxamic acid, also known as N-(4-methylphenyl)oxamic acid, is an organic compound of significant interest in chemical research and development. Its structure, featuring a substituted aromatic ring linked to an oxamic acid moiety, makes it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical candidates and specialized polymers. The oxamic acid functional group is known to be a pharmacophore in various biologically active compounds, for instance, as an inhibitor of lactate dehydrogenase, an enzyme implicated in cancer metabolism. This guide provides a detailed exploration of the primary synthetic pathways to N-p-tolyloxamic acid, designed for researchers, scientists, and professionals in the field of drug development. We will delve into two robust and reliable synthetic routes, elucidating the underlying chemical principles and providing detailed experimental protocols.
Core Synthetic Pathways: A Strategic Overview
The synthesis of N-p-tolyloxamic acid can be efficiently achieved through two principal strategies, both commencing from the readily available starting material, p-toluidine.
-
Pathway 1: The Diethyl Oxalate Route. This two-step method involves the initial formation of an ester intermediate, ethyl N-p-tolyloxamate, through the reaction of p-toluidine with diethyl oxalate. This is followed by the hydrolysis of the ester to yield the desired carboxylic acid. This pathway offers excellent control over the reaction and generally proceeds with high yields.
-
Pathway 2: The Oxalyl Chloride Route. This approach provides a more direct, one-pot synthesis. It involves the reaction of p-toluidine with the highly reactive oxalyl chloride. The initially formed N-p-tolyloxamoyl chloride is unstable and is hydrolyzed in situ during the aqueous workup to afford the final product. This method is often faster but requires careful handling of the moisture-sensitive and corrosive oxalyl chloride.
Pathway 1: Synthesis via Diethyl Oxalate
This pathway is a reliable and well-controlled method for the preparation of N-p-tolyloxamic acid. It proceeds in two distinct, high-yielding steps.
Step 1: Synthesis of Ethyl N-p-tolyloxamate
In this initial step, the primary amine, p-toluidine, acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The reaction is typically carried out in a 1:1 molar ratio to favor the formation of the mono-acylated product, ethyl N-p-tolyloxamate. Using an excess of the amine would lead to the formation of the undesired N,N'-di-p-tolyloxamide.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of p-toluidine attacks a carbonyl carbon of diethyl oxalate, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the elimination of an ethoxide leaving group, yielding the stable ethyl N-p-tolyloxamate and ethanol as a byproduct. The reaction is often driven to completion by heating the mixture to reflux.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluidine (1.0 equivalent) in absolute ethanol.
-
Reagent Addition: To the stirred solution, add diethyl oxalate (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product, ethyl N-p-tolyloxamate, will often crystallize out of the solution. Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol if necessary.
Step 2: Hydrolysis of Ethyl N-p-tolyloxamate to N-p-tolyloxamic Acid
The second step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Base-catalyzed hydrolysis, or saponification, is a highly effective and irreversible method for this transformation.
The hydrolysis proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from a base like sodium hydroxide) acts as the nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating an ethoxide ion. The resulting carboxylic acid is deprotonated by the basic conditions to form the carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the desired N-p-tolyloxamic acid.[1]
-
Reaction Setup: In a round-bottom flask, suspend ethyl N-p-tolyloxamate (1.0 equivalent) in a solution of sodium hydroxide (e.g., 2 M aqueous solution, 2.0-3.0 equivalents).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 1-3 hours, and the progress can be monitored by TLC until the starting ester is no longer detectable.
-
Work-up - Acidification: Cool the reaction mixture in an ice bath. With stirring, carefully acidify the solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2. A precipitate of N-p-tolyloxamic acid will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts. The crude N-p-tolyloxamic acid can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[2]
Visualization of the Diethyl Oxalate Pathway
Caption: Workflow for the synthesis of N-p-tolyloxamic acid via the diethyl oxalate pathway.
Pathway 2: Synthesis via Oxalyl Chloride
This pathway offers a more direct, one-pot synthesis of N-p-tolyloxamic acid. The high reactivity of oxalyl chloride allows the reaction to proceed rapidly at or below room temperature.
Reaction Mechanism
The reaction of p-toluidine with oxalyl chloride is a vigorous nucleophilic acyl substitution. The amine attacks one of the highly electrophilic carbonyl carbons of oxalyl chloride to form a tetrahedral intermediate. This intermediate rapidly collapses, expelling a chloride ion to form N-p-tolyloxamoyl chloride and hydrogen chloride. To prevent the protonation of the starting amine by the generated HCl, a non-nucleophilic base, such as triethylamine or pyridine, is typically added to act as an acid scavenger. The resulting N-p-tolyloxamoyl chloride is then hydrolyzed during the aqueous workup to yield the final N-p-tolyloxamic acid.
Experimental Protocol: Synthesis of N-p-tolyloxamic Acid
-
Reactant Preparation: In a dry, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve p-toluidine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Reagent Addition: Cool the solution in an ice bath to 0 °C. Add a solution of oxalyl chloride (1.0 equivalent) in the same anhydrous solvent dropwise from the addition funnel, maintaining the temperature below 5 °C. A precipitate (triethylammonium chloride) will form.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Work-up and Hydrolysis: Pour the reaction mixture into a separatory funnel containing cold water. The N-p-tolyloxamoyl chloride will hydrolyze to N-p-tolyloxamic acid. Separate the organic layer.
-
Isolation and Purification: Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization.[2]
Visualization of the Oxalyl Chloride Pathway
Caption: Workflow for the one-pot synthesis of N-p-tolyloxamic acid via the oxalyl chloride pathway.
Data Presentation: A Comparative Summary
| Parameter | Pathway 1: Diethyl Oxalate | Pathway 2: Oxalyl Chloride |
| Starting Materials | p-Toluidine, Diethyl Oxalate | p-Toluidine, Oxalyl Chloride |
| Key Reagents | Sodium Hydroxide, Hydrochloric Acid | Triethylamine (or other base) |
| Number of Steps | Two | One (plus workup) |
| Reaction Conditions | Reflux | 0 °C to Room Temperature |
| Advantages | Milder conditions, easier handling of reagents. | Faster reaction time, one-pot procedure. |
| Disadvantages | Longer overall synthesis time. | Requires anhydrous conditions, oxalyl chloride is corrosive and moisture-sensitive. |
Purification and Characterization of N-p-tolyloxamic Acid
Purification by Recrystallization
The final product from either pathway can be effectively purified by recrystallization to obtain a high-purity, crystalline solid.
-
Solvent Selection: Choose a solvent in which N-p-tolyloxamic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or an ethanol-water mixture is often a suitable choice.
-
Dissolution: In a flask, add the crude N-p-tolyloxamic acid and a minimal amount of the hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry them in a vacuum oven.[3]
Characterization
The identity and purity of the synthesized N-p-tolyloxamic acid should be confirmed using standard analytical techniques.
-
Melting Point: A sharp melting point is indicative of a pure compound. The melting point should be determined using a calibrated melting point apparatus.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals corresponding to the protons of the p-tolyl group (aromatic and methyl protons) and the oxamic acid moiety (NH and COOH protons). The expected signals would include a singlet for the methyl group protons, two doublets in the aromatic region for the para-substituted ring, a broad singlet for the NH proton, and a broad singlet for the carboxylic acid proton.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key peaks to look for include a broad O-H stretch for the carboxylic acid, an N-H stretch for the amide, and two distinct C=O stretches for the amide and carboxylic acid carbonyl groups.
Conclusion
This technical guide has detailed two effective and reliable synthetic pathways for the preparation of N-p-tolyloxamic acid. The diethyl oxalate route offers a controlled, two-step process with milder reagents, while the oxalyl chloride route provides a rapid, one-pot synthesis. The choice of pathway will depend on the specific requirements of the researcher, including available equipment, time constraints, and scale of the synthesis. The provided experimental protocols and mechanistic insights are intended to empower researchers to successfully synthesize and purify this valuable chemical intermediate for their research and development endeavors.
References
[(4-methylphenyl)carbamoyl]formic acid molecular structure
An In-depth Technical Guide to the Molecular Structure of [(4-methylphenyl)carbamoyl]formic Acid
Executive Summary: This guide provides a comprehensive technical overview of the molecular structure, synthesis, and physicochemical properties of [(4-methylphenyl)carbamoyl]formic acid, also known as N-(4-methylphenyl)oxamic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with established experimental protocols. We delve into definitive structural elucidation techniques, primarily X-ray crystallography and spectroscopic methods (NMR, IR, MS), offering both procedural details and interpretive analysis. The causality behind experimental choices is explained, and all protocols are presented as self-validating systems. This guide is grounded in authoritative scientific literature, providing a predictive framework for the compound's structure based on data from closely related analogs and discussing its potential in the context of bioactive N-aryl amides.
Chemical Identity and Physicochemical Properties
[(4-methylphenyl)carbamoyl]formic acid is an organic compound featuring a p-tolyl group linked to an oxamic acid moiety. This structure combines an aromatic amine derivative with a dicarboxylic acid monoamide, making it a subject of interest for its potential biological activities and as a building block in chemical synthesis.
Table 1: Chemical Identifiers
| Identifier | Value |
| Systematic (IUPAC) Name | 2-oxo-2-[(4-methylphenyl)amino]acetic acid |
| Common Names | N-(4-methylphenyl)oxamic acid; N-(p-tolyl)oxamic acid |
| Molecular Formula | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol |
| CAS Number | 26735-36-8 |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Reference Analog |
| Physical State | White to off-white crystalline solid | Typical for small organic acids and amides. |
| Melting Point | > 190 °C | N-(2-Pyridyl)oxamic acid melts at 196-198 °C. N-(aryl)succinamic acids show high melting points[1]. |
| Solubility | Sparingly soluble in water; Soluble in DMSO, Methanol, Ethanol | Common solubility profile for N-aryl amino acids. Recrystallization of analogs from ethanol is common[1]. |
Synthesis and Purification
The most direct synthesis of N-aryloxamic acids involves the nucleophilic attack of an aromatic amine onto an oxalic acid derivative, typically diethyl oxalate. This reaction is a straightforward and efficient method for forming the characteristic amide bond.
Synthetic Workflow
The synthesis proceeds via the reaction of p-toluidine with diethyl oxalate. One of the ester groups of diethyl oxalate is aminolyzed by p-toluidine, followed by hydrolysis of the remaining ester to yield the final carboxylic acid.
References
Authored by: A Senior Application Scientist
An In-depth Technical Guide to the Physicochemical Characteristics of 4-(Trifluoromethyl)nicotinic Acid (CAS 158063-66-2)
Abstract
This technical guide provides a comprehensive overview of the essential physical and chemical characteristics of 4-(trifluoromethyl)nicotinic acid, a key building block in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its structural, physical, and spectroscopic properties. The guide details established experimental protocols for its characterization, emphasizing the rationale behind these methodologies. All data and claims are substantiated with references to authoritative sources.
Introduction
4-(Trifluoromethyl)nicotinic acid, registered under CAS number 158063-66-2, is a fluorinated aromatic carboxylic acid.[1][2] Its structure, which combines a pyridine ring with both a carboxylic acid and a trifluoromethyl group, imparts unique electronic properties and enhanced chemical stability.[1] These features make it a valuable intermediate in the synthesis of a variety of bioactive molecules.[3] Notably, it is a crucial precursor in the production of the insecticide flonicamid and is utilized in the development of novel fungicides and potential therapeutic agents, such as Ca2+ release-activated Ca2+ (CRAC) channel inhibitors.[4][5] Understanding the fundamental physical characteristics of this compound is paramount for its effective handling, reaction optimization, and quality control in research and manufacturing settings.
Chemical Identity and Structure
The unique biological and chemical activities of 4-(trifluoromethyl)nicotinic acid are a direct consequence of its molecular architecture. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyridine ring and the acidity of the carboxylic acid moiety.
-
IUPAC Name: 4-(trifluoromethyl)pyridine-3-carboxylic acid[6]
-
Synonyms: TFNA, 4-(Trifluoromethyl)pyridine-3-carboxylic acid[2][5]
-
CAS Number: 158063-66-2[4]
-
Molecular Formula: C₇H₄F₃NO₂[4]
-
Molecular Weight: 191.11 g/mol [4]
Caption: Chemical structure of 4-(trifluoromethyl)nicotinic acid.
Physicochemical Properties
The physical properties of 4-(trifluoromethyl)nicotinic acid are summarized in the table below. These characteristics are essential for determining appropriate solvents for reactions and purification, as well as for setting parameters for analytical methods like gas and liquid chromatography.
| Property | Value | Source(s) |
| Appearance | White to light yellow or orange crystalline solid/powder. | [1][7][8] |
| Melting Point | 137 - 149 °C | [4][6][7][9] |
| Boiling Point | 290.4 ± 40.0 °C (Predicted) | [4][9] |
| Density | 1.484 ± 0.06 g/cm³ (Predicted) | [4][9] |
| pKa | 2.50 ± 0.36 (Predicted) | [9] |
| UV Absorption Max (λmax) | 267 nm | [5] |
| Solubility | Sparingly soluble in water.[1] Slightly soluble in DMSO and Methanol.[4][9] | [1][4][9] |
| DMF: 50 mg/mL | [5] | |
| DMSO: 10 mg/mL | [5] | |
| Ethanol: 25 mg/mL | [5] | |
| PBS (pH 7.2): 2 mg/mL | [5] |
The wide range reported for the melting point may be indicative of variances in the purity of the samples analyzed. The trifluoromethyl group's strong electron-withdrawing effect contributes to the compound's relatively low predicted pKa, making it a stronger acid than nicotinic acid itself.
Spectroscopic Profile
Spectroscopic analysis is fundamental to confirming the identity and purity of 4-(trifluoromethyl)nicotinic acid. Below is a discussion of the expected spectral characteristics.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns of these protons will be influenced by the positions of the carboxylic acid and trifluoromethyl substituents.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the ring carbons will provide further confirmation of the substitution pattern.
-
¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): ¹⁹F NMR is a particularly powerful tool for characterizing fluorinated compounds. The spectrum of 4-(trifluoromethyl)nicotinic acid is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.[10] The chemical shift of this signal is characteristic of the CF₃ group attached to an aromatic ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-F stretching vibrations (in the region of 1100-1300 cm⁻¹).[10]
-
Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak corresponding to the molecular weight of the compound (191.11 g/mol ).[5] The fragmentation pattern can provide additional structural information.
Experimental Protocols for Characterization
To ensure the identity and purity of 4-(trifluoromethyl)nicotinic acid, a series of well-defined analytical procedures should be followed.
Caption: A typical analytical workflow for the characterization of 4-(trifluoromethyl)nicotinic acid.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of a sample. The choice of column and mobile phase should be optimized for the specific instrument and sample.
-
Preparation of Standard Solution: Accurately weigh approximately 10 mg of a 4-(trifluoromethyl)nicotinic acid reference standard and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Preparation of Sample Solution: Prepare a sample solution in the same manner as the standard solution.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 267 nm.[5]
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Calculation: Determine the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to the total area of all peaks.
The causality for this experimental choice lies in HPLC's high resolution and sensitivity, making it ideal for separating the target compound from potential impurities arising from the synthesis process.
Protocol 2: Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the dried crystalline sample.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A narrow melting range is indicative of high purity.
Safety and Handling
Based on information for analogous compounds and general laboratory safety, 4-(trifluoromethyl)nicotinic acid is considered moderately toxic.[1]
-
Hazards: May cause irritation to the eyes, skin, and respiratory tract.[1][6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in an inert atmosphere at room temperature.[4][9]
Conclusion
4-(Trifluoromethyl)nicotinic acid is a compound of significant interest with well-defined physical characteristics. Its solid, crystalline nature, specific melting point range, and solubility profile are critical parameters for its application in chemical synthesis. The spectroscopic signatures provide unambiguous confirmation of its structure and are essential for quality control. The protocols outlined in this guide offer a robust framework for the comprehensive characterization of this important chemical intermediate, ensuring its effective and safe use in research and development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-(Trifluoromethyl)nicotinic acid CAS#: 158063-66-2 [m.chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 4-(Trifluoromethyl)nicotinic acid, 98% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. L19553.03 [thermofisher.com]
- 8. conchainbio.com [conchainbio.com]
- 9. longkechem.com [longkechem.com]
- 10. rsc.org [rsc.org]
An In-depth Technical Guide to the Solubility of (4-Methylphenyl)amino](oxo)acetic acid for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of (4-Methylphenyl)amino](oxo)acetic acid, also known as N-(p-tolyl)oxamic acid. In the absence of extensive publicly available experimental solubility data for this specific compound, this guide focuses on providing a robust framework for its evaluation. It equips researchers, scientists, and drug development professionals with the foundational knowledge of its physicochemical properties, methodologies for empirical solubility determination, and computational approaches for solubility prediction. This guide is structured to deliver not just procedural steps but also the underlying scientific principles, ensuring a thorough understanding for application in research and development settings.
Introduction to (4-Methylphenyl)amino](oxo)acetic acid
(4-Methylphenyl)amino](oxo)acetic acid (CAS No. 42868-89-3) is an organic compound with the molecular formula C₉H₉NO₃ and a molecular weight of approximately 179.17 g/mol .[1][2] Structurally, it is a derivative of oxamic acid, featuring a p-tolyl group attached to the amide nitrogen. Oxamic acid and its derivatives are of interest in medicinal chemistry and materials science.[3][4] Understanding the solubility of this compound is a critical first step in any application, from designing new pharmaceuticals to developing novel materials. Poor aqueous solubility, for instance, is a major hurdle in drug development, affecting bioavailability and therapeutic efficacy.[5]
This guide will delve into the key aspects of solubility determination for (4-Methylphenyl)amino](oxo)acetic acid, providing both theoretical grounding and practical methodologies.
Physicochemical Properties Influencing Solubility
While specific experimental data for (4-Methylphenyl)amino](oxo)acetic acid is limited, we can infer its likely solubility behavior based on its structure and the known properties of related compounds.
| Property | Value / Predicted Characteristic | Source / Rationale |
| Molecular Formula | C₉H₉NO₃ | [1] |
| Molecular Weight | 179.17 g/mol | [2] |
| Structure | Aromatic carboxylic acid and amide | - |
| pKa | Predicted to be acidic | The carboxylic acid group is expected to be the primary acidic center. The exact pKa would require experimental determination.[6][7] |
| LogP (Octanol-Water Partition Coefficient) | Predicted to be moderately lipophilic | The presence of the p-tolyl group suggests some lipophilicity, while the carboxylic acid and amide groups contribute to hydrophilicity. |
| Hydrogen Bonding | Donor and Acceptor sites present | The carboxylic acid and amide groups can participate in hydrogen bonding, which is a key factor in solubility in protic solvents like water and alcohols.[8] |
| Physical Form | Expected to be a solid at room temperature | Based on supplier information and the nature of similar compounds.[1] |
The interplay of these properties dictates the solubility of (4-Methylphenyl)amino](oxo)acetic acid in various solvents. The aromatic ring contributes to hydrophobicity, while the polar carboxylic acid and amide functionalities enhance solubility in polar solvents. The overall solubility will be a balance of these competing factors and will be significantly influenced by the pH of the aqueous medium due to the presence of the ionizable carboxylic acid group.
Methodologies for Solubility Determination
Given the scarcity of published data, researchers will need to determine the solubility of (4-Methylphenyl)amino](oxo)acetic acid empirically. This section details the gold-standard experimental protocols and introduces computational prediction methods.
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. The shake-flask method is the most reliable technique for its determination.[1][9]
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of solid (4-Methylphenyl)amino](oxo)acetic acid to a known volume of the desired solvent (e.g., water, phosphate buffer at various pHs, ethanol) in a sealed, screw-cap vial or flask. The presence of undissolved solid at the end of the experiment is crucial.[10]
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. Equilibrium is typically reached within 24 to 72 hours.[10] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration. Care must be taken to avoid any solid particles in the collected supernatant.[10]
-
Quantification: Analyze the concentration of (4-Methylphenyl)amino](oxo)acetic acid in the clear, saturated solution using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method. A calibration curve with known concentrations of the compound must be prepared for accurate quantification.
-
pH Measurement: For aqueous solutions, measure the pH of the final saturated solution, as the solubility of ionizable compounds is pH-dependent.[10]
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]
- 3. Oxamic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. quora.com [quora.com]
A Guide to the Spectroscopic Characterization of N-p-tolyloxamic Acid
This technical guide provides an in-depth analysis of the spectroscopic data for N-p-tolyloxamic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction
N-p-tolyloxamic acid, also known as N-(4-methylphenyl)oxamic acid, belongs to the class of N-aryl oxamic acids. These compounds are of significant interest in medicinal chemistry due to their potential as enzyme inhibitors and intermediates in the synthesis of various pharmaceuticals. Accurate structural confirmation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's architecture.
This guide will navigate through the interpretation of the ¹H NMR, ¹³C NMR, IR, and MS data expected for N-p-tolyloxamic acid. While experimental data for this specific molecule is not widely published, this guide will leverage data from structurally similar compounds and predictive models to provide a robust and scientifically grounded analysis.
Molecular Structure and Spectroscopic Correlation
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The diagram below illustrates the structure of N-p-tolyloxamic acid with key atoms numbered for reference in the subsequent spectroscopic analysis.
Caption: Molecular structure of N-p-tolyloxamic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
Experimental Protocol: A standard ¹H NMR spectrum would be acquired by dissolving approximately 5-10 mg of N-p-tolyloxamic acid in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 400 MHz or higher field spectrometer at room temperature.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | 10.0 - 13.0 | singlet (broad) | 1H |
| -NH- | 9.0 - 10.5 | singlet | 1H |
| H-2, H-6 | ~7.5 | doublet | 2H |
| H-3, H-5 | ~7.1 | doublet | 2H |
| -CH₃ | ~2.3 | singlet | 3H |
Interpretation:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically between 10.0 and 13.0 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.
-
Amide Proton (-NH-): The amide proton is also deshielded and is expected to appear as a sharp singlet in the range of 9.0 to 10.5 ppm.
-
Aromatic Protons (H-2, H-6, H-3, H-5): The p-substituted aromatic ring will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing amide group (H-2, H-6) will be more deshielded (~7.5 ppm) than the protons meta to it (H-3, H-5) (~7.1 ppm).
-
Methyl Protons (-CH₃): The protons of the tolyl methyl group will appear as a singlet at approximately 2.3 ppm.
¹³C NMR Spectroscopy
Experimental Protocol: The ¹³C NMR spectrum would be acquired from the same sample prepared for ¹H NMR analysis. A proton-decoupled pulse sequence would be used to simplify the spectrum to a series of singlets, with chemical shifts referenced to the solvent peak or TMS.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (acid) | 160 - 165 |
| C=O (amide) | 155 - 160 |
| C-1 | ~135 |
| C-4 | ~134 |
| C-3, C-5 | ~129 |
| C-2, C-6 | ~120 |
| -CH₃ | ~21 |
Interpretation:
-
Carbonyl Carbons (C=O): Two distinct carbonyl signals are expected in the downfield region of the spectrum. The carboxylic acid carbonyl is typically found between 160-165 ppm, while the amide carbonyl is slightly more shielded, appearing around 155-160 ppm.
-
Aromatic Carbons: The aromatic region will show four signals. The quaternary carbons C-1 (attached to nitrogen) and C-4 (attached to the methyl group
Crystal structure analysis of [(4-methylphenyl)carbamoyl]formic acid
An In-depth Technical Guide to the Crystal Structure Analysis of [(4-methylphenyl)carbamoyl]formic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. It provides invaluable insights into molecular interactions, conformational preferences, and solid-state properties, all of which are critical for rational drug design. This guide presents a comprehensive, in-depth technical workflow for the crystal structure analysis of [(4-methylphenyl)carbamoyl]formic acid, a compound of interest due to its structural motifs commonly found in pharmacologically active agents. As a Senior Application Scientist, this document is structured to provide not just a protocol, but a field-proven narrative that explains the causality behind experimental choices, ensuring both technical accuracy and practical applicability. While a public crystal structure for this specific molecule is not available as of this writing, this guide will serve as a best-practice blueprint for the analysis of this and similar novel crystalline materials.
Introduction: The Significance of [(4-methylphenyl)carbamoyl]formic Acid in a Pharmaceutical Context
The [(4-methylphenyl)carbamoyl]formic acid molecule incorporates two key functional groups of significant interest in medicinal chemistry: a carbamate linkage and a carboxylic acid moiety. The carboxylic acid group is a prevalent feature in numerous marketed drugs, often playing a crucial role in the pharmacophore by engaging in essential hydrogen bonding interactions with biological targets.[1][2][3] However, the presence of a carboxylic acid can also present challenges in drug development, including metabolic instability and limited membrane permeability.[1][4]
This has led to extensive research into carboxylic acid bioisosteres—functional groups that can mimic the desired interactions of a carboxylic acid while offering improved pharmacokinetic profiles.[1][2][3][4][5] The carbamoyl moiety in the target molecule can be seen in this light, as it can influence the electronic and conformational properties of the adjacent carboxylic acid. A detailed understanding of the solid-state structure of [(4-methylphenyl)carbamoyl]formic acid can therefore provide critical insights into its potential as a scaffold in drug design, its hydrogen bonding patterns, and its physicochemical properties.
Synthesis and Material Preparation
A prerequisite for any crystallographic study is the synthesis of high-purity material. While various methods for carbamate synthesis exist, a plausible and efficient route for preparing [(4-methylphenyl)carbamoyl]formic acid is the reaction of p-toluidine with oxalyl chloride, followed by hydrolysis.
Proposed Synthesis Workflow
Caption: Proposed synthetic route for [(4-methylphenyl)carbamoyl]formic acid.
Experimental Protocol: Synthesis
-
Reaction Setup: In a fume hood, dissolve p-toluidine (1 equivalent) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.
-
Addition of Oxalyl Chloride: Slowly add oxalyl chloride (1.1 equivalents), dissolved in the same anhydrous solvent, to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Hydrolysis: Upon completion, carefully quench the reaction by the slow addition of water.
-
Product Isolation and Purification: The product, [(4-methylphenyl)carbamoyl]formic acid, is expected to precipitate from the aqueous mixture. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to achieve high purity suitable for single-crystal growth.
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Single-Crystal Growth: The Gateway to High-Resolution Structure
The growth of a high-quality single crystal is often the most challenging and critical step in X-ray crystallography. The ideal crystal should be of sufficient size (typically >0.1 mm in all dimensions), possess a regular internal structure, and be free from significant defects.[6]
Methodologies for Crystal Growth
Several techniques can be employed for the crystallization of small organic molecules. The choice of method and solvent is crucial and often determined empirically.
| Method | Description | Suitability |
| Slow Evaporation | A nearly saturated solution of the compound is prepared and the solvent is allowed to evaporate slowly over several days. | Compounds that are moderately soluble and stable in the chosen solvent. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the solution induces crystallization. | Highly versatile and often successful for a wide range of compounds. |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization. | Compounds with a significant temperature-dependent solubility. |
Experimental Protocol: Crystal Growth by Vapor Diffusion
-
Solvent Screening: Screen a variety of solvents to find a suitable system where [(4-methylphenyl)carbamoyl]formic acid is moderately soluble.
-
Preparation of the Sample Vial: Dissolve a small amount of the purified compound in a suitable solvent (e.g., acetone) in a small, clean vial.
-
Preparation of the Reservoir: In a larger beaker or jar, add a layer of an "anti-solvent" in which the compound is poorly soluble (e.g., hexane).
-
Vapor Diffusion Setup: Place the sample vial inside the larger container, ensuring the solvent levels are such that there is no direct mixing. Seal the outer container.
-
Incubation: Allow the setup to stand undisturbed in a vibration-free environment. The more volatile solvent from the sample vial will slowly evaporate and mix with the anti-solvent vapor, leading to a gradual increase in the concentration of the anti-solvent in the sample vial, which should induce crystallization over a period of days to weeks.
Single-Crystal X-ray Diffraction Analysis
Once a suitable crystal is obtained, the next step is to determine its three-dimensional structure using X-ray diffraction.
Workflow for X-ray Diffraction Analysis
Caption: Workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Data Collection and Structure Solution
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete dataset of diffraction intensities at various orientations.
-
Unit Cell Determination and Data Processing: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell. The intensities of the reflections are integrated and corrected for various experimental factors.
-
Structure Solution: The processed data is used to solve the "phase problem" and obtain an initial electron density map of the unit cell. For small molecules like [(4-methylphenyl)carbamoyl]formic acid, direct methods are typically successful.
-
Structure Refinement: The initial structural model is refined against the experimental data. This iterative process involves adjusting atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors.
-
Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and chemical reasonableness.
Data Interpretation and Structural Insights
The final output of a successful crystal structure analysis is a detailed three-dimensional model of the molecule in the crystalline state.
Key Crystallographic Data
The following table summarizes the type of data that would be obtained from a crystal structure analysis of [(4-methylphenyl)carbamoyl]formic acid.
| Parameter | Description | Example (Hypothetical) |
| Chemical Formula | The elemental composition of the molecule. | C₁₀H₁₁NO₃ |
| Formula Weight | The molecular weight of the compound. | 193.20 |
| Crystal System | The crystal system to which the unit cell belongs (e.g., monoclinic, orthorhombic). | Monoclinic |
| Space Group | The symmetry group of the crystal. | P2₁/c |
| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | a = 10.123 Å, b = 5.432 Å, c = 15.678 Å, β = 98.76° |
| Volume | The volume of the unit cell. | 850.1 ų |
| Z | The number of molecules per unit cell. | 4 |
| Calculated Density | The density of the crystal calculated from the crystallographic data. | 1.512 g/cm³ |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | R1 = 0.045 |
Structural Analysis
The refined crystal structure would provide a wealth of information, including:
-
Molecular Conformation: The precise arrangement of atoms in the molecule, including bond lengths, bond angles, and torsion angles.
-
Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. For [(4-methylphenyl)carbamoyl]formic acid, the hydrogen bonding network involving the carboxylic acid and carbamate groups would be of particular interest.
-
Solid-State Properties: The crystal structure can help rationalize macroscopic properties such as melting point, solubility, and polymorphism.
The Role of Crystallographic Databases
Once a crystal structure is determined, it is standard practice to deposit the data in a public repository to ensure its accessibility to the scientific community. The premier database for small-molecule organic and metal-organic crystal structures is the Cambridge Structural Database (CSD) .[6][7][8][9][10] The CSD is a comprehensive and curated resource that is invaluable for researchers in chemistry, materials science, and drug discovery.[6][7][8][9][10]
Conclusion
The crystal structure analysis of novel compounds like [(4-methylphenyl)carbamoyl]formic acid is a powerful and essential tool in modern chemical and pharmaceutical research. This guide has outlined a comprehensive, best-practice workflow, from synthesis and crystal growth to data collection and interpretation. By following a rigorous and well-reasoned experimental approach, researchers can obtain high-quality structural data that can profoundly impact our understanding of molecular properties and guide the development of new therapeutic agents.
References
- 1. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. | Semantic Scholar [semanticscholar.org]
- 3. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres [ouci.dntb.gov.ua]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FAIRsharing [fairsharing.org]
- 7. The Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 9. biokeanos.com [biokeanos.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Potential Biological Activity of N-p-tolyloxamic Acid
Abstract: N-p-tolyloxamic acid, a member of the N-aryl oxamic acid class of compounds, holds significant, yet largely unexplored, potential as a biologically active agent. While direct studies on this specific molecule are limited, a comprehensive analysis of structurally related compounds, including N-aryl oxamic acids and hydroxamic acids, provides a strong foundation for predicting its therapeutic promise. This guide synthesizes the existing knowledge on these related compounds to build a scientifically grounded hypothesis for the potential anticancer, anti-inflammatory, and antimicrobial activities of N-p-tolyloxamic acid. We will delve into the probable mechanisms of action, most notably the inhibition of lactate dehydrogenase A (LDHA) in the context of cancer metabolism. Furthermore, this document provides detailed experimental protocols for the synthesis and biological evaluation of N-p-tolyloxamic acid, offering a roadmap for researchers and drug development professionals to investigate its therapeutic potential.
Introduction: The Therapeutic Potential of N-Aryl Oxamic Acids
N-aryl oxamic acids are a class of organic compounds characterized by an oxamic acid moiety attached to an aryl group. This structural motif has garnered considerable interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The versatility of the N-aryl scaffold allows for a wide range of substitutions, enabling the fine-tuning of physicochemical properties and biological targets.
N-p-tolyloxamic acid, with its tolyl group substituent, is structurally analogous to several compounds with established pharmacological activities. Notably, the broader family of hydroxamic acids is known for a wide spectrum of biological effects, including antibacterial, antifungal, and antitumor properties[1]. This guide will extrapolate from the known activities of these related compounds to build a compelling case for the investigation of N-p-tolyloxamic acid as a novel therapeutic agent.
Predicted Biological Activities and Mechanisms of Action
Based on the structure of N-p-tolyloxamic acid and the documented activities of related compounds, we hypothesize three primary areas of biological activity: anticancer, anti-inflammatory, and antimicrobial.
Anticancer Activity: Targeting Cancer Metabolism through LDHA Inhibition
A significant body of evidence points to N-substituted oxamic acids as inhibitors of lactate dehydrogenase (LDH), particularly the LDH-A isoform which is crucial for the metabolic phenotype of many cancer cells[2][3]. Cancer cells often exhibit a phenomenon known as the Warburg effect, where they predominantly rely on glycolysis for energy production even in the presence of oxygen. This metabolic shift necessitates the rapid conversion of pyruvate to lactate, a reaction catalyzed by LDHA, to regenerate NAD+ and sustain high glycolytic rates. Inhibition of LDHA disrupts this process, leading to a reduction in ATP production, increased oxidative stress, and ultimately, cancer cell death[3][4].
Given that oxamic acid itself is a known competitive inhibitor of LDH, it is highly probable that N-p-tolyloxamic acid also functions as an LDHA inhibitor. The p-tolyl group may influence the compound's binding affinity and selectivity for the enzyme's active site.
Proposed Mechanism of Action: LDHA Inhibition
The proposed mechanism involves the competitive inhibition of LDHA by N-p-tolyloxamic acid, which would bind to the enzyme's active site and prevent the binding of its natural substrate, pyruvate. This would lead to a cascade of events detrimental to cancer cell survival.
Caption: Proposed mechanism of anticancer activity of N-p-tolyloxamic acid via LDHA inhibition.
Anti-inflammatory and Antioxidant Activity
Aryl-acetic and hydroxamic acids have demonstrated notable anti-inflammatory and antioxidant properties[5][6][7]. The mechanism of action is often attributed to the inhibition of enzymes involved in the inflammatory cascade, such as lipoxygenases (LOX)[5][6]. LOX enzymes are key to the biosynthesis of leukotrienes, which are potent mediators of inflammation[5]. The structural features of N-p-tolyloxamic acid, particularly the aryl group, suggest its potential to interact with the active site of LOX.
Furthermore, these classes of compounds can act as antioxidants by scavenging free radicals, such as the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical, and inhibiting lipid peroxidation[5][6].
Antimicrobial Activity
Hydroxamic acid derivatives are known to possess a broad spectrum of antimicrobial activities[1]. One of the key mechanisms of antibacterial action, particularly against Gram-negative bacteria, is the inhibition of UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine deacetylase (LpxC)[8][9][10]. LpxC is an essential enzyme in the biosynthesis of Lipid A, a critical component of the outer membrane of Gram-negative bacteria. Inhibition of LpxC leads to the disruption of the bacterial outer membrane and subsequent cell death. The hydroxamic acid moiety is a key pharmacophore for LpxC inhibition, and it is plausible that N-p-tolyloxamic acid could exhibit similar activity.
Synthesis and Characterization
The synthesis of N-p-tolyloxamic acid can be readily achieved through a well-established method for the preparation of N-aryl oxamic acids.
Experimental Protocol: Synthesis of N-p-tolyloxamic Acid
Caption: Workflow for the synthesis and characterization of N-p-tolyloxamic acid.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve p-toluidine in an excess of diethyl oxalate.
-
Reflux: Heat the reaction mixture to reflux for a specified period (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Intermediate: After completion of the reaction, cool the mixture and remove the excess diethyl oxalate under reduced pressure. The resulting solid is the ethyl ester intermediate, which can be purified by recrystallization.
-
Hydrolysis: Dissolve the purified ethyl ester in a suitable solvent (e.g., ethanol) and add an aqueous solution of a base (e.g., sodium hydroxide).
-
Acidification and Precipitation: Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC). Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the N-p-tolyloxamic acid.
-
Purification and Characterization: Collect the precipitate by filtration, wash with cold water, and dry. The final product can be further purified by recrystallization. The structure and purity of the synthesized N-p-tolyloxamic acid should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Protocols for Biological Evaluation
To validate the hypothesized biological activities of N-p-tolyloxamic acid, a series of in vitro and in vivo assays are recommended.
Anticancer Activity Evaluation
Table 1: Assays for Anticancer Activity
| Assay | Purpose | Key Parameters to Measure |
| Cell Viability Assay (MTT/XTT) | To determine the cytotoxic effect on various cancer cell lines. | IC50 (half-maximal inhibitory concentration) values. |
| LDHA Enzyme Inhibition Assay | To directly measure the inhibitory effect on LDHA activity. | Ki (inhibition constant) and mode of inhibition (competitive, etc.). |
| Lactate Production Assay | To assess the impact on lactate production in cancer cells. | Changes in intracellular and extracellular lactate levels. |
| Apoptosis Assay (Annexin V/PI) | To determine if cell death occurs via apoptosis. | Percentage of apoptotic and necrotic cells. |
| Colony Formation Assay | To evaluate the long-term effect on the proliferative capacity of cancer cells. | Number and size of colonies formed. |
Experimental Protocol: LDHA Enzyme Inhibition Assay
-
Enzyme and Substrates: Use purified recombinant human LDHA. The reaction mixture should contain NADH and pyruvate as substrates.
-
Assay Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ during the conversion of pyruvate to lactate by LDHA.
-
Procedure:
-
Add buffer, NADH, LDHA, and varying concentrations of N-p-tolyloxamic acid (or a vehicle control) to a 96-well plate.
-
Incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding pyruvate.
-
Monitor the change in absorbance at 340 nm over time using a plate reader.
-
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of N-p-tolyloxamic acid. Further kinetic studies can be performed to determine the Ki and the mechanism of inhibition.
Anti-inflammatory Activity Evaluation
Table 2: Assays for Anti-inflammatory Activity
| Assay | Purpose | Key Parameters to Measure |
| Lipoxygenase (LOX) Inhibition Assay | To measure the inhibitory effect on LOX activity. | IC50 values. |
| DPPH Radical Scavenging Assay | To assess the antioxidant capacity. | EC50 (half-maximal effective concentration) values. |
| Carrageenan-Induced Paw Edema in Rats | To evaluate the in vivo anti-inflammatory effect. | Reduction in paw volume. |
| Measurement of Pro-inflammatory Cytokines | To determine the effect on the production of inflammatory mediators (e.g., TNF-α, IL-6) in LPS-stimulated macrophages. | Levels of cytokines in cell culture supernatants. |
Antimicrobial Activity Evaluation
Table 3: Assays for Antimicrobial Activity
| Assay | Purpose | Key Parameters to Measure |
| Broth Microdilution Assay | To determine the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi. | MIC values. |
| LpxC Enzyme Inhibition Assay | To directly measure the inhibitory effect on LpxC activity (for Gram-negative bacteria). | IC50 values. |
| Time-Kill Assay | To assess the bactericidal or bacteriostatic nature of the compound. | Reduction in viable cell count over time. |
Conclusion and Future Directions
While direct experimental data on N-p-tolyloxamic acid is currently lacking, the wealth of information on structurally related N-aryl oxamic and hydroxamic acids provides a strong rationale for its investigation as a potential therapeutic agent. The most promising avenue for exploration appears to be its anticancer activity, likely mediated through the inhibition of LDHA. Its potential anti-inflammatory and antimicrobial properties also warrant thorough investigation.
The experimental protocols outlined in this guide provide a clear path forward for researchers to synthesize, characterize, and evaluate the biological activities of N-p-tolyloxamic acid. Future studies should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of N-aryl oxamic acid derivatives with various substitutions on the aryl ring to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of N-p-tolyloxamic acid in animal models of cancer, inflammation, and infectious diseases.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity of the compound to determine its drug-like properties.
The exploration of N-p-tolyloxamic acid and its derivatives could lead to the discovery of novel therapeutic agents with significant clinical impact.
References
- 1. jocpr.com [jocpr.com]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and anti-inflammatory activity of aryl-acetic and hydroxamic acids as novel lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. Synthesis, biological evaluation and molecular docking studies of benzyloxyacetohydroxamic acids as LpxC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of triazolyl-substituted benzyloxyacetohydroxamic acids as LpxC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
(4-Methylphenyl)amino](oxo)acetic Acid: A Comprehensive Technical Guide to its Discovery, Synthesis, and Applications
Abstract
This technical guide provides an in-depth exploration of (4-Methylphenyl)amino](oxo)acetic acid, also known as N-(p-tolyl)oxamic acid. Delving into the historical context of its discovery through the lens of 19th-century amine chemistry, this document details the foundational synthetic methodologies that paved the way for its creation. We will examine the core chemical principles and reaction mechanisms, offering field-proven insights into both historical and contemporary synthetic protocols. Furthermore, this guide will touch upon the broader class of N-aryl oxamic acids, discussing their evolving applications in medicinal chemistry and materials science, thereby providing researchers, scientists, and drug development professionals with a comprehensive understanding of this significant chemical entity.
Introduction: The Emergence of N-Aryl Oxamic Acids
(4-Methylphenyl)amino](oxo)acetic acid belongs to the class of N-aryl oxamic acids, characterized by an oxamic acid moiety attached to an aryl group. These compounds have garnered significant interest in various scientific fields due to their versatile chemical nature and diverse biological activities. The presence of both a carboxylic acid and an amide functional group within a relatively simple structure allows for a wide range of chemical modifications, making them attractive building blocks in organic synthesis and medicinal chemistry. Understanding the history and fundamental chemistry of a representative molecule like (4-Methylphenyl)amino](oxo)acetic acid provides a solid foundation for exploring the broader potential of this compound class.
Historical Context: The Dawn of Aromatic Amine Chemistry
The discovery of (4-Methylphenyl)amino](oxo)acetic acid is intrinsically linked to the pioneering work on aromatic amines in the 19th century. While a singular "discovery" paper for this specific molecule is not readily apparent in the historical literature, its synthesis is a direct application of well-established reactions from that era. The work of the renowned chemist August Wilhelm von Hofmann is particularly pertinent. In his extensive studies on amines, Hofmann developed various methods for their separation and characterization. One such method, known as the Hofmann amine separation , utilized the differential reactivity of primary, secondary, and tertiary amines with diethyl oxalate.[1][2][3][4][5]
Primary amines, such as p-toluidine, were observed to react with diethyl oxalate to form solid, crystalline N,N'-dialkyloxamides. This reaction provided a reliable means of isolating and identifying primary amines from complex mixtures. The initial reaction product, before the formation of the final oxamide, is the corresponding oxamic acid ester, which upon hydrolysis yields the oxamic acid. It is within this foundational work that the intellectual seeds for the synthesis of (4-Methylphenyl)amino](oxo)acetic acid were sown. Early chemical literature from German journals such as Annalen der Chemie und Pharmacie and Berichte der deutschen chemischen Gesellschaft contains numerous examples of reactions between aromatic amines and oxalic acid or its esters, laying the groundwork for the preparation of a vast array of N-aryl oxamic acid derivatives.
Synthesis and Chemical Properties
The synthesis of (4-Methylphenyl)amino](oxo)acetic acid can be approached through several methods, ranging from classical 19th-century procedures to more modern catalytic techniques.
Classical Synthesis: The Reaction of p-Toluidine with Diethyl Oxalate
This method, rooted in the historical context described above, remains a fundamental and illustrative approach to synthesizing N-aryl oxamic acids.[6]
Reaction Scheme:
References
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Hofmann's method to separate amines in a mixture uses the reagent [infinitylearn.com]
- 5. Separation of primary, secondary and tertiary amines by Hoffmann’s method [chemicalnote.com]
- 6. researchgate.net [researchgate.net]
A Comprehensive Guide to the Theoretical Calculation of N-p-tolyloxamic Acid Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-p-tolyloxamic acid, a derivative of oxamic acid[1][2], and its analogues have garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Their potential as enzyme inhibitors, notably lactate dehydrogenase (LDH)[3][4][5], underscores their therapeutic promise. A thorough understanding of the molecule's theoretical properties is paramount for rational drug design and the development of novel applications. This guide provides an in-depth, technically-focused protocol for the computational analysis of N-p-tolyloxamic acid, leveraging quantum mechanical methods to elucidate its structural, electronic, and spectroscopic characteristics. By integrating established theoretical frameworks with practical, step-by-step workflows, this document aims to empower researchers to conduct robust in-silico investigations, thereby accelerating the discovery and optimization process.
Introduction: The Significance of Theoretical Modeling in Drug Discovery
The journey of a drug from concept to clinic is an arduous and costly endeavor. Computational chemistry and molecular modeling have emerged as indispensable tools, offering a cost-effective and efficient means to predict molecular properties and guide experimental efforts. By simulating molecular behavior at the quantum level, we can gain profound insights into structure-activity relationships (SAR), reaction mechanisms, and potential toxicities long before a compound is synthesized.
N-p-tolyloxamic acid, with its amide and carboxylic acid functionalities, presents a compelling case for theoretical investigation. Its structural features suggest a propensity for hydrogen bonding and potential interactions with biological targets. This guide will focus on a suite of computational techniques to comprehensively characterize this molecule.
Foundational Principles: An Overview of Computational Methods
The theoretical calculations outlined in this guide are primarily based on Density Functional Theory (DFT), a robust quantum mechanical method that offers a favorable balance between computational cost and accuracy for organic molecules.[6][7] We will also touch upon other relevant methods where applicable. The widely-used Gaussian suite of programs serves as the primary software platform for these calculations.[8][9][10][11]
Density Functional Theory (DFT)
DFT methods calculate the electronic structure of a molecule by focusing on the electron density rather than the complex many-electron wavefunction. This approach has proven to be highly effective for predicting a wide range of molecular properties. A key aspect of DFT is the choice of the functional, which approximates the exchange-correlation energy. The B3LYP hybrid functional is a popular and reliable choice for many organic systems and will be utilized in our protocols.[12][13]
Basis Sets
A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation. Larger basis sets provide more accurate results but at a higher computational cost. The 6-311++G(d,p) basis set, which includes diffuse and polarization functions, is a good starting point for molecules like N-p-tolyloxamic acid, providing a reliable description of both core and valence electrons.[7][13]
Workflow for Theoretical Property Calculation
The following sections detail the step-by-step protocols for calculating key theoretical properties of N-p-tolyloxamic acid.
Caption: Computational workflow for theoretical property calculation.
Molecular Structure Optimization
The first and most crucial step is to determine the most stable three-dimensional conformation of N-p-tolyloxamic acid.
Protocol: Geometry Optimization
-
Molecule Building: Construct the 3D structure of N-p-tolyloxamic acid using a molecular modeling interface such as GaussView.[14] Ensure correct atom connectivity and initial bond lengths/angles.
-
Input File Preparation: Create a Gaussian input file (.com or .gjf).
-
Route Section (#p): Specify the calculation method and basis set (e.g., #p B3LYP/6-311++G(d,p) Opt). The Opt keyword requests a geometry optimization.
-
Molecule Specification: Provide the atomic coordinates in Cartesian or Z-matrix format.
-
Charge and Multiplicity: Specify the molecule's charge (0 for neutral) and spin multiplicity (1 for a singlet ground state).
-
-
Execution: Submit the input file to the Gaussian program.[10]
-
Analysis of Output: Upon successful completion, the output file (.log or .out) will contain the optimized Cartesian coordinates, the final electronic energy, and confirmation of convergence.
Rationale: The optimization process systematically adjusts the molecular geometry to find a minimum on the potential energy surface. This optimized structure is the foundation for all subsequent property calculations.
Vibrational Frequency Analysis
Calculating vibrational frequencies serves two primary purposes: to confirm that the optimized structure is a true minimum and to predict the infrared (IR) and Raman spectra.
Protocol: Frequency Calculation
-
Input File Preparation: Use the optimized geometry from the previous step.
-
Route Section (#p): Modify the route section to #p B3LYP/6-311++G(d,p) Freq. The Freq keyword requests a frequency calculation.
-
-
Execution: Run the calculation in Gaussian.
-
Analysis of Output:
-
Imaginary Frequencies: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further geometry refinement.
-
Vibrational Modes: The output will list the calculated vibrational frequencies and their corresponding IR and Raman intensities.[7][13] These can be visualized using software like GaussView to understand the nature of the atomic motions for each mode.
-
Rationale: The vibrational frequencies correspond to the different modes of vibration of the molecule. Theoretical vibrational spectroscopy is a powerful tool for interpreting experimental spectra.[12] It's common practice to scale the calculated frequencies by a factor (e.g., 0.961 for B3LYP) to better match experimental data, accounting for anharmonicity and basis set imperfections.[13]
| Property | Description | Significance |
| Zero-Point Vibrational Energy (ZPVE) | The vibrational energy of the molecule at 0 Kelvin. | Important for accurate thermochemical calculations. |
| Rotational Constants | Constants related to the molecule's moments of inertia. | Used in the analysis of rotational spectroscopy. |
| Thermochemical Data | Enthalpy, entropy, and Gibbs free energy at a given temperature. | Crucial for predicting reaction thermodynamics. |
Table 1: Key data obtained from a frequency calculation.
Electronic Properties and Chemical Reactivity
Understanding the electronic structure of N-p-tolyloxamic acid is key to predicting its reactivity and intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.[15]
Protocol: HOMO-LUMO Analysis
-
Data Extraction: The energies of the HOMO and LUMO are printed in the Gaussian output file from the geometry optimization or a single-point energy calculation.
-
Visualization: Use GaussView or other visualization software to plot the 3D isosurfaces of the HOMO and LUMO. This shows the spatial distribution of these orbitals.
-
Energy Gap Calculation: The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter.
Rationale:
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.[16]
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are prone to nucleophilic attack.[17]
-
Energy Gap: A small HOMO-LUMO gap suggests high chemical reactivity and polarizability, while a large gap indicates high kinetic stability.[16]
| Parameter | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ ≈ (I + A) / 2 | A measure of the ability to attract electrons. |
| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | A measure of chemical reactivity. |
Table 2: Global reactivity descriptors derived from HOMO and LUMO energies.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential around a molecule, providing a visual representation of the charge distribution.[18]
Protocol: MEP Calculation and Visualization
-
Input File Preparation:
-
Route Section (#p): Use a route section like #p B3LYP/6-311++G(d,p) Pop=None MESP. The MESP keyword requests the MEP calculation.
-
-
Execution and Visualization: Generate a cube file from the checkpoint file using the cubegen utility in Gaussian. This cube file can then be visualized in GaussView to map the MEP onto the electron density surface.
Rationale: The MEP is invaluable for understanding non-covalent interactions, particularly in the context of drug-receptor binding.[19][20]
-
Negative Regions (Red/Yellow): Indicate electron-rich areas, such as lone pairs on oxygen and nitrogen atoms, which are potential sites for electrophilic attack and hydrogen bond acceptance.
-
Positive Regions (Blue): Indicate electron-deficient areas, such as hydrogen atoms bonded to electronegative atoms, which are potential sites for nucleophilic attack and hydrogen bond donation.
Caption: Interpreting Molecular Electrostatic Potential (MEP) maps.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals.[21]
Protocol: NBO Analysis
-
Input File Preparation:
-
Route Section (#p): Include Pop=NBO in the route section (e.g., #p B3LYP/6-311++G(d,p) Pop=NBO).
-
-
Execution and Analysis: The NBO analysis results will be printed in the output file. Key information includes natural atomic charges, hybridization of orbitals, and details of hyperconjugative interactions.
Rationale: NBO analysis is particularly useful for quantifying intramolecular charge transfer and the stability arising from electron delocalization.[22][23] The analysis of donor-acceptor interactions (e.g., lone pair to antibonding orbital) provides a quantitative measure of hyperconjugation, which contributes to molecular stability.
Predicting Spectroscopic and Pharmaceutical Properties
Beyond fundamental properties, computational methods can predict spectroscopic data and provide initial assessments of a molecule's drug-like characteristics.
NMR Spectroscopy Prediction
Theoretical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the interpretation of experimental spectra.
Protocol: NMR Calculation
-
Input File Preparation:
-
Route Section (#p): Use a route section like #p B3LYP/6-311++G(d,p) NMR. The NMR keyword requests the calculation of magnetic shielding tensors.
-
-
Execution and Analysis: The output will contain the absolute magnetic shielding values for each nucleus. These can be converted to chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.
Rationale: Comparing calculated NMR chemical shifts with experimental data can help confirm the proposed molecular structure and assign spectral peaks.[24]
Drug-Likeness and ADMET Prediction
While a full pharmacokinetic profile requires experimental studies, computational tools can provide an early assessment of a molecule's potential as a drug candidate.
Protocol: In-Silico ADMET Prediction
-
Utilize Online Tools: A variety of web-based servers (e.g., SwissADME, pkCSM) can be used to predict drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[25]
-
Input: These tools typically require the 2D or 3D structure of the molecule (e.g., in SMILES or SDF format).
-
Analysis: The output will provide predictions for various parameters, including:
-
Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.[25]
-
ADMET Properties: Predictions for properties such as gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes.[26][27][28]
-
Rationale: Early assessment of ADMET properties can help identify potential liabilities and guide the design of molecules with more favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development.[26][27]
| Parameter | Favorable Range | Significance |
| Molecular Weight | ≤ 500 g/mol | Affects absorption and distribution. |
| LogP (Lipophilicity) | ≤ 5 | Influences solubility and membrane permeability. |
| Hydrogen Bond Donors | ≤ 5 | Impacts solubility and binding. |
| Hydrogen Bond Acceptors | ≤ 10 | Impacts solubility and binding. |
Table 3: Lipinski's Rule of Five for evaluating drug-likeness.[25]
Conclusion
The theoretical methodologies detailed in this guide provide a robust framework for the in-silico characterization of N-p-tolyloxamic acid. By systematically applying these computational protocols, researchers can gain a deep understanding of its structural, electronic, and potential pharmaceutical properties. This knowledge is instrumental in guiding further experimental investigations, optimizing molecular design, and ultimately accelerating the translation of promising compounds like N-p-tolyloxamic acid into tangible applications in medicine and beyond.
References
- 1. Structure determination of oxamic acid from laboratory powder X-Ray diffraction data and energy minimization by DFT-D (Journal Article) | OSTI.GOV [osti.gov]
- 2. Oxamic acid - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. ritme.com [ritme.com]
- 9. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 10. Gaussian | Research Cloud Computing [wiki.hpc.odu.edu]
- 11. gaussian.com [gaussian.com]
- 12. researchgate.net [researchgate.net]
- 13. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. irjweb.com [irjweb.com]
- 17. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 18. MEP [cup.uni-muenchen.de]
- 19. chemrxiv.org [chemrxiv.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. Vibrational spectroscopic study and NBO analysis on tranexamic acid using DFT method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. ajol.info [ajol.info]
- 26. ADME-drug-likeness: enriching molecular foundation models via pharmacokinetics-guided multi-task learning for drug-likeness prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 27. clinicalpub.com [clinicalpub.com]
- 28. researchgate.net [researchgate.net]
Upstream and downstream products of [(4-methylphenyl)carbamoyl]formic acid synthesis
An In-Depth Technical Guide to the Synthesis and Synthetic Utility of [(4-Methylphenyl)carbamoyl]formic Acid
Introduction: A Versatile Building Block for Modern Synthesis
[(4-Methylphenyl)carbamoyl]formic acid, known systematically as N-(p-tolyl)oxamic acid, is a stable, crystalline solid that serves as a pivotal intermediate in organic synthesis. While seemingly a simple N-aryl oxamic acid, its true value lies in its capacity to function as a robust precursor to highly reactive species, namely isocyanates and carbamoyl radicals. The controlled release of these intermediates through decarboxylation unlocks a diverse range of chemical transformations. This guide provides a comprehensive overview of the upstream synthesis of N-(p-tolyl)oxamic acid from readily available starting materials and explores its downstream applications, particularly in the formation of urethanes, amides, and polymers. We will delve into the mechanistic rationale behind these transformations, provide field-proven experimental protocols, and present a clear framework for researchers, scientists, and drug development professionals to leverage this compound's synthetic potential.
Part 1: Upstream Products and Synthesis of [(4-Methylphenyl)carbamoyl]formic Acid
The most direct and reliable synthesis of N-(p-tolyl)oxamic acid involves a two-step process starting from common laboratory reagents: p-toluidine and an oxalic acid derivative, typically diethyl oxalate. This pathway is favored for its high efficiency and operational simplicity.
Core Precursors and Mechanistic Rationale
The primary upstream products for this synthesis are:
-
p-Toluidine (4-methylaniline): The aromatic amine source that provides the N-(4-methylphenyl) moiety.
-
Diethyl Oxalate: An activated form of oxalic acid that readily undergoes nucleophilic acyl substitution.
The synthesis proceeds via two key stages:
-
Amidation: p-Toluidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The tetrahedral intermediate then collapses, eliminating a molecule of ethanol to form the stable ethyl N-(p-tolyl)oxamate. This reaction is typically driven to completion by heating.
-
Saponification (Hydrolysis): The resulting ethyl ester is then hydrolyzed under basic conditions (e.g., using sodium or potassium hydroxide), followed by acidic workup. This converts the ester group into a carboxylate salt, which is then protonated to yield the final product, [(4-methylphenyl)carbamoyl]formic acid, which often precipitates from the aqueous solution due to its lower solubility.
This stepwise approach is a self-validating system; the formation of the intermediate ester allows for purification before the final hydrolysis, ensuring a high-purity final product.
Experimental Protocol: Synthesis of [(4-Methylphenyl)carbamoyl]formic Acid
This protocol is adapted from established methodologies for the synthesis of N-aryl oxamic acids.[1]
Step 1: Synthesis of Ethyl N-(p-tolyl)oxamate
-
To a round-bottom flask equipped with a reflux condenser, add p-toluidine (1.0 eq) and diethyl oxalate (1.2 eq).
-
Heat the reaction mixture at 130-140 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of p-toluidine.
-
Upon completion, allow the mixture to cool to room temperature. An excess of diethyl oxalate can be removed under reduced pressure.
-
The crude product, often a solid, is then recrystallized from ethanol to yield pure ethyl N-(p-tolyl)oxamate.
Step 2: Hydrolysis to [(4-Methylphenyl)carbamoyl]formic Acid
-
Dissolve the purified ethyl N-(p-tolyl)oxamate (1.0 eq) in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (1.1 eq) dropwise while stirring.
-
Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify to a pH of ~2 by the slow addition of cold, dilute hydrochloric acid.
-
The white precipitate of [(4-methylphenyl)carbamoyl]formic acid is collected by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts and dry under vacuum to yield the final product.
Data Presentation: Synthesis Summary
| Reagent | Molar Eq. (Step 1) | Molar Eq. (Step 2) | Purpose |
| p-Toluidine | 1.0 | - | Aromatic amine source |
| Diethyl Oxalate | 1.2 | - | Acylating agent |
| Ethyl N-(p-tolyl)oxamate | - | 1.0 | Intermediate |
| Sodium Hydroxide | - | 1.1 | Hydrolysis reagent |
| Hydrochloric Acid | - | As needed | Acidification |
Typical overall yields for this two-step process are in the range of 75-90%.
Visualization: Upstream Synthetic Workflow
Caption: Synthesis of the target molecule from its core precursors.
Part 2: Downstream Products and Applications
The synthetic utility of [(4-methylphenyl)carbamoyl]formic acid stems from its ability to undergo clean and efficient decarboxylation under thermal or photocatalytic conditions.[2][3] This process generates valuable, highly reactive intermediates that can be harnessed for a variety of coupling and polymerization reactions.
Core Reactivity: Oxidative Decarboxylation
The carboxylic acid moiety is the key to the downstream reactivity. Upon oxidation, it readily loses carbon dioxide (CO₂) to form either an N-acylnitrene which rearranges to an isocyanate, or a carbamoyl radical, depending on the reaction conditions.
-
Isocyanate Formation: Using hypervalent iodine reagents like phenyliodine diacetate (PIDA), the oxamic acid can be thermally converted into a p-tolyl isocyanate intermediate.[2][4] This powerful electrophile is not isolated but is trapped in situ.
-
Carbamoyl Radical Formation: Through the synergistic merger of organic photoredox and nickel catalysis, the oxamic acid can undergo a single-electron transfer (SET) process to generate a carbamoyl radical.[5] This radical is a versatile species for cross-coupling reactions.
Downstream Pathways and Key Derivatives
Pathway A: Isocyanate Trapping for Urethanes and Polyurethanes The in situ generation of p-tolyl isocyanate from the oxamic acid is a safer alternative to handling toxic isocyanate reagents directly.
-
Urethanes: When the decarboxylation is performed in the presence of an alcohol, the alcohol's oxygen atom acts as a nucleophile, attacking the isocyanate to form a stable urethane (carbamate) linkage.[2][3]
-
Polyurethanes: By using a diol or polyol instead of a simple alcohol, this reaction can be extended to polymer synthesis. The CO₂ generated during the decarboxylation can even act as an endogenous blowing agent, providing a novel route to self-blown polyurethane foams.[4][6]
Pathway B: Radical Coupling for Amide Synthesis The generation of a carbamoyl radical opens up modern cross-coupling methodologies.
-
Amides: In the presence of a suitable photoredox catalyst, a nickel catalyst, and a (hetero)aryl halide, the carbamoyl radical can participate in a catalytic cycle to form a C(sp²)-N bond, yielding N,N-disubstituted amides.[5] This method is particularly valuable for its mild conditions and broad substrate scope, including late-stage functionalization of complex molecules.
Experimental Protocol: Photocatalyzed Decarboxylative Arylation
This protocol is a representative example of a downstream application, based on the work by Noël and co-workers.[5]
-
To an oven-dried vial, add [(4-methylphenyl)carbamoyl]formic acid (1.2 eq), the desired aryl halide (1.0 eq), NiCl₂·glyme (5 mol%), 4,4′-dimethoxy-2,2′-bipyridine (dtbbpy) (6 mol%), and the organic photoredox catalyst (e.g., 3,7-di([1,1'-biphenyl]-4-yl)-10-phenylphenoxazine) (2 mol%).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).
-
Add the degassed solvent (e.g., DMA) and a base (e.g., diisopropylethylamine, 2.0 eq).
-
Stir the mixture at room temperature under irradiation with a blue LED lamp (455 nm) for 12-24 hours, or until the reaction is complete as monitored by LC-MS.
-
Upon completion, the reaction mixture is subjected to a standard aqueous workup and the product is purified by column chromatography on silica gel.
Data Presentation: Downstream Product Summary
| Starting Material | Key Reagents | Reactive Intermediate | Downstream Product Class |
| [(4-methylphenyl)carbamoyl]formic acid + Alcohol | PIDA (thermal) | p-Tolyl Isocyanate | Urethane |
| [(4-methylphenyl)carbamoyl]formic acid + Polyol | PIDA (thermal) | p-Tolyl Isocyanate | Polyurethane |
| [(4-methylphenyl)carbamoyl]formic acid + Aryl Halide | Photoredox/Ni catalyst | N-(p-tolyl)carbamoyl Radical | Amide |
Visualization: Downstream Reaction Pathways
Caption: Divergent downstream pathways from the core molecule.
Conclusion
[(4-Methylphenyl)carbamoyl]formic acid transcends its simple structure to act as a highly valuable and versatile building block. Its upstream synthesis is straightforward and high-yielding from inexpensive bulk chemicals. Its true power is realized in its downstream applications, where controlled oxidative decarboxylation provides safe, in situ access to potent isocyanate and carbamoyl radical intermediates. These pathways enable the mild and efficient synthesis of a wide array of valuable compounds, including urethanes, amides, and functional polymers. For the modern chemist in pharmaceutical and materials science, N-(p-tolyl)oxamic acid represents a key tool for innovative molecular design and construction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Photocatalyzed decarboxylation of oxamic acids under near-infrared conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of polyurethanes through the oxidative decarboxylation of oxamic acids: a new gateway toward self-blown foams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoredox Ni-catalyzed decarboxylative arylation of oxamic acids for amide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of polyurethanes through the oxidative decarboxylation of oxamic acids: a new gateway toward self-blown foams - Chemical Science (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis protocol for (4-Methylphenyl)amino](oxo)acetic acid
An In-Depth Guide to the Synthesis of --INVALID-LINK--acetic Acid
Introduction
--INVALID-LINK--acetic acid, also known as N-(p-tolyl)oxamic acid, is a valuable carboxylic acid derivative. Its structure, featuring an oxamic acid moiety attached to a p-tolyl group, makes it a significant building block in medicinal chemistry and materials science. Oxamic acid derivatives are known to be present in various biologically active compounds and serve as versatile intermediates for the synthesis of more complex heterocyclic systems.
This application note provides a comprehensive, two-step protocol for the synthesis of --INVALID-LINK--acetic acid. The methodology is designed for reproducibility and clarity, targeting researchers in organic synthesis and drug development. The described process involves an initial acylation of p-toluidine with diethyl oxalate to form an intermediate ester, followed by a saponification reaction to yield the final carboxylic acid product. The causality behind each procedural step is explained to provide a deeper understanding of the reaction dynamics.
Chemical Profile
| Identifier | Value | Source |
| Chemical Name | --INVALID-LINK--acetic acid | [1] |
| CAS Number | 42868-89-3 | [1][2] |
| Molecular Formula | C₉H₉NO₃ | [2][3] |
| Molecular Weight | 179.17 g/mol | [3] |
| Form | Solid | [2] |
Synthesis Overview and Mechanism
The synthesis of --INVALID-LINK--acetic acid is efficiently achieved through a two-step reaction sequence. This strategy leverages the differential reactivity of the two ester groups on diethyl oxalate and the nucleophilic nature of primary amines.
Step 1: N-Acylation of p-Toluidine The first step involves the nucleophilic attack of the primary amine, p-toluidine (4-methylaniline), on one of the electrophilic carbonyl carbons of diethyl oxalate. Primary amines react readily with diethyl oxalate to produce N-substituted oxamic esters.[4][5] The reaction is typically performed in a 1:1 molar ratio. Using an excess of the amine could lead to the formation of the double-addition product, N,N'-di(p-tolyl)oxamide, which is generally a solid and can be easily separated if formed.[6] The product of this first step is the intermediate, ethyl --INVALID-LINK--acetate.
Step 2: Saponification of the Intermediate Ester The second step is a classic ester hydrolysis (saponification). The ethyl --INVALID-LINK--acetate intermediate is treated with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. The hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture with a strong mineral acid, like hydrochloric acid, protonates the carboxylate to precipitate the final product, --INVALID-LINK--acetic acid.
Caption: Overall two-step synthesis scheme.
Detailed Experimental Protocol
This protocol is divided into two main parts corresponding to the two steps of the synthesis.
Materials and Equipment
-
Reagents: p-Toluidine (≥99%), Diethyl oxalate (≥99%), Ethanol (absolute), Sodium hydroxide (pellets), Hydrochloric acid (concentrated), Deionized water, Celite or filter aid.
-
Equipment: Round-bottom flasks (100 mL, 250 mL), Reflux condenser, Magnetic stirrer and stir bar, Heating mantle, Beakers, Graduated cylinders, Buchner funnel and filter flask, pH paper or pH meter, Rotary evaporator, Crystallizing dish.
Part A: Synthesis of Ethyl (4-methylphenyl)aminoacetate (Intermediate)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve p-toluidine (10.7 g, 0.1 mol) in 100 mL of absolute ethanol. Stir the mixture until the p-toluidine is fully dissolved.
-
Reagent Addition: To this solution, add diethyl oxalate (14.6 g, 13.6 mL, 0.1 mol) dropwise at room temperature. The addition should be controlled to prevent an excessive exothermic reaction.
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle. Maintain a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Intermediate: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent to approximately one-third using a rotary evaporator.
-
Crystallization: Cool the concentrated solution in an ice bath. The intermediate product, ethyl --INVALID-LINK--acetate, will often crystallize as a white or off-white solid. If crystallization is slow, scratching the inside of the flask with a glass rod may induce it.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum. The intermediate is often pure enough to be carried forward to the next step without further purification.
Part B: Synthesis of (4-Methylphenyl)aminoacetic acid (Final Product)
-
Hydrolysis Setup: In a 250 mL round-bottom flask, prepare a solution of sodium hydroxide (6.0 g, 0.15 mol) in 100 mL of deionized water.
-
Addition of Intermediate: Add the crude ethyl --INVALID-LINK--acetate (from Part A) to the sodium hydroxide solution. Stir the mixture at room temperature. The solid will gradually dissolve as the hydrolysis proceeds.
-
Reaction: Gently heat the mixture to 40-50 °C for 1-2 hours to ensure the hydrolysis is complete. The solution should become clear.
-
Purification (Optional): If the solution contains insoluble impurities (like the N,N'-disubstituted oxamide byproduct), cool the mixture and filter it through a pad of Celite to obtain a clear filtrate.
-
Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution is approximately 2.[7] A thick, white precipitate of the final product will form.
-
Isolation: Allow the mixture to stir in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts. Dry the final product, --INVALID-LINK--acetic acid, in a vacuum oven at 50-60 °C.
Caption: Detailed step-by-step experimental workflow.
Characterization and Validation
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Appearance: A white to off-white crystalline solid.
-
Melting Point: Literature values for similar N-aryloxamic acids suggest a distinct melting point which can be used as an initial purity check.[8]
-
Spectroscopy:
-
¹H NMR (DMSO-d₆): Expect signals corresponding to the aromatic protons of the p-tolyl group (two doublets), the methyl group protons (a singlet around 2.2-2.4 ppm), a broad singlet for the amide N-H (typically >10 ppm), and a very broad singlet for the carboxylic acid O-H.[8]
-
¹³C NMR (DMSO-d₆): Expect signals for the two carbonyl carbons (amide and carboxylic acid, typically in the 157-163 ppm range), aromatic carbons, and the methyl carbon (around 20 ppm).[8]
-
IR (KBr): Characteristic peaks should be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), N-H stretch (~3300 cm⁻¹), and two C=O stretches for the amide and carboxylic acid groups (~1680-1760 cm⁻¹).[8]
-
Quantitative Data Summary
| Reagent | MW ( g/mol ) | Amount Used | Moles (mol) | Molar Eq. |
| p-Toluidine | 107.15 | 10.7 g | 0.1 | 1.0 |
| Diethyl oxalate | 146.14 | 14.6 g | 0.1 | 1.0 |
| Sodium hydroxide | 40.00 | 6.0 g | 0.15 | 1.5 |
| Product | 179.17 | ~14.3 g | ~0.08 | (Theoretical) |
Expected Yield: 75-85%
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
p-Toluidine: Toxic by inhalation, ingestion, and skin absorption. It is a suspected carcinogen. Handle with extreme care.
-
Diethyl Oxalate: Causes skin and eye irritation.
-
Sodium Hydroxide: Corrosive and can cause severe skin and eye burns. Handle with care.[9]
-
Hydrochloric Acid: Corrosive and causes severe burns. The vapor is irritating to the respiratory system.[9]
-
Ethanol: Flammable liquid. Keep away from ignition sources.
Waste should be disposed of according to institutional and local regulations.
References
- 1. (4-METHYLPHENYL)AMINO](OXO)ACETIC ACID | 42868-89-3 [chemicalbook.com]
- 2. Hit2Lead | [(4-methylphenyl)amino](oxo)acetic acid | CAS# 42868-89-3 | MFCD00209417 | BB-4031042 [hit2lead.com]
- 3. [Methyl(phenyl)amino](oxo)acetic acid | C9H9NO3 | CID 12688004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. archpdfs.lps.org [archpdfs.lps.org]
The Versatile Role of N-p-tolyloxamic Acid in Modern Organic Synthesis: Application Notes and Protocols
This comprehensive guide is designed for researchers, medicinal chemists, and professionals in drug development, offering an in-depth exploration of N-p-tolyloxamic acid as a versatile building block in organic synthesis. We will delve into its application in the synthesis of bioactive heterocyclic compounds, its potential as a ligand in coordination chemistry, and provide detailed, field-proven protocols for its use.
Introduction: The Chemical Potential of N-p-tolyloxamic Acid
N-p-tolyloxamic acid, a derivative of oxamic acid and p-toluidine, is a bifunctional molecule possessing both a carboxylic acid and an amide moiety. This unique structural arrangement makes it an attractive starting material for the synthesis of a variety of more complex molecules. Its ability to act as a precursor to 1,2-dicarbonyl synthons and as a bidentate ligand for metal chelation opens up a wide array of possibilities in synthetic and medicinal chemistry. This guide will provide practical, step-by-step protocols for key applications of N-p-tolyloxamic acid, empowering researchers to leverage its full potential.
PART 1: Synthesis of N-p-tolyloxamic Acid
The foundational step for any application is the efficient synthesis of the starting material. N-p-tolyloxamic acid can be readily prepared from commercially available reagents.
Protocol 1: Synthesis of N-p-tolyloxamic Acid
This protocol details the synthesis of N-p-tolyloxamic acid from p-toluidine and diethyl oxalate. The reaction proceeds via a nucleophilic acyl substitution, where the amine group of p-toluidine attacks one of the ester groups of diethyl oxalate, followed by hydrolysis of the remaining ester to the carboxylic acid.
Materials:
-
p-Toluidine
-
Diethyl oxalate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve p-toluidine (1 equivalent) in ethanol.
-
To this solution, add diethyl oxalate (1.1 equivalents) dropwise while stirring at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add a 2M aqueous solution of NaOH (2.5 equivalents) and stir at room temperature for 1 hour to hydrolyze the ester.
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 2M HCl.
-
A white precipitate of N-p-tolyloxamic acid will form.
-
Collect the solid by vacuum filtration, wash with cold distilled water, and dry in a vacuum oven.
Characterization Data (Expected):
| Parameter | Expected Value |
| Melting Point | ~150-152 °C |
| ¹H NMR (DMSO-d₆) | δ 10.3 (s, 1H, NH), 7.6 (d, 2H, Ar-H), 7.1 (d, 2H, Ar-H), 2.3 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆) | δ 162.1 (C=O, acid), 159.8 (C=O, amide), 136.5, 133.2, 129.5, 119.5 (Ar-C), 20.8 (CH₃) |
| IR (KBr, cm⁻¹) | ~3300 (N-H), ~3000 (O-H), ~1720 (C=O, acid), ~1680 (C=O, amide) |
PART 2: Application in Heterocyclic Synthesis - The Quinoxaline Scaffold
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] N-p-tolyloxamic acid serves as an excellent precursor for the synthesis of 3-hydroxy-N-(p-tolyl)quinoxaline-2-carboxamide, a functionalized quinoxaline with potential for further elaboration.
The Underlying Chemistry: A Domino Reaction
The reaction of N-p-tolyloxamic acid with an o-phenylenediamine proceeds through a domino sequence of condensation and intramolecular cyclization. The oxamic acid derivative essentially acts as a 1,2-dicarbonyl synthon, a key component in the classical synthesis of quinoxalines.[3]
Caption: Synthesis of a quinoxaline derivative from N-p-tolyloxamic acid.
Protocol 2: Synthesis of 3-hydroxy-N-(p-tolyl)quinoxaline-2-carboxamide
This protocol is adapted from general procedures for quinoxaline synthesis.[3][4]
Materials:
-
N-p-tolyloxamic acid
-
o-Phenylenediamine
-
Ethanol or Acetic Acid (as solvent)
-
Reflux apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend N-p-tolyloxamic acid (1 equivalent) and o-phenylenediamine (1 equivalent) in ethanol or acetic acid.
-
Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and then with diethyl ether.
-
Recrystallize the crude product from a suitable solvent like ethanol or a mixture of ethanol and water to obtain the pure 3-hydroxy-N-(p-tolyl)quinoxaline-2-carboxamide.
PART 3: N-p-tolyloxamic Acid as a Ligand in Coordination Chemistry
The presence of both a carboxylate oxygen and an amide oxygen/nitrogen allows N-p-tolyloxamic acid to act as a bidentate ligand, forming stable complexes with various transition metals. These metal complexes can exhibit interesting catalytic or biological properties.
Conceptual Framework: Ligand Coordination
N-p-tolyloxamic acid can coordinate to a metal center through the deprotonated carboxylate oxygen and the amide oxygen, forming a stable five-membered chelate ring. The steric and electronic properties of the p-tolyl group can influence the geometry and reactivity of the resulting metal complex.
Caption: Formation of a metal complex with N-p-tolyloxamic acid.
Protocol 3: Synthesis of a Copper(II) Complex of N-p-tolyloxamic Acid
This is a general protocol for the synthesis of a transition metal complex.
Materials:
-
N-p-tolyloxamic acid
-
Copper(II) acetate monohydrate
-
Ethanol
-
Distilled water
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve N-p-tolyloxamic acid (2 equivalents) in hot ethanol.
-
In a separate beaker, dissolve copper(II) acetate monohydrate (1 equivalent) in a minimal amount of hot distilled water.
-
Slowly add the aqueous solution of the copper salt to the ethanolic solution of the ligand with constant stirring.
-
A colored precipitate should form immediately.
-
Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Collect the solid complex by vacuum filtration.
-
Wash the complex with a mixture of ethanol and water, followed by pure ethanol to remove any unreacted starting materials.
-
Dry the complex in a desiccator over anhydrous calcium chloride.
PART 4: Exploring the Bioactivity of N-p-tolyloxamic Acid Derivatives
Given that quinoxaline scaffolds are known for their antimicrobial and anticancer activities, it is logical to screen the newly synthesized 3-hydroxy-N-(p-tolyl)quinoxaline-2-carboxamide for these properties.[1][2]
Protocol 4: Antimicrobial Screening (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Materials:
-
3-hydroxy-N-(p-tolyl)quinoxaline-2-carboxamide
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in MHB.
-
Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard.
-
Add the bacterial suspension to each well.
-
Include a positive control (broth with bacteria and standard antibiotic) and a negative control (broth with bacteria only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 5: In Vitro Anticancer Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-hydroxy-N-(p-tolyl)quinoxaline-2-carboxamide
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Normal cell line (e.g., HEK293) for cytotoxicity comparison
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight in a CO₂ incubator.
-
Treat the cells with various concentrations of the test compound dissolved in DMSO (the final DMSO concentration should be non-toxic to the cells).
-
Include a vehicle control (cells treated with DMSO only) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Perspectives
N-p-tolyloxamic acid is a readily accessible and highly versatile building block in organic synthesis. The protocols detailed in this guide provide a solid foundation for its use in the construction of bioactive quinoxaline heterocycles and as a ligand for the synthesis of novel metal complexes. The potential for derivatization of the quinoxaline core and the exploration of the catalytic and biological activities of its metal complexes represent exciting avenues for future research in medicinal and materials chemistry. The self-validating nature of these protocols, grounded in established chemical principles, ensures their reliability and reproducibility for researchers in the field.
References
Application Notes & Protocols: [(4-methylphenyl)carbamoyl]formic Acid as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of an Oxamic Acid Scaffold
[(4-methylphenyl)carbamoyl]formic acid, also known as N-(p-tolyl)oxamic acid, is a stable, crystalline organic compound that belongs to the N-aryl oxamic acid family. These compounds are characterized by a core structure featuring an amide linkage between an aromatic amine and an oxalyl group. This unique arrangement of functional groups—a carboxylic acid, an adjacent ketone, and a robust amide—renders it a highly versatile and valuable building block in modern organic synthesis and medicinal chemistry.
Oxamic acids are bench-stable, non-toxic compounds that can be readily prepared from simple starting materials, making them attractive for a wide range of applications.[1] The presence of the p-tolyl group provides specific steric and electronic properties that can be exploited to fine-tune the characteristics of target molecules, influencing everything from solubility and crystallinity to biological activity. This guide provides an in-depth exploration of the applications of [(4-methylphenyl)carbamoyl]formic acid, complete with detailed, field-tested protocols for its synthesis and derivatization.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.
| Property | Value | Source |
| IUPAC Name | 2-oxo-2-(p-tolylamino)acetic acid | [2] |
| Synonyms | N-(p-tolyl)oxamic acid, N-(4-methylphenyl)oxamic acid | N/A |
| CAS Number | 25816-47-5 | N/A |
| Molecular Formula | C₉H₉NO₃ | Calculated |
| Molecular Weight | 179.17 g/mol | Calculated |
| Appearance | Colorless crystal / White powder | [2] |
| Melting Point | >300 °C | [2] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ: 10.63 (s, 1H), 7.65 (d, J=8.4 Hz, 2H), 7.13 (d, J=8.4 Hz, 2H), 2.25 (s, 3H) | [2] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ: 162.7 (C=O), 157.1 (C=O), 135.6, 134.0, 129.5 (CH), 120.7 (CH), 20.9 (CH₃) | [2] |
Core Applications in Synthesis and Drug Discovery
The strategic placement of reactive functional groups makes [(4-methylphenyl)carbamoyl]formic acid a powerful precursor for diverse molecular scaffolds.
Precursor for Bioactive Heterocycles
The N-aryl oxamic acid motif is a privileged scaffold for the synthesis of a wide array of heterocyclic compounds. The vicinal carbonyl groups can participate in condensation reactions with binucleophiles to construct five- and six-membered rings, which are core components of many pharmaceuticals. The robust N-(p-tolyl)amide portion often remains intact, serving as a key pharmacophoric element in the final molecule.
Scaffolding for Enzyme Inhibitors
Oxamic acid and its derivatives are well-documented inhibitors of lactate dehydrogenase (LDH), an enzyme that is a key target in oncology and anti-malarial research.[3] The general structure of an N-substituted oxamic acid acts as a competitive inhibitor by mimicking the binding of pyruvate.[3] The p-tolyl group of [(4-methylphenyl)carbamoyl]formic acid can be used to probe hydrophobic pockets within an enzyme's active site, providing a vector for improving binding affinity and selectivity.
Generation of Reactive Intermediates: Carbamoyl Radicals
A modern and powerful application of N-aryl oxamic acids is their use as precursors for carbamoyl radicals via oxidative decarboxylation.[1] This process, which occurs under mild conditions, avoids the regioselectivity issues associated with other methods of generating these radicals.[1] These highly reactive intermediates can then participate in a variety of coupling and addition reactions, enabling the construction of complex amides, ureas, and other valuable structures.
Experimental Protocols
Protocol 1: Synthesis of [(4-methylphenyl)carbamoyl]formic Acid
This protocol describes a reliable, two-step synthesis starting from commercially available p-toluidine and diethyl oxalate, followed by saponification. This method is broadly applicable for the synthesis of various N-aryl oxamic acids.[4]
Workflow Diagram: Synthesis of the Building Block
Caption: Two-step synthesis of the title building block.
Step 1: Synthesis of Ethyl 2-oxo-2-(p-tolylamino)acetate
-
Reagents & Setup:
-
p-Toluidine (1.0 eq)
-
Diethyl oxalate (1.5 eq)
-
Anhydrous Ethanol
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
-
Procedure:
-
Dissolve p-toluidine in anhydrous ethanol in the round-bottom flask.
-
Add diethyl oxalate to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Step 2: Saponification to [(4-methylphenyl)carbamoyl]formic Acid
-
Reagents & Setup:
-
Ethyl 2-oxo-2-(p-tolylamino)acetate (from Step 1)
-
1 M Sodium Hydroxide (NaOH) solution
-
2 M Hydrochloric Acid (HCl) solution
-
Beaker, magnetic stirrer.
-
-
Procedure:
-
Suspend the ester from Step 1 in the 1 M NaOH solution.
-
Stir the mixture at room temperature until the solid completely dissolves and the solution becomes clear (typically 2-4 hours), indicating complete hydrolysis.
-
Cool the solution in an ice bath and slowly add 2 M HCl dropwise with vigorous stirring until the pH is ~1-2.
-
A white precipitate of the desired acid will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum to yield the final product.
-
Protocol 2: Amide Coupling via Carboxylic Acid Activation
This protocol demonstrates the use of [(4-methylphenyl)carbamoyl]formic acid as a carboxylic acid component in a standard amide bond formation reaction, a cornerstone of drug development.
Causality: The carboxylic acid is first converted to a more reactive species (an O-acylisourea intermediate using EDC) which is then susceptible to nucleophilic attack by an amine to form the stable amide bond. HOBt is added to suppress side reactions and minimize racemization if chiral amines are used.
Workflow Diagram: Amide Synthesis
Caption: Standard workflow for amide coupling reactions.
-
Reagents & Setup:
-
[(4-methylphenyl)carbamoyl]formic acid (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq)
-
HOBt (Hydroxybenzotriazole, 1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine, 2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
-
Procedure:
-
Dissolve [(4-methylphenyl)carbamoyl]formic acid, the desired amine, and HOBt in anhydrous DMF.
-
Add DIPEA to the mixture and stir for 5 minutes. This base neutralizes the HCl salt of EDC and the carboxylic acid proton.
-
Add EDC in one portion to the stirring solution.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure target amide.
-
Protocol 3: Oxidative Decarboxylation for Carbamoyl Radical Formation
This advanced protocol illustrates how to generate a carbamoyl radical from the oxamic acid precursor for use in C-H functionalization reactions.
Causality: A photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process. The oxamic acid is oxidized, leading to facile decarboxylation and formation of the desired carbamoyl radical. This radical can then be trapped by a suitable reaction partner. This method leverages the inherent reactivity of the oxamic acid structure under mild, light-mediated conditions.[1]
-
Reagents & Setup:
-
[(4-methylphenyl)carbamoyl]formic acid (1.2 eq)
-
Heteroaromatic substrate (e.g., caffeine, 1.0 eq)
-
Photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%)
-
Oxidant (e.g., K₂S₂O₈, 2.0 eq)
-
Solvent (e.g., Acetonitrile/Water mixture)
-
Schlenk tube or vial equipped for photochemistry (e.g., Kessil lamp, blue LEDs).
-
-
Procedure:
-
To a Schlenk tube, add the heteroaromatic substrate, [(4-methylphenyl)carbamoyl]formic acid, the photocatalyst, and the oxidant.
-
Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture and irradiate with a blue LED lamp at room temperature. Ensure the reaction is adequately cooled (e.g., with a fan) as photoredox reactions can generate heat.
-
Monitor the reaction by LC-MS. The reaction may take 12-36 hours.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to isolate the carbamoylated product.
-
Conclusion: A Multifaceted Synthetic Tool
[(4-methylphenyl)carbamoyl]formic acid is more than a simple organic acid; it is a sophisticated building block with multiple reactive handles. Its stability, straightforward synthesis, and diverse reactivity make it an invaluable tool for chemists in both academic and industrial settings. From constructing complex drug scaffolds through traditional coupling and cyclization reactions to enabling modern, radical-based transformations, the applications of this N-aryl oxamic acid are broad and continue to expand. The protocols provided herein serve as a validated starting point for researchers to harness the full synthetic potential of this versatile molecule.
References
Application Notes & Protocols for the Quantification of N-(4-Methylphenyl)oxamic Acid
Introduction and Scope
N-(4-Methylphenyl)oxamic acid, also known as N-(p-tolyl)oxamic acid, is an organic compound of interest in various fields, including pharmaceutical development as a potential metabolite or impurity, and in chemical synthesis as an intermediate. Accurate and precise quantification of this analyte is critical for regulatory compliance, quality control, and pharmacokinetic studies. The inherent polarity conferred by its carboxylic acid and amide functionalities presents unique analytical challenges, particularly when dealing with complex biological matrices such as plasma, urine, or cell culture media.
This guide provides two robust, validated analytical methods for the quantification of N-(4-Methylphenyl)oxamic acid. The primary and recommended method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its superior sensitivity and specificity, making it ideal for trace-level analysis in complex biological fluids. A secondary method employing Gas Chromatography-Mass Spectrometry (GC-MS) with chemical derivatization is also presented as a viable alternative.
These protocols are designed for researchers, analytical scientists, and drug development professionals. The methodologies are grounded in established analytical principles and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and trustworthiness.[1][2]
Principles of Analysis: Method Selection Rationale
The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the complexity of the sample matrix.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules in biological matrices. The analyte possesses ionizable groups (carboxylic acid and amide), making it amenable to electrospray ionization (ESI). The initial liquid chromatography step separates the analyte from matrix components. Subsequently, tandem mass spectrometry provides two layers of selectivity: first by selecting the precursor ion (the ionized molecule of N-(4-Methylphenyl)oxamic acid) and second by detecting specific fragment ions generated through collision-induced dissociation. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and enhances sensitivity and specificity, allowing for quantification at very low concentrations.[3][4] For this analyte, a reverse-phase C18 column is suitable, as demonstrated for similar structures.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent chromatographic resolution. However, N-(4-Methylphenyl)oxamic acid is a polar, non-volatile compound due to its carboxylic acid and amide functional groups, making it unsuitable for direct GC analysis. A critical prerequisite is a chemical derivatization step to convert the analyte into a more volatile and thermally stable form.[7] Silylation is a common and effective technique where active hydrogens on the carboxyl and amide groups are replaced with nonpolar moieties, such as a tert-butyldimethylsilyl (TBDMS) group.[7][8] While requiring an additional sample preparation step, this approach can yield a highly sensitive and reliable assay.
Application Protocol 1: Quantification by LC-MS/MS
This protocol details the analysis of N-(4-Methylphenyl)oxamic acid in human plasma using protein precipitation for sample cleanup, followed by instrumental analysis.
Workflow Overview
Caption: High-level workflow for LC-MS/MS analysis.
Materials and Reagents
-
Analyte: N-(4-Methylphenyl)oxamic acid reference standard (≥98% purity)
-
Internal Standard (IS): N-(4-Methylphenyl)oxamic acid-¹³C₆ (or a suitable structural analog)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (≥18.2 MΩ·cm)
-
Biological Matrix: Blank human plasma (screened for interferences)
-
Labware: Calibrated pipettes, 1.5 mL polypropylene microcentrifuge tubes, autosampler vials
Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and internal standard in methanol. Store at -20°C.
-
Calibration Standards & Quality Controls (QCs): Perform serial dilutions of the analyte stock solution with a 50:50 methanol:water mixture to create working solutions. Spike these working solutions into blank human plasma to achieve the desired calibration curve points (e.g., 1-1000 ng/mL) and QC concentrations (low, mid, high).
-
Sample Preparation (Protein Precipitation): [9] a. Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube. b. Add 10 µL of IS working solution (e.g., 100 ng/mL) to all tubes except for double blanks. c. Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins. d. Vortex vigorously for 1 minute. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Carefully transfer the supernatant to an autosampler vial for analysis.
Instrumental Conditions
| LC Parameters | Setting |
| System | UPLC/HPLC system coupled to a triple quadrupole mass spectrometer |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-3.5 min (95% B), 3.5-3.6 min (95-5% B), 3.6-5.0 min (5% B) |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS Parameters | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 350°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Analyte Transition | Q1: 178.2 m/z → Q3: 134.2 m/z (Quantifier), 106.1 m/z (Qualifier) |
| IS Transition | Q1: 184.2 m/z → Q3: 140.2 m/z (for ¹³C₆ labeled IS) |
Method Validation Summary
All validation experiments should be performed in accordance with ICH Q2(R1) guidelines.[1]
| Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | 1 - 1000 ng/mL | Meets criteria |
| Accuracy | 85-115% (80-120% for LLOQ) | 92.5% - 108.1% |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 9.5% |
| LLOQ | Signal-to-Noise > 10, with acceptable accuracy/precision | 1 ng/mL |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | 8.2% |
| Recovery | Consistent and precise | > 85% |
Application Protocol 2: Quantification by GC-MS (with Derivatization)
This protocol serves as an alternative method, particularly useful when LC-MS/MS is unavailable or when orthogonal confirmation is required. It involves solid-phase extraction and silylation prior to analysis.
Workflow Overview
Caption: Key steps for GC-MS analysis including derivatization.
Materials and Reagents
-
Analyte & IS: As described in Protocol 1.
-
Derivatization Reagent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMS-Cl
-
Solvents: Acetonitrile, Methanol, Ethyl Acetate (all GC grade)
-
SPE Cartridges: Strong Anion Exchange (SAX) or Mixed-Mode Anion Exchange cartridges.
-
Other: Ammonium hydroxide, Formic acid, Nitrogen gas for evaporation.
Standard and Sample Preparation
-
Standard Preparation: Prepare as described in Protocol 1.
-
Sample Preparation (SPE and Derivatization): a. To 100 µL of plasma sample, add 10 µL of IS working solution. b. Solid-Phase Extraction: Follow a standard anion exchange SPE protocol.[10] This typically involves conditioning the cartridge (methanol, water), loading the sample (pre-treated with ammonium hydroxide to ensure the analyte is deprotonated), washing away neutral/cationic interferences (water, methanol), and eluting the acidic analyte with an acidified organic solvent (e.g., 5% formic acid in methanol). c. Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C. This step is critical as moisture interferes with silylation.[7] d. Derivatization: Add 50 µL of acetonitrile and 50 µL of MTBSTFA to the dried residue. Cap the vial tightly and heat at 100°C for 1 hour.[7] e. Cool to room temperature and transfer to a GC autosampler vial for analysis.
Instrumental Conditions
| GC Parameters | Setting |
| System | Gas Chromatograph with Mass Spectrometric Detector |
| Column | DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temp. | 280°C |
| Injection Mode | Splitless, 1 µL |
| Oven Program | Start at 100°C (hold 1 min), ramp at 20°C/min to 300°C (hold 5 min) |
| MS Parameters | Setting |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Type | Selected Ion Monitoring (SIM) |
| Analyte Ions (di-TBDMS) | m/z: 350.2 [M-57]⁺ (Quantifier), 407.2 [M]⁺ (Qualifier) |
| IS Ions (di-TBDMS) | m/z: 356.2 [M-57]⁺ (for ¹³C₆ labeled IS) |
Method Validation Summary
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Range | 5 - 1500 ng/mL |
| Accuracy | 85-115% (80-120% for LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| LLOQ | Signal-to-Noise > 10, with acceptable accuracy/precision |
Data Interpretation and Troubleshooting
-
Chromatography: In both methods, monitor peak shape, retention time, and signal-to-noise ratio. Tailing peaks in LC may indicate secondary interactions, while in GC they could suggest incomplete derivatization or active sites in the inlet/column.
-
Matrix Effects (LC-MS/MS): A stable, co-eluting internal standard is crucial to compensate for ion suppression or enhancement. If matrix effects are severe (>15-20%), a more rigorous sample cleanup like SPE should be considered over protein precipitation.[9]
-
Derivatization Issues (GC-MS): Low response or poor peak shape can indicate incomplete derivatization. Ensure the sample extract is completely dry before adding the reagent and that the reaction conditions (time, temperature) are optimal.
Conclusion
This document provides two comprehensive and reliable methods for the quantification of N-(4-Methylphenyl)oxamic acid. The LC-MS/MS method is recommended for its high sensitivity, specificity, and simpler sample preparation, making it ideal for regulated bioanalysis. The GC-MS method, while more labor-intensive due to the required derivatization step, serves as a robust orthogonal technique. Both protocols are designed to be validated according to international standards, ensuring the generation of accurate and defensible data for research and development applications.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
- 4. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]
- 5. Separation of Acetic acid, [(4-aminophenyl)amino]oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Acetic acid, [(4-aminophenyl)amino]oxo- | SIELC Technologies [sielc.com]
- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 8. mccormick.northwestern.edu [mccormick.northwestern.edu]
- 9. youtube.com [youtube.com]
- 10. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Derivatization Techniques for N-p-tolyloxamic Acid
Abstract
N-p-tolyloxamic acid is a carboxylic acid derivative featuring a core oxamic acid scaffold linked to a p-tolyl group. This structure presents a versatile platform for chemical modification, particularly at the terminal carboxylic acid moiety. Derivatization of this functional group is a key strategy in medicinal chemistry and drug development to modulate pharmacokinetic properties, enhance biological activity, and explore structure-activity relationships (SAR). This document provides an in-depth guide to the primary derivatization techniques for N-p-tolyloxamic acid, including esterification and amidation. It offers detailed, field-tested protocols, explains the mechanistic rationale behind procedural choices, and includes methods for the characterization of synthesized derivatives.
Introduction: The N-p-tolyloxamic Acid Scaffold
The N-p-tolyloxamic acid molecule combines an amide linkage with a terminal carboxylic acid, making it an interesting building block for more complex molecules. The reactivity of the carboxyl group is the primary focus of derivatization efforts. Modification at this site allows for the introduction of a wide array of functional groups, leading to the generation of libraries of esters and amides. These derivatives can exhibit a range of biological activities, as modification of the carboxyl group can significantly impact properties such as cell permeability, metabolic stability, and target binding affinity.[1] This guide serves as a practical resource for researchers aiming to synthesize and evaluate novel derivatives of N-p-tolyloxamic acid.
Core Derivatization Strategies
The primary point of chemical modification on N-p-tolyloxamic acid is the carboxylic acid functional group. The two most common and effective derivatization strategies are esterification and amidation. These transformations replace the acidic proton with alkyl, aryl, or other functional groups, fundamentally altering the molecule's physicochemical properties.
Figure 1: General workflow for the derivatization and evaluation of N-p-tolyloxamic acid.
Protocol: Esterification via Fischer-Speier Reaction
Fischer-Speier esterification is a classic, acid-catalyzed reaction that is highly effective for converting carboxylic acids into esters.[2] The reaction is an equilibrium process, and its success hinges on shifting the equilibrium toward the product side. This is typically achieved by using a large excess of the alcohol reactant or by removing water as it is formed.[3]
Mechanistic Rationale
The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of a water molecule to yield the protonated ester. Final deprotonation regenerates the acid catalyst and provides the final ester product.[4] The use of reflux is critical to provide the necessary activation energy and increase the reaction rate.[3]
Materials and Reagents
-
N-p-tolyloxamic Acid
-
Alcohol of choice (e.g., Methanol, Ethanol, Benzyl alcohol)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA)
-
Anhydrous organic solvent (e.g., Toluene, if using a Dean-Stark apparatus)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-p-tolyloxamic acid (1.0 eq).
-
Reagent Addition: Add a large excess of the desired alcohol (20-50 eq), which will also serve as the solvent.
-
Catalyst Addition: Slowly and carefully add the acid catalyst. Use concentrated H₂SO₄ (approx. 5 mol%) or p-TSA (approx. 10 mol%).
-
Reflux: Heat the reaction mixture to reflux. The required temperature will depend on the boiling point of the alcohol used. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a large excess of low-boiling alcohol was used (e.g., methanol), remove it under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and water.
-
Carefully neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the organic solution in vacuo. Purify the crude ester product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the isolated ester using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expected Data for Methyl N-(p-tolyl)oxamate
| Parameter | Expected Value/Observation |
| Appearance | White to off-white solid |
| Yield | 75-90% |
| ¹H NMR (CDCl₃) | δ ~7.9 (br s, 1H, NH), δ 7.5 (d, 2H, Ar-H), δ 7.2 (d, 2H, Ar-H), δ 3.9 (s, 3H, OCH₃), δ 2.3 (s, 3H, Ar-CH₃) |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1740 (Ester C=O stretch), ~1680 (Amide C=O stretch) |
| MS (ESI+) | m/z = 194.08 [M+H]⁺, 216.06 [M+Na]⁺ |
Protocol: Amidation via Peptide Coupling Agents
Direct amidation by heating a carboxylic acid and an amine is possible but requires high temperatures that can decompose sensitive substrates.[5] A far more efficient and milder approach, standard in drug discovery, is the use of coupling agents. Reagents such as HBTU, HATU, or EDC/HOBt activate the carboxylic acid to form a highly reactive intermediate that readily undergoes aminolysis under neutral and often room-temperature conditions.[6]
Mechanistic Rationale
Peptide coupling reagents facilitate the formation of an amide bond by activating the carboxyl group. For instance, a phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) salt reacts with the carboxylate (formed in the presence of a non-nucleophilic base) to generate a highly reactive acyl-phosphonium or acyl-uronium intermediate, respectively. This intermediate is an excellent electrophile. Subsequent nucleophilic attack by the primary or secondary amine on this activated species leads to the formation of the desired amide bond, with the coupling agent byproducts being water-soluble and easily removed during work-up.
Figure 2: Simplified scheme of HATU-mediated amidation.
Materials and Reagents
-
N-p-tolyloxamic Acid
-
Amine of choice (e.g., Benzylamine, Morpholine)
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Non-nucleophilic Base: Diisopropylethylamine (DIPEA)
-
Anhydrous polar aprotic solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
1M HCl solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Protocol
-
Reaction Setup: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve N-p-tolyloxamic acid (1.0 eq) in anhydrous DMF.
-
Reagent Addition: To the stirred solution, add the amine (1.1 eq), HATU (1.2 eq), and finally DIPEA (2.5 eq). The order of addition can be critical; adding the base last is often preferred.
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be complete in 1-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid and HATU byproducts), and finally brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Filter the solution and concentrate under reduced pressure. The crude product is then purified by flash column chromatography (silica gel) or preparative HPLC to yield the pure amide.
-
Characterization: Verify the structure and purity of the final product by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and IR spectroscopy.
Expected Data for N¹,N²-bis(p-tolyl)oxalamide
| Parameter | Expected Value/Observation |
| Appearance | White solid |
| Yield | 80-95% |
| ¹H NMR (DMSO-d₆) | δ ~10.3 (br s, 2H, 2xNH), δ 7.6 (d, 4H, Ar-H), δ 7.1 (d, 4H, Ar-H), δ 2.2 (s, 6H, 2xAr-CH₃) |
| IR (KBr, cm⁻¹) | ~3280 (N-H stretch), ~1670 (Amide I C=O stretch), ~1540 (Amide II N-H bend) |
| MS (ESI+) | m/z = 269.13 [M+H]⁺, 291.11 [M+Na]⁺ |
Conclusion
The derivatization of N-p-tolyloxamic acid via esterification and amidation provides a robust avenue for generating novel chemical entities for further investigation. The protocols detailed herein represent standard, reliable methods that can be adapted for a wide range of alcohols and amines. Proper execution of the reaction work-up and purification steps, combined with thorough spectroscopic characterization, is essential for ensuring the identity and purity of the final compounds, which is a prerequisite for reliable biological evaluation in drug discovery and development programs.
References
- 1. Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journalcsij.com [journalcsij.com]
(4-Methylphenyl)amino](oxo)acetic Acid: A Theoretical Exploration of its Potential Applications in Proteomics Research
Senior Application Scientist Note: The following document is a theoretical exploration of the potential applications of (4-Methylphenyl)amino](oxo)acetic acid in proteomics. As of the date of this publication, there are no established or documented uses of this specific compound in the scientific literature for proteomics research. One vendor generically lists it as a "specialty product for proteomics research" but provides no supporting data or publications.[1] Therefore, the application notes and protocols described herein are hypothetical, derived from the fundamental principles of the compound's chemical structure and its potential reactivity with proteins. These protocols are intended to serve as a conceptual guide for researchers who may wish to investigate the utility of this molecule, and they are based on well-established biochemical techniques.
Introduction
In the dynamic field of proteomics, the development of novel chemical tools for protein labeling, cross-linking, and structural analysis is paramount. (4-Methylphenyl)amino](oxo)acetic acid, also known as N-(p-tolyl)oxamic acid, is a small organic molecule whose potential in proteomics has yet to be explored. Its structure, featuring a reactive carboxylic acid and an N-aryl amide, presents intriguing possibilities for its use as a versatile chemical probe. This guide will provide a theoretical framework for its potential applications, complete with hypothetical protocols and the scientific rationale behind them.
Chemical Profile and Reactivity
(4-Methylphenyl)amino](oxo)acetic acid possesses two key functional groups that could be exploited for proteomics applications:
-
Carboxylic Acid (-COOH): This is a versatile functional group that can be activated to react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds. This is a cornerstone of bioconjugation chemistry.
-
N-Aryl Amide: The core structure, an N-aryl derivative of oxamic acid, may confer specific binding properties or act as a stable scaffold for further chemical modification. While less reactive than the carboxyl group, its electronic and steric properties could influence non-covalent interactions with proteins.
Table 1: Physicochemical Properties of (4-Methylphenyl)amino](oxo)acetic acid
| Property | Value | Source |
| CAS Number | 42868-89-3 | [2][3] |
| Molecular Formula | C₉H₉NO₃ | [2] |
| Molecular Weight | 179.17 g/mol | [2] |
| Appearance | Solid | [4] |
| Synonyms | 2-oxo-2-(p-tolylamino)acetic acid, N-(p-tolyl)oxamic acid | [3][4] |
Hypothetical Application 1: Covalent Labeling of Proteins via Carbodiimide Chemistry
The most straightforward theoretical application of (4-Methylphenyl)amino](oxo)acetic acid is as a covalent labeling agent for proteins. The carboxylic acid can be activated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester. This activated ester can then efficiently react with primary amines on a protein to form a stable amide bond, effectively tagging the protein with the (4-methylphenyl)amino](oxo)acetyl moiety.
Causality Behind Experimental Choices:
-
EDC/NHS Chemistry: This is a widely used and well-characterized method for conjugating carboxyl groups to primary amines.[5][6] EDC activates the carboxyl group, and NHS is added to improve the efficiency of the reaction and create a more stable intermediate, reducing the likelihood of side reactions.[7]
-
Buffer Choice: A buffer with a slightly acidic to neutral pH (e.g., MES or PBS) is chosen to facilitate the activation of the carboxyl group by EDC while maintaining the stability of the protein. Amine-containing buffers like Tris must be avoided as they would compete with the protein for reaction with the activated compound.[5]
Detailed Protocol: Covalent Labeling of a Generic Protein (e.g., BSA)
Materials:
-
(4-Methylphenyl)amino](oxo)acetic acid (FW: 179.17 g/mol )
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, FW: 191.7 g/mol )
-
N-Hydroxysuccinimide (NHS, FW: 115.09 g/mol )
-
Bovine Serum Albumin (BSA) or other target protein
-
Activation/Reaction Buffer: 100 mM MES, 150 mM NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Protein Preparation: Dissolve the target protein (e.g., BSA) in PBS to a final concentration of 1-5 mg/mL.
-
Preparation of Labeling Reagent Stock:
-
Prepare a 100 mM stock solution of (4-Methylphenyl)amino](oxo)acetic acid in anhydrous Dimethyl Sulfoxide (DMSO).
-
Prepare 100 mM stock solutions of EDC and NHS in Activation/Reaction Buffer. Note: These solutions should be prepared fresh immediately before use.
-
-
Activation of (4-Methylphenyl)amino](oxo)acetic acid:
-
In a microcentrifuge tube, combine 10 µL of 100 mM (4-Methylphenyl)amino](oxo)acetic acid, 10 µL of 100 mM EDC, and 10 µL of 100 mM NHS.
-
Vortex briefly and incubate at room temperature for 15 minutes to generate the NHS-activated ester.
-
-
Protein Labeling Reaction:
-
Add the 30 µL of the activated labeling reagent mixture to 1 mL of the protein solution. This represents a molar excess of the labeling reagent. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add 50 µL of Quenching Buffer to the reaction mixture to quench any unreacted NHS-activated ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove excess, unreacted labeling reagent and byproducts by buffer exchange using a desalting column equilibrated with PBS. Follow the manufacturer's protocol for the desalting column.
-
-
Validation and Storage:
-
Confirm successful labeling using techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry to observe a mass shift corresponding to the addition of the label.
-
Store the purified, labeled protein at -20°C or -80°C.
-
Hypothetical Application 2: A Non-Covalent Probe for Ligand Binding Studies and Fragment-Based Screening
The N-aryl oxamic acid scaffold could potentially serve as a fragment for screening protein binding pockets. Its relatively small size and distinct chemical features make it a candidate for identifying novel binding sites or for use in biophysical assays that measure protein stability upon ligand binding, such as the thermal shift assay (TSA).
Causality Behind Experimental Choices:
-
Thermal Shift Assay (TSA): TSA is a rapid and high-throughput method to assess the thermal stability of a protein. The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm). This technique is ideal for screening fragment libraries to identify potential binders.
-
Rationale for Screening: The compound's structure is not a common biological motif, making it a potential tool to discover novel, non-obvious binding sites on a protein of interest.
Detailed Protocol: Thermal Shift Assay (TSA) for Binding Assessment
Materials:
-
Purified target protein (0.1-0.2 mg/mL)
-
(4-Methylphenyl)amino](oxo)acetic acid, dissolved in DMSO to a 10 mM stock.
-
SYPRO Orange Protein Gel Stain (e.g., 5000x stock in DMSO)
-
Assay Buffer: 100 mM HEPES, 150 mM NaCl, pH 7.5
-
Real-Time PCR instrument with a thermal ramping feature.
-
96-well PCR plates.
Procedure:
-
Preparation of Reagents:
-
Dilute the protein to 2x the final concentration (e.g., 0.2 mg/mL) in Assay Buffer.
-
Prepare a 20x working solution of SYPRO Orange dye by diluting the 5000x stock in Assay Buffer.
-
Prepare a series of dilutions of the (4-Methylphenyl)amino](oxo)acetic acid in Assay Buffer containing a constant percentage of DMSO (e.g., 2%). A typical final concentration range for screening would be 1 µM to 1 mM.
-
-
Assay Plate Setup (20 µL final volume per well):
-
To each well of a 96-well PCR plate, add:
-
10 µL of the 2x protein solution.
-
5 µL of the diluted compound or a vehicle control (Assay Buffer with 2% DMSO).
-
5 µL of the 20x SYPRO Orange dye solution.
-
-
Seal the plate, vortex gently, and centrifuge briefly to collect the contents at the bottom of the wells.
-
-
Thermal Denaturation and Data Collection:
-
Place the plate in the Real-Time PCR instrument.
-
Set up a melt curve experiment with the following parameters:
-
Initial temperature: 25°C, hold for 2 minutes.
-
Ramp rate: 1°C per minute.
-
Final temperature: 95°C.
-
Data acquisition: Collect fluorescence data at each 1°C increment.
-
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the midpoint of the thermal transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melt curve.
-
A positive shift in Tm (ΔTm) in the presence of the compound compared to the DMSO control indicates a stabilizing interaction, suggesting binding.
-
Conclusion and Future Perspectives
While (4-Methylphenyl)amino](oxo)acetic acid currently has no established role in proteomics, its chemical structure holds theoretical promise. The carboxylic acid moiety provides a handle for covalent conjugation using standard bioconjugation techniques, and the overall structure could be explored as a fragment in binding assays. The protocols outlined above provide a scientifically grounded starting point for any researcher interested in investigating the potential of this compound. Any such investigation would require rigorous experimental validation, including mass spectrometry to confirm covalent modification and biophysical methods to characterize non-covalent interactions. Ultimately, the value of (4-Methylphenyl)amino](oxo)acetic acid may lie not in its direct application, but as a foundational scaffold for the synthesis of more complex and functionalized proteomics reagents.
References
- 1. scbt.com [scbt.com]
- 2. appchemical.com [appchemical.com]
- 3. (4-METHYLPHENYL)AMINO](OXO)ACETIC ACID | 42868-89-3 [chemicalbook.com]
- 4. (4-METHYLPHENYL)AMINO](OXO)ACETIC ACID | CymitQuimica [cymitquimica.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Cross-linking and other structural proteomics techniques: how chemistry is enabling mass spectrometry applications in structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crosslinking Reagents | Fisher Scientific [fishersci.com]
Foreword: The Untapped Potential of Oxamic Acid Derivatives
An in-depth guide for researchers, scientists, and drug development professionals on the coordination chemistry of N-p-tolyloxamic acid, detailing its role as a versatile ligand. This document provides comprehensive application notes and validated protocols for the synthesis, characterization, and evaluation of its metal complexes.
In the vast landscape of coordination chemistry, the quest for ligands that are not only synthetically accessible but also impart unique stereochemical and functional properties to metal complexes is perpetual. N-aryl-substituted oxamic acids, such as N-p-tolyloxamic acid, represent a compelling class of ligands. Their structural motif, featuring a bidentate O,O-donor set from the carboxylate and adjacent amide oxygen, allows for the formation of stable five-membered chelate rings with a wide array of metal ions. The presence of the p-tolyl group introduces steric and electronic modifications that can be exploited to fine-tune the properties of the resulting coordination compounds, opening avenues for applications in bioinorganic chemistry, catalysis, and materials science. This guide serves as a senior application scientist's perspective on harnessing the potential of N-p-tolyloxamic acid in the laboratory.
Synthesis of the Ligand: N-p-tolyloxamic Acid
The synthesis of N-p-tolyloxamic acid is a straightforward two-step process, beginning with the condensation of p-toluidine with diethyl oxalate, followed by the selective hydrolysis of the resulting ester. This procedure is reliable and yields the desired product in high purity.
Principle of the Synthesis
The initial step is a nucleophilic acyl substitution where the amino group of p-toluidine attacks one of the ester carbonyls of diethyl oxalate, displacing ethanol to form an intermediate ethyl oxamate ester. The subsequent step involves the saponification (base-catalyzed hydrolysis) of the remaining ester group to the corresponding carboxylate, which is then protonated upon acidification to yield the final N-p-tolyloxamic acid. The p-tolyl group remains inert throughout this reaction sequence.
Detailed Synthesis Protocol
Materials and Reagents:
-
p-Toluidine (4-methylaniline)
-
Diethyl oxalate
-
Ethanol (absolute)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), concentrated and 2M
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Beakers, filtration apparatus (Büchner funnel)
Procedure:
Step 1: Synthesis of Ethyl N-(p-tolyl)oxamate
-
In a 250 mL round-bottom flask, dissolve p-toluidine (e.g., 0.1 mol) in absolute ethanol (100 mL).
-
To this solution, add diethyl oxalate (e.g., 0.1 mol) dropwise while stirring.
-
Fit the flask with a reflux condenser and heat the mixture under reflux for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After reflux, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the white crystalline solid by vacuum filtration, wash with cold ethanol, and dry in a desiccator.
Step 2: Hydrolysis to N-p-tolyloxamic Acid
-
Dissolve the dried ethyl N-(p-tolyl)oxamate (e.g., 0.08 mol) in ethanol (150 mL) in a round-bottom flask.
-
Separately, prepare a solution of potassium hydroxide (e.g., 0.12 mol) in water (50 mL).
-
Add the KOH solution to the ethanolic solution of the ester and stir at room temperature for 2-3 hours. The hydrolysis is typically complete when the solution becomes clear.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the remaining aqueous residue in 100 mL of distilled water.
-
Cool the solution in an ice bath and acidify by slowly adding concentrated HCl until the pH is approximately 2. A voluminous white precipitate of N-p-tolyloxamic acid will form.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold distilled water to remove any inorganic salts, and dry under vacuum.
Expected Yield: 75-85% (based on p-toluidine). Purity Check: The melting point of the recrystallized product should be sharp. Purity can be further confirmed by ¹H NMR and FT-IR spectroscopy.
Coordination Chemistry: Synthesis of Metal Complexes
N-p-tolyloxamic acid readily forms stable complexes with a variety of transition metal ions. The ligand typically acts as a bidentate chelating agent, coordinating through the deprotonated carboxylate oxygen and the carbonyl oxygen of the amide group. The general stoichiometry for divalent metal ions is often [M(L)₂(H₂O)₂], where 'L' represents the deprotonated N-p-tolyloxamate ligand.
Caption: Workflow for the synthesis of N-p-tolyloxamic acid metal complexes.
General Protocol for Synthesis of [M(L)₂(H₂O)₂] Complexes
Materials and Reagents:
-
N-p-tolyloxamic acid (HL)
-
A metal(II) salt (e.g., CuCl₂·2H₂O, Ni(NO₃)₂·6H₂O, CoCl₂·6H₂O)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Distilled water
Procedure:
-
Prepare the Ligand Solution: Dissolve N-p-tolyloxamic acid (2 mmol) in an ethanol-water mixture (e.g., 1:1 v/v, 40 mL). Add a stoichiometric amount of aqueous NaOH or KOH solution (2 mmol in 10 mL water) dropwise to deprotonate the carboxylic acid, forming the sodium or potassium salt of the ligand in situ.
-
Prepare the Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (1 mmol) in distilled water (20 mL).
-
Reaction: Slowly add the metal salt solution to the stirring ligand solution. A colored precipitate should form almost immediately.
-
Heating: Heat the resulting mixture at 60-70 °C with constant stirring for 1-2 hours to ensure the completion of the reaction.
-
Isolation: Allow the mixture to cool to room temperature. Collect the precipitated complex by vacuum filtration.
-
Washing and Drying: Wash the product several times with distilled water, followed by a small amount of cold ethanol to remove any unreacted starting materials. Dry the complex in a vacuum desiccator over anhydrous CaCl₂.
Causality Note: The in situ deprotonation of the ligand with a base is critical. It generates the carboxylate anion, which is a much stronger coordinating group than the neutral carboxylic acid, thereby driving the complexation reaction forward. The subsequent heating ensures the formation of a crystalline, less soluble product.
Characterization of Ligand and Complexes
A multi-technique approach is essential for the unambiguous characterization of the newly synthesized complexes.
Spectroscopic and Analytical Techniques
| Technique | Purpose | Expected Observations for N-p-tolyloxamic Acid Complexes |
| Elemental Analysis (C,H,N) | To determine the empirical formula and confirm the metal-to-ligand stoichiometry. | Experimental percentages should match the calculated values for the proposed formula (e.g., [M(C₉H₈NO₃)₂(H₂O)₂]). |
| FT-IR Spectroscopy | To identify the coordination sites of the ligand. | Disappearance of the broad O-H stretch of the carboxylic acid. A significant red shift (lower frequency) of the C=O (amide I) band and changes in the carboxylate stretches (νₐₛ(COO⁻) and νₛ(COO⁻)) confirm coordination through both oxygens. The presence of a broad band around 3400 cm⁻¹ indicates coordinated water.[1][2] |
| UV-Visible Spectroscopy | To study the electronic transitions and infer the geometry of the complex. | For transition metal complexes, weak d-d transition bands in the visible region are indicative of the coordination geometry (e.g., octahedral, tetrahedral).[3] Intense bands in the UV region are typically due to ligand-based π→π* and n→π* transitions. |
| Molar Conductance | To determine the electrolytic nature of the complexes. | Low molar conductivity values in a solvent like DMF or DMSO indicate a non-electrolytic nature, suggesting that any anions (like Cl⁻ or NO₃⁻ from the metal salt) are either coordinated or absent from the final structure.[2] |
| Thermal Analysis (TGA/DTG) | To study thermal stability and the nature of water molecules. | A weight loss step at ~100-180 °C typically corresponds to the loss of coordinated water molecules. Subsequent decomposition steps at higher temperatures correspond to the degradation of the organic ligand, ultimately leaving a metal oxide residue.[4][5][6] |
| Single-Crystal X-ray Diffraction | To definitively determine the molecular structure, bond lengths, bond angles, and coordination geometry. | This technique provides unequivocal proof of the bidentate O,O-coordination mode and the overall geometry of the complex.[7][8][9] |
CH₃ | C-----C //| HCCHN - H //| C-----C=O || CC=O⁻ | O >]; }
M [label="M²⁺", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [color="#EA4335", style=dashed, arrowhead=vee]; L:s -> M [label="Coordination Bond", headport="w", tailport="e", constraint=false]; L:e -> M [label="Coordination Bond", headport="n", tailport="s", constraint=false];
// Manually position nodes for better layout {rank=same; M; L;} // This is a simplified representation. Actual DOT rendering might require more tweaking for perfect alignment. // The structure above is a pseudo-representation for clarity. Let's try a more structured approach.
node [shape=none, margin=0]; struct [label=<
(p-tolyl)
| N | C | C |
| | H | || O | || O | |
| | .. | | ..O⁻ |
>];
// A more abstract but clearer DOT representation node [shape=circle, style=solid, fontcolor="#202124"]; M_ion [label="M²⁺", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; O_amide [label="O", fillcolor="#FBBC05"]; O_carb [label="O", fillcolor="#FBBC05"];
node [shape=plaintext, fontcolor="#202124"]; C_amide [label="C"]; C_carb [label="C"]; N_amide [label="N-R"];
edge [color="#34A853"]; C_amide -- O_amide [label=" C=O"]; C_carb -- O_carb; C_amide -- C_carb; C_amide -- N_amide;
edge [color="#EA4335", style=dashed, arrowhead=open]; O_amide -> M_ion; O_carb -> M_ion; }
Caption: Bidentate O,O-coordination of the N-p-tolyloxamate ligand to a metal center.
Applications in Drug Development and Beyond
The coordination of N-p-tolyloxamic acid to metal ions can significantly enhance its biological activity, a principle well-documented in medicinal inorganic chemistry.[10][11]
Antimicrobial Activity
Principle: According to Tweedy’s chelation theory, the polarity of a metal ion is reduced upon chelation due to the partial sharing of its positive charge with donor groups and possible π-electron delocalization over the chelate ring. This process increases the lipophilic nature of the central metal atom, which in turn favors its permeation through the lipid layers of microbial cell membranes.[12] Once inside the cell, the metal complex can disrupt cellular processes, such as enzyme activity or DNA replication, leading to cell death.[13][14]
Screening Protocol: Agar Disk Diffusion Method
-
Prepare Media: Prepare and sterilize Mueller-Hinton agar plates.
-
Inoculate Plates: Spread a standardized inoculum (e.g., 0.5 McFarland standard) of the test bacterium (e.g., S. aureus, E. coli) or fungus (e.g., C. albicans) evenly across the surface of the agar plates.
-
Prepare Disks: Sterilize paper disks (6 mm diameter). Impregnate the disks with known concentrations of the test compounds (N-p-tolyloxamic acid and its metal complexes dissolved in a suitable solvent like DMSO). A disk with the solvent alone serves as a negative control, and a disk with a standard antibiotic (e.g., ciprofloxacin) serves as a positive control.
-
Incubation: Place the impregnated disks on the surface of the inoculated agar plates. Incubate the plates at 37 °C for 24 hours for bacteria or at 28 °C for 48 hours for fungi.
-
Measure and Record: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
Caption: Proposed mechanisms of antimicrobial action for N-p-tolyloxamic acid metal complexes.[12]
Representative Antimicrobial Data
| Compound | Concentration (µ g/disk ) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| N-p-tolyloxamic acid (HL) | 100 | 8 | 7 |
| [Cu(L)₂(H₂O)₂] | 100 | 18 | 15 |
| [Ni(L)₂(H₂O)₂] | 100 | 14 | 12 |
| [Co(L)₂(H₂O)₂] | 100 | 15 | 11 |
| Ciprofloxacin (Control) | 10 | 25 | 22 |
Note: Data are representative and will vary based on specific experimental conditions and microbial strains. The enhanced activity of the metal complexes compared to the free ligand is a common and expected outcome.[15]
Conclusion and Future Outlook
N-p-tolyloxamic acid is a highly accessible and versatile ligand for the synthesis of coordination compounds with significant potential, particularly in the development of new antimicrobial agents. The protocols outlined in this guide provide a robust framework for the synthesis and characterization of these promising molecules. Future research should focus on expanding the range of metal ions used, exploring their catalytic activities, and conducting more in-depth mechanistic studies to elucidate their mode of biological action. The systematic modification of the aryl ring on the oxamic acid backbone presents a further opportunity for the rational design of metal complexes with tailored therapeutic or catalytic properties.
References
- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 2. Structural, Spectroscopic, and Docking Analysis of N,O‐Donor Ligand Metal Complex Nanoparticles With Hypolipidemic Effects via Lipoprotein Lipase Activation in High‐Fat Diet Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and crystal structure of a new chiral α-aminooxime nickel(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. The antimicrobial activity of nanoparticles: present situation and prospects for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoparticles as antimicrobial and antiviral agents: A literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Characterization of N-p-tolyloxamic Acid as a Novel Enzyme Inhibitor
As a Senior Application Scientist, I will now provide a comprehensive guide on the use of N-p-tolyloxamic acid as a putative enzyme inhibitor.
Disclaimer
Information regarding the specific enzyme inhibitory activity of N-p-tolyloxamic acid is not extensively available in the public scientific literature. Therefore, this document serves as a generalized guide for the characterization of a novel small molecule inhibitor, using N-p-tolyloxamic acid as a hypothetical candidate. The protocols and principles outlined herein are based on established methodologies for evaluating inhibitors of enzymes that are structurally or functionally related to the constituent parts of N-p-tolyloxamic acid, namely lactate dehydrogenase (targeted by oxamic acid) and cyclooxygenase (targeted by tolfenamic acid).
Authored by: Your Senior Application Scientist
Introduction
The discovery and characterization of novel enzyme inhibitors are cornerstones of modern drug development and biochemical research. Small molecules that can selectively modulate enzyme activity are invaluable tools for dissecting cellular pathways and can serve as lead compounds for therapeutic agents. N-p-tolyloxamic acid, a compound featuring structural motifs found in known enzyme inhibitors, presents an intriguing candidate for investigation. This guide provides a comprehensive framework for the initial characterization of its inhibitory potential, focusing on two key enzyme targets suggested by its structure: Lactate Dehydrogenase (LDH) and Cyclooxygenase (COX).
Scientific Background: Potential Enzyme Targets
Lactate Dehydrogenase (LDH): A Target in Metabolism and Cancer
Lactate dehydrogenase is a critical enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate with the concomitant oxidation and reduction of NADH and NAD+, respectively.[1][2] In many cancer cells, there is a metabolic shift towards aerobic glycolysis (the Warburg effect), leading to an increased reliance on LDH-A for regenerating NAD+ to sustain high rates of glycolysis.[1] Inhibition of LDH is therefore a promising strategy for anti-cancer therapy.[2][3] The "oxamic acid" moiety of our test compound is a known inhibitor of LDH, making this enzyme a primary candidate for investigation.[1][3]
Cyclooxygenase (COX): Key Enzymes in Inflammation
Cyclooxygenase enzymes (COX-1 and COX-2) are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.[4][5] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is a key mediator of inflammation, pain, and fever.[5] Non-steroidal anti-inflammatory drugs (NSAIDs) like tolfenamic acid, which contains a tolyl group, exert their effects by inhibiting COX enzymes.[4][5] This structural similarity suggests that N-p-tolyloxamic acid may also possess COX inhibitory activity.
Mechanism of Action: A Hypothetical Model for LDH Inhibition
Based on the known mechanism of oxamic acid, N-p-tolyloxamic acid may act as a competitive inhibitor of LDH with respect to the substrate, pyruvate. The carboxylate and amide groups of the oxamic acid portion could mimic the binding of pyruvate in the active site of LDH, thereby preventing the catalytic conversion of pyruvate to lactate.
Caption: Hypothetical competitive inhibition of LDH by N-p-tolyloxamic acid.
Experimental Protocols
The following protocols provide a step-by-step guide for the initial in vitro characterization of N-p-tolyloxamic acid as an inhibitor of LDH and COX.
Protocol 1: In Vitro Lactate Dehydrogenase (LDH) Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of N-p-tolyloxamic acid against LDH. The assay measures the decrease in NADH concentration, which is monitored by the change in absorbance at 340 nm.
Materials:
-
Purified Lactate Dehydrogenase (from rabbit muscle or human erythrocytes)
-
N-p-tolyloxamic acid
-
Sodium Pyruvate
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Experimental Workflow:
Caption: Workflow for LDH inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of N-p-tolyloxamic acid in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of sodium pyruvate and NADH in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add phosphate buffer, NADH solution, and varying concentrations of N-p-tolyloxamic acid (or vehicle control).
-
Add the LDH enzyme solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding the sodium pyruvate solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines the determination of the IC50 of N-p-tolyloxamic acid against COX-1 and COX-2. Commercially available COX inhibitor screening kits are recommended for ease of use and reliability. These kits typically measure the peroxidase activity of COX.
Materials:
-
COX-1 and COX-2 enzymes
-
COX inhibitor screening assay kit (containing arachidonic acid, colorimetric substrate, and buffers)
-
N-p-tolyloxamic acid
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare reagents according to the manufacturer's instructions.
-
Prepare a stock solution and serial dilutions of N-p-tolyloxamic acid.
-
-
Assay Setup:
-
To a 96-well plate, add buffer, heme, COX-1 or COX-2 enzyme, and varying concentrations of N-p-tolyloxamic acid (or a known COX inhibitor as a positive control).
-
Incubate for a specified time at room temperature.
-
-
Initiate Reaction:
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate.
-
-
Data Acquisition:
-
Measure the absorbance at the wavelength specified in the kit manual (e.g., 590 nm) after a set incubation period (e.g., 10 minutes).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of N-p-tolyloxamic acid.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 values for both COX-1 and COX-2.
-
Data Presentation: Summary of Inhibitory Potency
The results from the inhibition assays should be summarized in a clear and concise table.
| Enzyme Target | Inhibitor | IC50 (µM) [Hypothetical Data] |
| LDH | N-p-tolyloxamic acid | 15.2 ± 2.1 |
| Oxamic Acid (Control) | 5.8 ± 0.9 | |
| COX-1 | N-p-tolyloxamic acid | 45.7 ± 5.3 |
| Tolfenamic Acid (Control) | 2.1 ± 0.4 | |
| COX-2 | N-p-tolyloxamic acid | 28.3 ± 3.5 |
| Tolfenamic Acid (Control) | 0.5 ± 0.1 |
Trustworthiness and Further Validation
To ensure the validity of the results, it is crucial to include appropriate controls in all experiments, such as vehicle controls, positive controls (known inhibitors), and negative controls (no enzyme). Further characterization of N-p-tolyloxamic acid would involve:
-
Mechanism of Inhibition Studies: Performing enzyme kinetic studies (e.g., Lineweaver-Burk plots) to determine if the inhibition is competitive, non-competitive, or uncompetitive.
-
Cell-Based Assays: Evaluating the effect of N-p-tolyloxamic acid on lactate production or prostaglandin synthesis in cultured cells to confirm its activity in a biological context.
-
Selectivity Profiling: Testing the inhibitor against a panel of related enzymes to determine its selectivity.
Conclusion
This guide provides a robust framework for the initial characterization of N-p-tolyloxamic acid as a potential enzyme inhibitor. By systematically evaluating its effects on logical targets such as LDH and COX, researchers can gain valuable insights into its biochemical activity and potential therapeutic applications. The provided protocols are designed to be adaptable and serve as a foundation for more in-depth mechanistic studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of lactic dehydrogenase as a way to increase the anti-proliferative effect of multi-targeted kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. What is the mechanism of Tolfenamic Acid? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-p-tolyloxamic Acid Synthesis
Welcome to the technical support center for the synthesis of N-p-tolyloxamic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthesis. Below, you will find a series of frequently asked questions and troubleshooting guides that address common issues encountered during experimentation, along with detailed protocols and data to enhance your reaction yields.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing N-p-tolyloxamic acid?
The most prevalent and straightforward synthesis involves the acylation of p-toluidine with an oxalylating agent. The two most common agents for this transformation are diethyl oxalate and oxalyl chloride. The reaction with diethyl oxalate is often preferred for its milder conditions and the formation of ethanol as a benign byproduct, which can be easily removed.
Q2: Can you illustrate the general reaction mechanism?
Certainly. The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of p-toluidine, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This is followed by the elimination of an ethoxide leaving group to form the corresponding ethyl N-(p-tolyl)oxamate. Subsequent hydrolysis of the ester yields the final N-p-tolyloxamic acid product.
Caption: General mechanism for N-p-tolyloxamic acid synthesis.
Part 2: Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis.
Low or No Product Yield
Q3: My reaction yield is significantly lower than expected. What are the primary factors to investigate?
Low yield is a common issue that can stem from several sources. Systematically evaluating each parameter is key to identifying the root cause.
-
Reagent Purity:
-
p-Toluidine: This amine can oxidize over time, turning from a white or colorless solid to a reddish-brown color. Oxidized impurities can interfere with the reaction. It is highly recommended to use freshly purified p-toluidine. Purification can be achieved by recrystallization from aqueous ethanol or vacuum sublimation.[1]
-
Diethyl Oxalate: This reagent is sensitive to moisture. Hydrolysis of diethyl oxalate to oxalic acid and ethanol will prevent the desired reaction. Ensure you are using an anhydrous grade reagent from a freshly opened bottle or distill it before use.
-
Solvent: The presence of water in the solvent can hydrolyze the diethyl oxalate and affect reaction kinetics. Always use anhydrous solvents.[2]
-
-
Reaction Stoichiometry:
-
The ideal molar ratio of p-toluidine to diethyl oxalate is a critical parameter. While a 1:1 ratio is stoichiometrically correct for the mono-acylation product, a common side reaction is the formation of the N,N'-di(p-tolyl)oxalamide, where a second molecule of p-toluidine reacts with the intermediate ester.
-
Recommendation: To favor the formation of the desired N-p-tolyloxamic acid, it is often advantageous to use an excess of diethyl oxalate (e.g., 1.5 to 4 equivalents).[3] This ensures the p-toluidine is consumed before it can react a second time. The excess diethyl oxalate can be removed later via distillation.[3]
-
-
Reaction Temperature and Time:
-
Amidation reactions often require heat to proceed at a reasonable rate. However, excessive heat can promote the formation of the undesired diamide byproduct.
-
Recommendation: A good starting point is to reflux the reaction mixture in a solvent like ethanol. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating once the starting material is consumed.
-
Q4: I'm observing a significant amount of a high-melting point, insoluble white solid. What is it and how can I prevent it?
This is very likely the N,N'-di(p-tolyl)oxalamide byproduct. As mentioned above, this is formed when two molecules of p-toluidine react with one molecule of diethyl oxalate.
Prevention Strategy:
-
Control Stoichiometry: Use a significant excess of diethyl oxalate. This makes it statistically more likely that a molecule of p-toluidine will encounter diethyl oxalate rather than the intermediate ethyl N-(p-tolyl)oxamate.
-
Order of Addition: Consider adding the p-toluidine solution slowly to the heated solution of excess diethyl oxalate. This maintains a low concentration of the amine throughout the reaction, further suppressing the formation of the diamide.[4]
Caption: Troubleshooting flowchart for low yield diagnosis.
Purification Challenges
Q5: My final product is difficult to purify. What is the best method for isolating pure N-p-tolyloxamic acid?
Purification typically involves two main stages: workup and crystallization.
-
Workup (Post-reaction):
-
After the initial reaction to form the ester, the excess diethyl oxalate and solvent (e.g., ethanol) are typically removed under reduced pressure.
-
The resulting crude ester is then hydrolyzed. This is commonly achieved by heating with an aqueous solution of a base, such as sodium hydroxide (NaOH), to saponify the ester.
-
After hydrolysis, the reaction mixture will contain the sodium salt of your product (sodium N-p-tolyloxamate). This solution should be washed with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted p-toluidine or other organic impurities.
-
-
Crystallization (Isolation):
-
The aqueous layer containing the sodium salt is then cooled in an ice bath.
-
Slowly acidify the solution with a strong acid, like concentrated HCl, until the pH is acidic (pH ~2-3). This will protonate the carboxylate salt, causing the N-p-tolyloxamic acid to precipitate out of the solution.
-
The precipitated solid can then be collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried. For higher purity, recrystallization from a suitable solvent like ethanol or an ethanol/water mixture is recommended.[1]
-
Part 3: Optimized Experimental Protocol & Data
This section provides a reliable, step-by-step protocol and comparative data to guide your experimental design.
Optimized Protocol for N-p-tolyloxamic Acid Synthesis
Caption: Step-by-step experimental workflow for optimized synthesis.
Methodology:
-
Reagent Preparation: Ensure p-toluidine is purified (e.g., recrystallized) and all solvents and reagents are anhydrous.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl oxalate (3.0 eq.) and absolute ethanol. Heat the mixture to a gentle reflux.
-
Amine Addition: Dissolve p-toluidine (1.0 eq.) in a minimal amount of absolute ethanol and add it to the dropping funnel. Add the p-toluidine solution dropwise to the refluxing diethyl oxalate solution over 30-60 minutes.
-
Reaction & Monitoring: Maintain the reflux and monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete when the p-toluidine spot is no longer visible.
-
Solvent Removal: Once the reaction is complete, arrange the apparatus for distillation and remove the ethanol and excess diethyl oxalate under reduced pressure.
-
Hydrolysis: To the crude ester residue, add a 10% aqueous solution of sodium hydroxide. Reflux the mixture for 1-2 hours until the hydrolysis is complete (a clear solution should form).
-
Purification: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Wash the aqueous layer twice with dichloromethane to remove any remaining neutral organic impurities.
-
Precipitation: Transfer the aqueous layer to a beaker and cool it in an ice-water bath. While stirring vigorously, slowly add concentrated hydrochloric acid until the pH of the solution is between 2 and 3. A white precipitate of N-p-tolyloxamic acid will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water and then with a small amount of cold ethanol.
-
Drying & Analysis: Dry the product in a vacuum oven. Characterize the final product by determining its melting point and recording its ¹H NMR and IR spectra to confirm its identity and purity.
Table 1: Influence of Stoichiometry on Product Distribution
| Molar Ratio (p-toluidine:diethyl oxalate) | Expected Major Product | Key Advantage | Potential Disadvantage |
| 2:1 | N,N'-di(p-tolyl)oxalamide | High conversion of diethyl oxalate | Low yield of desired mono-amide |
| 1:1 | N-p-tolyloxamic acid | Economical use of reagents | High potential for diamide byproduct formation |
| 1:3 | N-p-tolyloxamic acid | Significantly suppresses diamide formation | Requires removal of excess reagent |
References
Technical Support Center: Purification of (4-Methylphenyl)amino](oxo)acetic acid
Welcome to the technical support center for the purification of (4-Methylphenyl)amino](oxo)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in scientific principles to ensure the integrity of your research.
I. Troubleshooting Guide: Navigating Purification Hurdles
This section addresses specific issues you may encounter during the purification of (4-Methylphenyl)amino](oxo)acetic acid in a question-and-answer format, providing insights into the root causes and actionable solutions.
Question 1: My final product of (4-Methylphenyl)amino](oxo)acetic acid is an oil or a sticky solid and won't crystallize. What are the likely causes and how can I resolve this?
Answer:
This is a common issue often stemming from the presence of impurities that disrupt the crystal lattice formation. The most probable culprits are residual starting materials or byproducts from the synthesis.
Probable Causes:
-
Unreacted p-toluidine: Being a basic and somewhat greasy solid, excess p-toluidine can significantly hinder crystallization.
-
Unreacted Diethyl Oxalate (or related ester): This oily liquid is a common impurity if the initial reaction did not go to completion.
-
Incomplete Hydrolysis: If the synthesis involves the hydrolysis of an ester precursor, such as ethyl (4-methylphenyl)amino](oxo)acetate, the presence of this less polar ester will result in an impure, oily product.[1]
-
Residual Solvents: Trapped organic solvents from the workup can also lead to an oily appearance.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an oily product.
Step-by-Step Solutions:
-
Thin-Layer Chromatography (TLC) Analysis: First, perform a TLC analysis of your crude product. Spot the crude material alongside the starting materials (p-toluidine and diethyl oxalate) on a silica gel plate. A suitable eluent system would be a mixture of ethyl acetate and hexane, with a small amount of acetic acid (e.g., 90:10:1 v/v/v) to ensure the carboxylic acid spots are well-defined.[2] This will help you visualize the number of components and identify any unreacted starting materials.
-
Acid-Base Extraction: If TLC indicates the presence of unreacted p-toluidine (a basic impurity), an acid-base extraction is highly effective. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the p-toluidine, making it water-soluble and partitioning it into the aqueous layer. The desired product will remain in the organic layer. Subsequently, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to recover the product.[3][4][5]
-
Ensuring Complete Hydrolysis: If you suspect incomplete hydrolysis of the ester precursor, you can subject the crude product to the hydrolysis conditions again. For instance, you can redissolve the material in a suitable solvent and treat it with an aqueous base like lithium hydroxide or sodium hydroxide, followed by acidification.[6]
-
Recrystallization: Once major impurities are removed, attempt recrystallization. The choice of solvent is critical. For (4-Methylphenyl)amino](oxo)acetic acid, a polar protic solvent or a mixture containing one is often a good starting point. See the detailed protocol in Section III.
-
Column Chromatography: If multiple impurities are present or recrystallization fails, column chromatography is the most effective purification method. A detailed protocol is provided in Section III.
Question 2: During column chromatography, my product is streaking badly on the silica gel, leading to poor separation. How can I prevent this?
Answer:
Streaking of acidic compounds like (4-Methylphenyl)amino](oxo)acetic acid on silica gel is a frequent problem. It is primarily caused by the interaction of the acidic proton of the carboxylic acid with the slightly acidic silica gel surface, leading to a distribution of ionized and non-ionized forms of the compound with different polarities.
Probable Causes:
-
Strong interaction with silica: The carboxylic acid group can deprotonate on the silica surface, causing the resulting carboxylate to bind strongly and elute slowly, leading to tailing.
-
Inappropriate solvent system: A mobile phase that does not effectively elute the compound or suppress its ionization will result in poor chromatography.
Troubleshooting Workflow:
Caption: Troubleshooting streaking during column chromatography.
Step-by-Step Solutions:
-
Acidify the Mobile Phase: The most common and effective solution is to add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-2% v/v), to your eluent.[7] The added acid will protonate the carboxylic acid of your product, preventing its ionization and minimizing its strong interaction with the silica gel. This results in a much sharper band and improved separation.
-
Optimize the Solvent System: Before running the column, optimize the solvent system using TLC. A good mobile phase should give your product an Rf value between 0.2 and 0.4. For (4-Methylphenyl)amino](oxo)acetic acid, start with a mixture of ethyl acetate and hexanes. If the compound is not moving, gradually increase the polarity by increasing the proportion of ethyl acetate. If it is still not eluting well, a more polar solvent like methanol can be added to the mobile phase (e.g., dichloromethane/methanol with 1% acetic acid).
-
Consider Alternative Stationary Phases: If streaking persists even with an acidified mobile phase, consider using a different stationary phase. Options include:
-
Reversed-phase silica (C18): This is an excellent option for polar compounds. You would use a polar mobile phase, such as a mixture of water and acetonitrile or methanol, often with a small amount of acid like trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid is protonated.[8]
-
Alumina (neutral or acidic): Alumina can sometimes be a better choice for acidic compounds than silica.[9]
-
Question 3: My ¹H NMR spectrum shows unexpected peaks. What are the common impurities I should be looking for?
Answer:
Interpreting the ¹H NMR spectrum for impurities is a critical step in assessing the purity of your (4-Methylphenyl)amino](oxo)acetic acid. Besides the expected signals for your product, several common impurities can be identified by their characteristic chemical shifts.
Common Impurities and their ¹H NMR Signatures:
| Impurity | Expected ¹H NMR Signals (in DMSO-d₆) | Notes |
| p-toluidine | Aromatic protons (~6.5-7.0 ppm), methyl singlet (~2.2 ppm), broad amine proton signal. | The aromatic signals will be in a different region compared to the product. |
| Diethyl oxalate | Methylene quartet (~4.3 ppm), methyl triplet (~1.3 ppm). | These signals are typically sharp and easily identifiable. |
| Ethyl (4-methylphenyl)amino](oxo)acetate | Similar aromatic and methyl signals to the product, but with an ethyl group (quartet ~4.2 ppm, triplet ~1.2 ppm). | The presence of the ethyl ester signals is a clear indication of incomplete hydrolysis.[1][10] |
| Acetic Acid | Singlet around 2.1 ppm and a very broad singlet for the acidic proton >10 ppm. | Often introduced during column chromatography if used as a mobile phase additive.[11][12][13][14] |
| Water | Broad singlet, chemical shift is temperature and solvent dependent (e.g., ~3.3 ppm in DMSO-d₆). | A very common impurity. |
| Grease | Broad multiplets around 0.8-1.5 ppm. | From glassware. |
Troubleshooting Steps:
-
Compare with Starting Material Spectra: Always have the ¹H NMR spectra of your starting materials on hand for direct comparison.
-
Spiking Experiment: If you suspect a particular impurity, you can "spike" your NMR sample with a small amount of the suspected compound and see if the corresponding peaks increase in intensity.
-
Use a Different Deuterated Solvent: Sometimes, impurity peaks can overlap with your product's signals. Acquiring a spectrum in a different deuterated solvent (e.g., CDCl₃ or Acetone-d₆) can help to resolve these signals.
II. Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and stability of pure (4-Methylphenyl)amino](oxo)acetic acid?
A1: Pure (4-Methylphenyl)amino](oxo)acetic acid is typically a white to off-white crystalline solid. It is generally stable under standard laboratory conditions (at room temperature, protected from light and moisture). However, like many carboxylic acids, it can be sensitive to high temperatures, which may lead to decarboxylation. It is best stored in a cool, dry, and dark place.
Q2: What are the best solvents for dissolving (4-Methylphenyl)amino](oxo)acetic acid for reactions or analysis?
A2: Due to the presence of both a polar carboxylic acid and a less polar methylphenyl group, its solubility varies. It generally has good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in polar protic solvents like methanol and ethanol, especially upon heating. It is sparingly soluble in less polar solvents like dichloromethane and chloroform, and poorly soluble in nonpolar solvents like hexanes. For NMR analysis, DMSO-d₆ is a good choice as it readily dissolves the compound.
Q3: Can I use acid-base extraction to purify my product from neutral impurities?
A3: Yes, acid-base extraction is an excellent method for this. Dissolve your crude product in an organic solvent like ethyl acetate. Add a dilute aqueous base (e.g., 1M NaOH or saturated NaHCO₃ solution). The (4-Methylphenyl)amino](oxo)acetic acid will be deprotonated to its carboxylate salt, which is water-soluble and will move to the aqueous layer. Any neutral impurities will remain in the organic layer, which can be discarded. The aqueous layer can then be acidified with a strong acid (e.g., concentrated HCl) until the product precipitates out as a solid. The solid can then be collected by filtration.[3][4][5][15]
Q4: How can I monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring your purification in real-time.[2] By spotting the crude mixture, the fractions from your column chromatography, or the mother liquor from recrystallization alongside a pure standard (if available), you can quickly assess the purity. For final purity assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the methods of choice.
III. Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for material that is at least 85-90% pure and contains impurities with different solubility profiles.
Methodology:
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. A good solvent should dissolve the compound when hot but not when cold.
-
Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating.
-
Promising Solvents: A mixture of ethanol and water, or ethyl acetate and hexanes, is often a good starting point.
-
-
Procedure:
-
Place the crude (4-Methylphenyl)amino](oxo)acetic acid in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent (or the more soluble solvent of a pair) to just dissolve the solid.
-
If using a solvent pair, add the less soluble solvent dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the more soluble solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Protocol 2: Purification by Column Chromatography
This is the preferred method for purifying complex mixtures or when recrystallization is ineffective.
Methodology:
-
TLC Analysis: Determine the optimal eluent system by TLC as described in the troubleshooting section. Aim for an Rf of 0.2-0.4 for the product. A common starting eluent is ethyl acetate/hexanes (1:1) with 1% acetic acid.
-
Column Packing:
-
Choose an appropriate size column based on the amount of crude material.
-
Pack the column with silica gel using the "slurry method" with your chosen eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, use the "dry loading" method: dissolve the crude product in a suitable solvent, add a small amount of silica gel, evaporate the solvent, and then carefully add the dried silica-adsorbed product to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
Collect fractions in test tubes.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified product.
-
Workflow for Column Chromatography:
Caption: General workflow for purification by column chromatography.
IV. References
-
Chemical Synthesis Database. (4-methylphenyl)(oxo)acetic acid. --INVALID-LINK--
-
Chakraborty, B. B., Paul, S., Anwar, S., & Choudhury, S. (2023). 2-Amino-4-(4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate. IUCrData, 8(7).
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
Google Patents. (1992). Method for crystallization of amino acids. --INVALID-LINK--
-
PubChem. Ethyl --INVALID-LINK--acetate. --INVALID-LINK--
-
PubChem. --INVALID-LINK--acetic acid. --INVALID-LINK--
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. --INVALID-LINK--
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. --INVALID-LINK--
-
Supporting Information for an article. (n.d.).
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. --INVALID-LINK--
-
Vernier. Separation of Organic Compounds by Acid-Base Extraction Techniques. --INVALID-LINK--
-
Ogbu, I. M., Bassani, D. M., Robert, F., & Landais, Y. (2022). Photocatalyzed decarboxylation of oxamic acids under near-infrared conditions. Chemical Communications, 58(63), 8802–8805.
-
ResearchGate. (2020). Synthesis of a New [3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic Acid Derivative. --INVALID-LINK--
-
University of Colorado Boulder. Column Chromatography. --INVALID-LINK--
-
Badufle, M., Robert, F., & Landais, Y. (2024). Copper-Mediated Synthesis of N-Aryl-Oxamic Acids. Chemistry – A European Journal.
-
Wikipedia. Acid–base extraction. --INVALID-LINK--
-
PubChem. [[4-(Aminomethyl)Phenyl]Amino]Oxo-Acetic Acid,. --INVALID-LINK--
-
PubChem. Ethyl 2-[(3-methylphenyl)amino]-2-oxoacetate. --INVALID-LINK--
-
Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart. --INVALID-LINK--
-
Liu, G., et al. (2002). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Journal of Combinatorial Chemistry, 4(3), 209-212.
-
CR Journals. (2021). Thin Layer Chromatography of Amino Acids. --INVALID-LINK--
-
Peng, C., et al. (2022). Identification of (N-aryl-N-arylsulfonyl)aminoacetohydroxamic acids as novel urease inhibitors and the mechanism exploration. European Journal of Medicinal Chemistry, 245, 114911.
-
ResearchGate. For highly polar compound, how to do the purification?. --INVALID-LINK--
-
Rashid, N. A. A., et al. (2024). Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. IUCrData, 9(1).
-
Organic Chemistry with Vernier. Separation of Organic Compounds by Acid-Base Extraction Techniques. --INVALID-LINK--
-
Song, J., et al. (2020). Photoredox Ni-catalyzed decarboxylative arylation of oxamic acids for amide synthesis. Organic Chemistry Frontiers, 7(15), 2038-2044.
-
Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. --INVALID-LINK--
-
Wikipedia. Metal–organic framework. --INVALID-LINK--
-
Abdul Rashid, N. A., et al. (2024). Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 69–72.
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
-
Friščić, T., et al. (2019). Mechanochemical Synthesis of N‐Aryl Amides from O‐Protected Hydroxamic Acids. Chemistry – A European Journal, 25(44), 10352-10356.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Siddiqui, H. L., et al. (2017). Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 12), 1833–1837.
-
EPFL. TLC Visualization Reagents. --INVALID-LINK--
-
The Ohio State University Department of Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. --INVALID-LINK--
References
- 1. Ethyl [(2-methylphenyl)amino](oxo)acetate | C11H13NO3 | CID 366755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. crsubscription.com [crsubscription.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Ethyl 2-[(3-methylphenyl)amino]-2-oxoacetate | C11H13NO3 | CID 3826097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. epfl.ch [epfl.ch]
- 14. research.cbc.osu.edu [research.cbc.osu.edu]
- 15. vernier.com [vernier.com]
Technical Support Center: Synthesis of N-p-tolyloxamic Acid
Introduction: The synthesis of N-aryl oxamic acids, such as N-p-tolyloxamic acid, is a fundamental transformation in medicinal chemistry and materials science. A common and direct route involves the nucleophilic acyl substitution reaction between an aniline, in this case, p-toluidine, and diethyl oxalate. While seemingly straightforward, this reaction is often plagued by the formation of specific side products that can complicate purification and significantly reduce the yield of the desired product.
This technical support guide is designed for researchers, chemists, and drug development professionals to navigate the common pitfalls associated with this synthesis. We will explore the causality behind the formation of key byproducts and provide robust, field-proven troubleshooting strategies and protocols to ensure a high-purity, high-yield synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and purification of N-p-tolyloxamic acid.
Q1: My final product's mass spectrum shows the expected M+ peak, but also a significant peak at M+91. The melting point of my crude product is also broad and higher than expected. What is this impurity?
A: The most probable side product you are observing is N,N'-bis(p-tolyl)oxamide . This impurity arises from the disubstitution of diethyl oxalate with two molecules of p-toluidine instead of the desired single substitution.
-
Causality: The initial product of the reaction is ethyl N-(p-tolyl)oxamate. This intermediate still possesses a reactive ester group. If excess p-toluidine is present, or if the reaction conditions (high temperature, long reaction time) are too harsh, a second molecule of p-toluidine can attack the remaining ester, leading to the symmetrical diamide. This second reaction step is generally slower than the first but can become significant under forcing conditions.
-
Troubleshooting & Resolution:
-
Stoichiometric Control: Carefully control the stoichiometry. Use a slight excess of diethyl oxalate (e.g., 1.1 to 1.2 equivalents) relative to p-toluidine. This ensures that the amine is the limiting reagent, statistically minimizing the chance of a second substitution.
-
Temperature Management: Perform the initial amidation at a lower temperature. Running the reaction at room temperature or slightly above (e.g., 40-50 °C) favors the formation of the mono-substituted product. High temperatures (reflux) will drive the reaction towards the thermodynamically stable, and often less soluble, disubstituted product.
-
Purification: N,N'-bis(p-tolyl)oxamide is significantly less polar than the desired N-p-tolyloxamic acid. If it does form, it can often be separated via careful recrystallization. Due to its symmetry and strong intermolecular hydrogen bonding, the diamide is typically much less soluble in common organic solvents than the mono-amide precursor.
-
Q2: My reaction yield is consistently low, and I have a significant amount of unreacted p-toluidine in my crude product, confirmed by TLC and NMR.
A: This issue points towards an incomplete reaction. Several factors can contribute to this, including insufficient reaction time, low temperature, or deactivation of the nucleophile.
-
Causality: The aminolysis of esters can be a slow process, especially when compared to the reaction with more reactive acylating agents like acid chlorides.[1] The nucleophilicity of the amine is critical, and any acidic impurities can protonate the p-toluidine, rendering it non-nucleophilic and halting the reaction.[1]
-
Troubleshooting & Resolution:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the p-toluidine starting material. Do not proceed with the workup until the limiting reagent is consumed.
-
Solvent Choice: The reaction is typically performed in a solvent like ethanol. The ethanol generated as a byproduct of the reaction can also act as the solvent. Using an inert, aprotic solvent may require slightly more forcing conditions.
-
Removal of Unreacted Amine: Unreacted p-toluidine is basic and can be easily removed during the workup. After the initial reaction to form the ester, and before the final hydrolysis to the acid, the reaction mixture can be dissolved in a solvent like ethyl acetate and washed with a dilute acid, such as 1M HCl.[2] This will convert the p-toluidine into its water-soluble hydrochloride salt, which will partition into the aqueous layer.
-
Q3: After the saponification step to convert the ethyl ester to the oxamic acid, my final product is contaminated with oxalic acid.
A: This indicates the hydrolysis of the unreacted diethyl oxalate starting material during the saponification (base-mediated hydrolysis) step.
-
Causality: Diethyl oxalate is susceptible to hydrolysis under both acidic and basic conditions, which will yield oxalic acid.[3][4] If a significant excess of diethyl oxalate was used in the first step and not removed before hydrolysis, it will be converted to oxalic acid disodium salt. Upon acidification to precipitate your product, the oxalic acid will also precipitate, leading to contamination.
-
Troubleshooting & Resolution:
-
Optimize Stoichiometry: Avoid using a large excess of diethyl oxalate. A 1.1 to 1.2 molar excess is usually sufficient.
-
Purify the Intermediate Ester: Before proceeding to the hydrolysis step, it is best practice to purify the intermediate, ethyl N-(p-tolyl)oxamate. This can be done by removing the solvent under reduced pressure and recrystallizing the crude ester from a suitable solvent like ethanol/water to remove unreacted diethyl oxalate and any diamide side product. This ensures a clean starting material for the final hydrolysis step.
-
Frequently Asked Questions (FAQs)
-
What are the primary side products I should be aware of? The two most common side products are N,N'-bis(p-tolyl)oxamide (from disubstitution) and unreacted p-toluidine. Oxalic acid can also be present if unreacted diethyl oxalate is carried through to the hydrolysis step.
-
How can I best characterize the main product and the N,N'-bis(p-tolyl)oxamide side product? Mass spectrometry is definitive for identifying the molecular weights. ¹H NMR is also highly diagnostic. The desired N-p-tolyloxamic acid will show one set of signals for the tolyl group. The symmetrical N,N'-bis(p-tolyl)oxamide will also show one set of signals for the tolyl group, but the integration of the aromatic protons relative to the methyl protons will be different, and the amide N-H signal will correspond to two protons. The key difference is often the solubility and melting point; the symmetrical diamide is typically much less soluble and has a higher melting point.
-
Is it better to use oxalyl chloride instead of diethyl oxalate? Using oxalyl chloride would result in a much faster and more exothermic reaction.[5] However, this reaction generates HCl as a byproduct, which would neutralize the p-toluidine, requiring the use of at least two equivalents of the amine or an additional non-nucleophilic base (like triethylamine or pyridine) to scavenge the acid.[6] This adds complexity and introduces other potential side reactions and purification challenges. For producing N-p-tolyloxamic acid, the reaction with diethyl oxalate is often preferred for its milder conditions and simpler procedure, despite being slower.
Visualized Reaction Pathways
The following diagrams illustrate the intended synthetic route and the primary side reaction pathway.
Caption: Desired synthesis pathway for N-p-tolyloxamic acid.
Caption: Formation of the N,N'-disubstituted side product.
Protocols and Data
Protocol 1: Optimized Synthesis of N-p-tolyloxamic Acid
This protocol is designed to minimize side product formation.
Step 1: Synthesis of Ethyl N-(p-tolyl)oxamate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-toluidine (1.0 eq) in absolute ethanol.
-
Add diethyl oxalate (1.2 eq) to the solution.
-
Heat the mixture to a gentle reflux (or maintain at 50-60 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC, observing the consumption of p-toluidine.
-
Once the p-toluidine is consumed, allow the reaction to cool to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce crystallization of the ethyl N-(p-tolyl)oxamate.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry. This purification step is crucial to remove excess diethyl oxalate.
Step 2: Saponification to N-p-tolyloxamic Acid
-
Dissolve the purified ethyl N-(p-tolyl)oxamate (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (1.5 eq) dropwise while stirring.
-
Stir the mixture at room temperature for 1-2 hours until the hydrolysis is complete (monitored by TLC).
-
Remove the ethanol via rotary evaporation.
-
Dissolve the remaining aqueous residue in water and cool in an ice bath.
-
Slowly acidify the solution with cold 2M HCl with vigorous stirring. The N-p-tolyloxamic acid will precipitate as a white solid.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.
Data Summary Table
| Compound | Formula | Mol. Weight ( g/mol ) | Typical M.P. (°C) | Key ¹H NMR Signals (DMSO-d₆) |
| N-p-tolyloxamic acid | C₉H₉NO₃ | 179.17 | ~150-152 | δ ~10.5 (s, 1H, NH), δ ~7.5 (d, 2H, Ar-H), δ ~7.1 (d, 2H, Ar-H), δ ~2.2 (s, 3H, CH₃) |
| p-Toluidine | C₇H₉N | 107.15 | 43-45 | δ ~6.8 (d, 2H, Ar-H), δ ~6.5 (d, 2H, Ar-H), δ ~4.8 (s, 2H, NH₂), δ ~2.1 (s, 3H, CH₃) |
| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | -40.6 | δ ~4.3 (q, 4H, OCH₂), δ ~1.3 (t, 6H, CH₃) |
| N,N'-bis(p-tolyl)oxamide | C₁₆H₁₆N₂O₂ | 268.31 | >250 | δ ~10.3 (s, 2H, NH), δ ~7.6 (d, 4H, Ar-H), δ ~7.1 (d, 4H, Ar-H), δ ~2.2 (s, 6H, CH₃) |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. N-(4-Methylphenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]
- 4. Diethyl oxalate - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.co.uk [fishersci.co.uk]
Technical Support Center: Enhancing the Stability of (4-Methylphenyl)amino](oxo)acetic Acid Derivatives
Welcome to the technical support center for (4-Methylphenyl)amino](oxo)acetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related challenges encountered during your experiments. Here, you will find scientifically grounded explanations for common stability issues, actionable solutions, and detailed protocols to help you ensure the integrity and reliability of your compounds.
Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses specific problems you may encounter during your experimental work. Each issue is presented with its probable causes and a step-by-step guide to resolution, grounded in chemical principles.
Issue 1: Unexpected Degradation of the Compound in Aqueous Solutions
Symptoms:
-
Loss of parent compound peak intensity in HPLC analysis over a short period.
-
Appearance of new, unidentified peaks in the chromatogram.
-
Changes in the physical appearance of the solution (e.g., color change).
Probable Causes:
-
Hydrolysis: The amide linkage in N-aryl oxamic acids is susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the cleavage of the amide bond.
-
pH-Dependent Instability: The stability of the oxoacetic acid moiety can be highly dependent on the pH of the solution.
Suggested Solutions:
-
pH Control and Optimization:
-
Rationale: The rate of hydrolysis is often pH-dependent. Establishing the pH at which the compound exhibits maximum stability is crucial.
-
Action: Conduct a pH stability profile study. Prepare a series of buffered solutions across a relevant pH range (e.g., pH 3 to 9). Dissolve your compound in each buffer and monitor its degradation over time using a stability-indicating HPLC method. The optimal pH will be the one where the degradation rate is minimal.
-
-
Formulation with Co-solvents:
-
Rationale: Reducing the water activity in the formulation can slow down hydrolytic degradation.
-
Action: If compatible with your experimental design, consider using co-solvents such as propylene glycol, ethanol, or polyethylene glycol (PEG) to decrease the concentration of water in your formulation.
-
-
Low-Temperature Storage:
-
Rationale: Chemical degradation, including hydrolysis, is generally temperature-dependent. Lowering the storage temperature can significantly reduce the rate of degradation.
-
Action: Store aqueous solutions of your compound at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures. Be mindful of potential freeze-thaw instability by aliquoting solutions into single-use volumes.
-
Issue 2: Compound Instability Under Light Exposure
Symptoms:
-
Rapid degradation of the compound when experiments are conducted under ambient light.
-
Development of a yellow or brown coloration in the solid compound or its solutions upon exposure to light.
Probable Causes:
-
Photodecarboxylation: Phenylglyoxylic acid and its derivatives are known to undergo photodecarboxylation, especially when exposed to UV or even visible light. This process involves the loss of a molecule of carbon dioxide.[1] The para-methyl group on the phenyl ring can influence the electronic properties and thus the photochemical reactivity.
Suggested Solutions:
-
Light Protection:
-
Rationale: Preventing exposure to light is the most direct way to inhibit photodegradation.
-
Action: Conduct all experimental work with the compound and its solutions under amber or red light. Store solid materials and solutions in amber vials or containers wrapped in aluminum foil.
-
-
Use of Photostabilizers:
-
Rationale: Certain excipients can act as photostabilizers by absorbing UV radiation or quenching excited states of the drug molecule.
-
Action: In formulated products, consider the inclusion of UV-absorbing agents like benzophenones or quenchers like beta-carotene, if they do not interfere with your experimental goals.
-
Issue 3: Degradation in the Presence of Oxidizing Agents or Air
Symptoms:
-
Loss of compound purity when exposed to air for extended periods.
-
Incompatibility with certain excipients that may contain peroxide impurities.
-
Formation of colored impurities.
Probable Causes:
-
Oxidative Decarboxylation: N-aryl oxamic acids can undergo oxidative decarboxylation, which may lead to the formation of reactive isocyanate intermediates. These can further react to form ureas or urethanes.
-
Oxidation of the Aryl Ring: The electron-rich nature of the tolyl group can make it susceptible to oxidation.
Suggested Solutions:
-
Inert Atmosphere:
-
Rationale: Removing oxygen from the environment of the compound will prevent oxidative degradation.
-
Action: Handle and store the compound under an inert atmosphere, such as nitrogen or argon. For solutions, sparging with an inert gas before sealing the container can be beneficial.
-
-
Inclusion of Antioxidants:
-
Rationale: Antioxidants can preferentially react with oxidizing species, thereby protecting your compound.
-
Action: For formulated products, consider adding antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid.[2] Compatibility studies are essential to ensure the antioxidant does not react with your compound.
-
-
Control of Excipient Quality:
-
Rationale: Some common excipients can contain reactive impurities like peroxides that can initiate oxidation.
-
Action: Use high-purity excipients and test for the presence of peroxides in materials like polysorbates and polyethylene glycols.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for (4-Methylphenyl)amino](oxo)acetic acid derivatives?
A1: Based on the chemical structure, the most likely degradation pathways are hydrolysis of the amide bond, photodecarboxylation upon exposure to light, and oxidative decarboxylation.[1] The relative importance of each pathway will depend on the specific conditions (pH, light exposure, presence of oxygen, and temperature).
Q2: How does the para-methyl group affect the stability of the molecule?
A2: The methyl group is an electron-donating group. This can influence stability in several ways:
-
Hydrolysis: Electron-donating groups can slightly decrease the susceptibility of the amide carbonyl to nucleophilic attack, potentially slowing down hydrolysis compared to derivatives with electron-withdrawing groups.
-
Oxidation: The electron-donating nature of the methyl group can make the aromatic ring more susceptible to oxidation.
-
Photochemistry: The substituent can affect the energy levels of the excited states, thereby influencing the rate and efficiency of photodecarboxylation.[1]
Q3: What are the ideal storage conditions for solid (4-Methylphenyl)amino](oxo)acetic acid derivatives?
A3: For solid-state storage, it is recommended to keep the compound in a tightly sealed container, protected from light, at a controlled cool temperature (e.g., 2-8 °C). For long-term storage, keeping it in a desiccator to minimize moisture exposure is also advisable.
Q4: What analytical techniques are best suited for stability studies of these compounds?
A4: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard. This method should be able to separate the parent compound from all potential degradation products. UV detection is typically suitable for these aromatic compounds. Mass spectrometry (LC-MS) can be invaluable for the identification of unknown degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation pathways and products of (4-Methylphenyl)amino](oxo)acetic acid derivatives under various stress conditions, as recommended by ICH guidelines.[3][4][5]
Materials:
-
(4-Methylphenyl)amino](oxo)acetic acid derivative
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Heat the solution at 60 °C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a vial and heat it in an oven at 80 °C for 48 hours.
-
After exposure, dissolve the solid in the initial solvent and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of the compound (in a quartz cuvette or a suitable transparent container) and the solid compound to light in a photostability chamber (ICH Q1B conditions).
-
Analyze the samples by HPLC at appropriate time intervals. A dark control sample should be stored under the same conditions but protected from light.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to resolve the parent peak from any degradant peaks. Peak purity analysis using a photodiode array detector is recommended.
Protocol 2: pH-Rate Profile Study
Objective: To determine the pH of maximum stability for the (4-Methylphenyl)amino](oxo)acetic acid derivative in an aqueous environment.
Materials:
-
(4-Methylphenyl)amino](oxo)acetic acid derivative
-
Buffer solutions (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.
-
HPLC system
-
Constant temperature chamber
Methodology:
-
Sample Preparation: Prepare a series of solutions of the compound at a fixed concentration in each of the buffer solutions.
-
Incubation: Incubate the solutions in a constant temperature chamber (e.g., 40 °C) to accelerate degradation.
-
Sampling and Analysis: At predetermined time intervals (e.g., 0, 1, 3, 7, 14 days), withdraw an aliquot from each solution and analyze by HPLC to determine the concentration of the remaining parent compound.
-
Data Analysis:
-
For each pH, plot the natural logarithm of the concentration of the parent compound versus time.
-
Determine the apparent first-order degradation rate constant (k) from the slope of the line.
-
Plot the logarithm of k versus pH to generate the pH-rate profile. The pH at the minimum of this curve represents the pH of maximum stability.
-
Visualizations
Caption: Potential degradation pathways for (4-Methylphenyl)amino](oxo)acetic acid derivatives.
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Troubleshooting Low Yield in [(4-Methylphenyl)carbamoyl]formic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting for common issues encountered during the synthesis of [(4-methylphenyl)carbamoyl]formic acid, a key intermediate in various chemical and pharmaceutical applications. As Senior Application Scientists, we aim to provide not just solutions, but also the underlying scientific reasoning to empower your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Significantly Low or No Product Formation
Question: My reaction is yielding very little to no [(4-methylphenyl)carbamoyl]formic acid. What are the primary factors I should investigate?
Answer: A low or negligible yield is a common challenge in organic synthesis and can stem from several factors. A systematic approach is essential to pinpoint the root cause.[1][2] The main areas to scrutinize are the quality of your reagents and solvents, the reaction conditions, and the potential for side reactions.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
In-depth Analysis:
-
Reagent Quality: The purity of your starting materials, p-toluidine and the oxalic acid derivative (e.g., diethyl oxalate), is critical.[1] Impurities can interfere with the reaction or lead to unwanted side products.
-
p-Toluidine: Ensure it is free from oxidation products, which can be identified by a dark coloration. If necessary, purify by distillation or recrystallization.
-
Oxalic Acid Derivative: Diethyl oxalate is commonly used and should be anhydrous, as water can lead to hydrolysis.
-
Solvents: Use of anhydrous solvents is crucial, especially if employing moisture-sensitive reagents or catalysts.[1] Impurities like water can hydrolyze the ester starting material.[1]
-
-
Reaction Conditions:
-
Temperature: The acylation of anilines can be sensitive to temperature.[3] Insufficient heat may lead to a slow or incomplete reaction, while excessive heat can cause decomposition or side reactions.[4]
-
Reaction Time: It is vital to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] Quenching the reaction too early will result in unreacted starting materials, while extended reaction times might lead to product degradation.[5]
-
Atmosphere: Reactions sensitive to oxygen or moisture should be conducted under an inert atmosphere, such as nitrogen or argon.[1]
-
Issue 2: Product Loss During Aqueous Work-up
Question: I seem to be losing a significant amount of my product during the extraction and washing steps. What could be the cause?
Answer: Product loss during the aqueous work-up is a frequent reason for low isolated yields.[1] This can be attributed to several factors, including incorrect pH and the formation of emulsions.
Troubleshooting Work-up Procedures:
| Problem | Cause | Solution |
| Product remains in the aqueous layer | The product, [(4-methylphenyl)carbamoyl]formic acid, is a carboxylic acid and will be deprotonated and highly water-soluble at basic or neutral pH. | Acidify the aqueous layer to a pH of approximately 2-3 with a dilute acid (e.g., 1M HCl) before extraction. This will protonate the carboxylic acid, making it less water-soluble and more soluble in the organic solvent. |
| Emulsion formation | An emulsion is a stable mixture of two immiscible liquids, which prevents clear phase separation and leads to product loss.[1] | * Add brine (saturated NaCl solution) to increase the polarity of the aqueous phase.[1] * Filter the mixture through a pad of Celite.[1] * If persistent, centrifugation can be used to break the emulsion.[1] |
| Precipitation of product at the interface | The product may have limited solubility in both the aqueous and organic layers, causing it to precipitate at the interface. | * Add more organic solvent to fully dissolve the product. * Consider using a different extraction solvent with higher solubility for your product. |
Issue 3: Difficulty in Product Purification
Question: My crude product is difficult to purify, and I'm getting a low yield of the pure compound. What purification strategies can I employ?
Answer: Purification is a critical step where significant product loss can occur.[5] The choice of purification method depends on the nature of the impurities.
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds.
-
Solvent Selection: Choose a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for similar compounds include ethanol, methanol, or mixtures with water.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to form pure crystals.
-
-
Column Chromatography: If recrystallization is ineffective due to impurities with similar solubility, column chromatography can be used.[1]
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically used. The optimal solvent system should be determined by TLC analysis beforehand to achieve good separation between the product and impurities.[1]
-
-
Acid-Base Extraction: This technique can be used to remove neutral or basic impurities from your acidic product.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a basic aqueous solution (e.g., saturated sodium bicarbonate). Your acidic product will move into the aqueous layer as its salt.
-
Separate the layers. The organic layer contains neutral impurities.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) until the product precipitates.
-
Collect the pure product by filtration.
-
Experimental Protocols
Protocol 1: Synthesis of [(4-methylphenyl)carbamoyl]formic acid via Isatin Hydrolysis
This method involves the base-catalyzed hydrolysis of an intermediate formed from isatin and p-toluidine.
Reaction Scheme:
Caption: Synthesis of the target compound via isatin hydrolysis.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatin in a suitable solvent (e.g., ethanol).
-
Addition of Amine: Add an equimolar amount of p-toluidine to the solution.
-
Reflux: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Hydrolysis: After cooling, add an aqueous solution of a base (e.g., sodium hydroxide) and heat the mixture again. The mechanism of isatin hydrolysis involves a nucleophilic attack of the hydroxide ion on a carbonyl group.[6][7][8]
-
Work-up:
-
Cool the reaction mixture and filter to remove any solid impurities.
-
Transfer the filtrate to a separatory funnel and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted p-toluidine.
-
Carefully acidify the aqueous layer with cold, dilute hydrochloric acid until the product precipitates.
-
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent if necessary.
Protocol 2: Synthesis via Acylation of p-Toluidine
This method involves the direct acylation of p-toluidine with an oxalic acid derivative.
Reaction Scheme:
Caption: Synthesis of the target compound via acylation.
Step-by-Step Procedure:
-
Reaction Setup: Combine p-toluidine and a slight excess of diethyl oxalate in a round-bottom flask. The reaction can often be performed neat (without solvent) or in a high-boiling solvent like toluene.
-
Heating: Heat the reaction mixture. The acylation of anilines can be influenced by various factors, including the solvent and temperature.[3]
-
Removal of Ethanol: As the reaction proceeds, ethanol is formed as a byproduct. It can be removed by distillation to drive the reaction to completion.
-
Hydrolysis: Once the initial acylation is complete (monitored by TLC), the resulting ester is hydrolyzed to the desired carboxylic acid. This is typically achieved by adding a solution of sodium or potassium hydroxide and heating.
-
Work-up and Purification: Follow the acid-base extraction and purification steps outlined in the "Difficulty in Product Purification" section.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: N-p-tolyloxamic acid Synthesis
Welcome to the technical support guide for the synthesis and scale-up of N-p-tolyloxamic acid. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to a larger scale. Here, we address specific issues in a practical, question-and-answer format, grounded in fundamental chemical principles and field-proven experience.
Troubleshooting Guide: From Bench to Pilot Plant
The synthesis of N-p-tolyloxamic acid, typically achieved by the reaction of p-toluidine with an oxalyl derivative such as diethyl oxalate or oxalyl chloride, appears straightforward on paper. However, scaling this process introduces challenges related to reaction control, impurity formation, and product isolation. This guide provides solutions to the most pressing issues.
Q1: We're scaling up the reaction of p-toluidine with diethyl oxalate and are seeing a significant amount of a high-melting, insoluble impurity. What is it and how can we prevent it?
A1: The likely impurity is the double-addition product, N,N'-bis(p-tolyl)oxamide.
Root Cause Analysis: This issue stems from the stoichiometry of the reaction. p-Toluidine, a primary amine, has two reactive N-H protons. After the first molecule of p-toluidine reacts with one of the ester groups of diethyl oxalate to form the desired ethyl p-tolyloxamate, a second molecule of p-toluidine can react with the remaining ester group. This second reaction is often faster than the first, especially at elevated temperatures, because the electron-withdrawing effect of the newly formed amide group makes the second ester carbonyl even more electrophilic. This leads to the formation of the symmetrical N,N'-bis(p-tolyl)oxamide, which is typically much less soluble than the desired product or starting materials and precipitates from the reaction mixture.
The reaction proceeds in two steps:
-
p-CH₃C₆H₄NH₂ + (COOEt)₂ → p-CH₃C₆H₄NHCOCOOEt + EtOH (Desired Product)
-
p-CH₃C₆H₄NHCOCOOEt + p-CH₃C₆H₄NH₂ → p-CH₃C₆H₄NHCOCONHCH₄CH₃-p + EtOH (Impurity)
Troubleshooting Protocol:
-
Control Stoichiometry: Use a molar excess of diethyl oxalate relative to p-toluidine (e.g., 1.5 to 2.0 equivalents). This ensures that the amine is the limiting reagent, statistically favoring the mono-acylation product.
-
Reverse Addition: Instead of adding diethyl oxalate to p-toluidine, slowly add the p-toluidine solution to the diethyl oxalate solution. This maintains a high concentration of the oxalate ester throughout the reaction, minimizing the chance for a second amine molecule to react.[1]
-
Temperature Management: Conduct the reaction at the lowest practical temperature that allows for a reasonable reaction rate. Higher temperatures accelerate the rate of the second addition, leading to more of the undesired oxamide impurity. Monitor the internal reaction temperature closely.
-
Solvent Selection: Choose a solvent in which the starting materials are soluble but the desired product has limited solubility at lower temperatures. This can allow for selective crystallization of the product upon cooling, leaving the excess diethyl oxalate and any potential side products in the mother liquor. A common solvent choice is absolute ethanol.[1]
The following diagram illustrates the decision-making process for troubleshooting this common impurity issue.
Caption: Troubleshooting workflow for N,N'-bis(p-tolyl)oxamide impurity.
Q2: We switched our synthesis from diethyl oxalate to oxalyl chloride for a faster reaction, but are experiencing dangerous exotherms and a dark product color upon scale-up. Why is this happening?
A2: Oxalyl chloride is extremely reactive, and the reaction with amines is highly exothermic and produces corrosive HCl gas, which can cause degradation.
Root Cause Analysis: Oxalyl chloride is the diacyl chloride of oxalic acid and is vastly more reactive than diethyl oxalate.[2] The reaction with p-toluidine is a rapid, often violent, acid-base type reaction that generates two equivalents of hydrogen chloride (HCl) gas.
p-CH₃C₆H₄NH₂ + (COCl)₂ → p-CH₃C₆H₄NHCOCOCl + HCl p-CH₃C₆H₄NHCOCOCl + p-CH₃C₆H₄NH₂ → p-CH₃C₆H₄NHCOCONHCH₄CH₃-p + HCl
The key issues on scale-up are:
-
Thermal Runaway: The heat generated by the reaction (exotherm) can be difficult to dissipate in a large reactor. As the volume of a reactor increases, the surface area-to-volume ratio decreases, making cooling less efficient. An uncontrolled exotherm can lead to a dangerous thermal runaway, boiling of the solvent, and over-pressurization of the vessel.
-
HCl Management: The generated HCl gas must be safely scrubbed. Furthermore, the acidic conditions created by HCl can protonate the starting p-toluidine, rendering it non-nucleophilic and halting the reaction. The acid can also cause degradation of the starting material and product, leading to the dark coloration you are observing.
-
Impurity Control: The high reactivity makes controlling the formation of the N,N'-bis(p-tolyl)oxamide side-product even more challenging than with diethyl oxalate.
Troubleshooting Protocol:
-
Use a Non-Nucleophilic Base: Incorporate a tertiary amine base, such as triethylamine or pyridine (at least 2 equivalents), into the reaction mixture.[3] The base will scavenge the HCl as it is formed, preventing degradation and keeping the p-toluidine nucleophilic. This is a critical step for safety and yield.
-
Dilution and Addition Control: Run the reaction at a higher dilution than on the lab scale. Add the oxalyl chloride solution dropwise to the cooled solution of p-toluidine and base over an extended period. This allows the reactor's cooling system to manage the heat generated. A syringe pump (lab) or metering pump (pilot) is essential.
-
Low-Temperature Operation: Start the reaction at a low temperature (e.g., 0 to 5 °C) and carefully monitor the internal temperature during the addition.[3][4] Do not let the internal temperature rise significantly above the target.
-
Inert Atmosphere and Scrubbing: The reaction must be run under an inert atmosphere (e.g., nitrogen) to prevent moisture from reacting with oxalyl chloride.[5] The off-gas line from the reactor must be connected to a caustic scrubber (e.g., NaOH solution) to neutralize the HCl gas.
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) Recommendation | Rationale |
| Solvent Volume | 10-20 mL | 15-20 L | Higher dilution helps dissipate heat and control viscosity. |
| Base (Triethylamine) | 2.2 eq. | 2.2-2.5 eq. | Scavenges HCl; slight excess ensures complete neutralization.[3] |
| Initial Temperature | 0 °C | -5 to 0 °C | Provides a larger safety margin for controlling the exotherm. |
| Addition Time | 5-10 minutes | 2-4 hours | Slow, controlled addition is the primary method for managing heat generation. |
| Off-Gas Handling | Fume hood | Caustic Scrubber | Required to safely neutralize large volumes of corrosive HCl gas. |
Q3: Our final product isolation by crystallization is inconsistent. Sometimes we get fine needles that are hard to filter, and other times large crystals with poor purity. How can we develop a robust crystallization procedure?
A3: A robust crystallization requires careful control over supersaturation, cooling rate, and agitation.
Root Cause Analysis: Crystallization is a critical step that dictates product purity, yield, and physical properties (like filterability and drying). Inconsistency arises from uncontrolled nucleation and crystal growth.
-
Rapid Cooling / High Supersaturation: Adding an anti-solvent too quickly or crash-cooling the solution creates a high level of supersaturation. This leads to rapid, uncontrolled nucleation, resulting in very small crystals (needles) that trap impurities and are difficult to filter and wash.[6]
-
Slow Cooling / Low Supersaturation: Very slow cooling without proper seeding can lead to the growth of a few large crystals that may also occlude impurities from the mother liquor.
-
Solvent System: The choice of solvent and anti-solvent is crucial. The product should have high solubility in the primary solvent at high temperatures and very low solubility at low temperatures and in the anti-solvent.
Protocol for Developing a Robust Crystallization:
-
Determine Solubility Curve: First, experimentally determine the solubility of N-p-tolyloxamic acid in your chosen solvent system (e.g., ethanol/water) at various temperatures. This data is essential for designing a controlled process.
-
Controlled Cooling Profile:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
Implement a slow, linear cooling ramp (e.g., 10-20 °C per hour) to the target temperature. Avoid "crash cooling" in an ice bath.
-
Control agitation to ensure good mixing without causing excessive secondary nucleation (crystal breakage).
-
-
Seeding:
-
Cool the saturated solution to just below the saturation point (the temperature at which it becomes cloudy).
-
Add a small amount (0.1-1.0% by weight) of pure N-p-tolyloxamic acid seed crystals.
-
Hold at this temperature for a period (e.g., 1 hour) to allow the seeds to establish themselves before continuing the cooling ramp. This provides templates for controlled crystal growth.
-
-
Anti-Solvent Addition: If using an anti-solvent (like water for an ethanol solution), add it slowly and at a controlled rate to the solution at a constant temperature. This allows for gradual precipitation and growth of crystals rather than amorphous crashing out.
Caption: Workflow for robust crystallization of N-p-tolyloxamic acid.
Frequently Asked Questions (FAQs)
Q: What are the key starting material quality attributes to check for p-toluidine? A: Purity is paramount. Use p-toluidine with >99% purity. Key impurities to watch for are isomers (o- and m-toluidine) and oxidation products (often colored). Isomeric impurities can lead to difficult-to-separate side products. If the material is discolored, consider purification by recrystallization or sublimation before use.
Q: Can this reaction be performed without organic solvents? A: While challenging, aqueous amidation reactions are an area of active research to improve the greenness of the process.[7] However, due to the low solubility of p-toluidine and N-p-tolyloxamic acid in water, this would likely require surfactants or phase-transfer catalysts and would need significant process development. For most applications, an alcohol or aprotic solvent is more practical.
Q: What analytical method is best for monitoring reaction progress and impurity formation? A: High-Performance Liquid Chromatography (HPLC) with UV detection is the ideal method. It can effectively separate the starting material (p-toluidine), the desired product (N-p-tolyloxamic acid), the main impurity (N,N'-bis(p-tolyl)oxamide), and the ester intermediate. Develop a method early to track reaction kinetics and impurity profiles, which is invaluable for scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 3. EP0102509A1 - Oxamid-acid derivatives, process for their preparation and therapeutical agents containing them - Google Patents [patents.google.com]
- 4. orgsyn.org [orgsyn.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Challenges with (4-Methylphenyl)amino](oxo)acetic acid
Welcome to the dedicated technical support center for (4-Methylphenyl)amino](oxo)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Introduction to (4-Methylphenyl)amino](oxo)acetic acid
(4-Methylphenyl)amino](oxo)acetic acid, also known as N-(p-tolyl)oxamic acid, is an organic compound with the chemical formula C₉H₉NO₃. While its potential applications are of interest to the scientific community, its practical use can be hampered by its limited solubility in aqueous solutions. This guide will provide a systematic approach to addressing these solubility issues, enabling you to effectively work with this compound in your research and development endeavors.
Compound Properties:
| Property | Value | Source |
| CAS Number | 42868-89-3 | --INVALID-LINK-- |
| Molecular Formula | C₉H₉NO₃ | --INVALID-LINK-- |
| Molecular Weight | 179.17 g/mol | --INVALID-LINK-- |
| Predicted logP | 0.41 | ChemBridge |
| Estimated pKa | ~1-2 | Inferred from oxalic acid (pKa1 ~1.27) and the electron-withdrawing nature of the adjacent amide. |
Troubleshooting Guide: Enhancing the Solubility of (4-Methylphenyl)amino](oxo)acetic acid
This section provides a structured, question-and-answer-style troubleshooting guide to address common solubility problems encountered during experiments with (4-Methylphenyl)amino](oxo)acetic acid.
Q1: My (4-Methylphenyl)amino](oxo)acetic acid is not dissolving in water. What is the first step I should take?
A1: pH Adjustment
The structure of (4-Methylphenyl)amino](oxo)acetic acid contains a carboxylic acid functional group, which is expected to be quite acidic with an estimated pKa in the range of 1-2. This acidic nature is the key to enhancing its aqueous solubility.
Causality: At a pH below its pKa, the carboxylic acid group will be predominantly in its neutral, protonated form (-COOH), which is less soluble in water. By increasing the pH of the solution to a value significantly above the pKa (a good starting point is pH 7 or higher), the carboxylic acid will deprotonate to form its carboxylate salt (-COO⁻). This ionized form is significantly more polar and, therefore, more soluble in water.[1][2][3][4]
Experimental Protocol: pH-Based Solubilization
-
Prepare a Suspension: Suspend the desired amount of (4-Methylphenyl)amino](oxo)acetic acid in the required volume of water.
-
Initial pH Measurement: Measure the initial pH of the suspension. It will likely be acidic.
-
Titrate with Base: Slowly add a suitable base, such as 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise while stirring continuously.
-
Monitor pH and Dissolution: Monitor the pH of the solution and visually observe the dissolution of the solid.
-
Target pH: Continue adding the base until the solid has completely dissolved. A final pH of 7.4 (physiological pH) is often a good target for biological experiments.
-
Final Volume Adjustment: If necessary, adjust the final volume with additional solvent to reach the desired concentration.
Diagram: pH-Dependent Solubility Workflow
Caption: Workflow for pH-based solubilization.
Q2: I have adjusted the pH, but the solubility is still insufficient for my needs, or I need to dissolve the compound in an organic solvent. What are my next options?
A2: Co-solvents and Solvent Screening
If pH adjustment alone is not sufficient or if you are working with organic solvents, using a co-solvent or performing a solvent screen is the next logical step.
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[5][6][7][8] This can enhance the solubility of organic compounds that have both polar and non-polar regions. Given the predicted logP of 0.41, (4-Methylphenyl)amino](oxo)acetic acid has a degree of lipophilicity, which suggests that co-solvents could be effective. For purely organic solvent systems, a systematic screening of solvents with varying polarities is recommended to find the one with the best solubilizing capacity.
Recommended Co-solvents and Organic Solvents:
-
Aqueous Co-solvents: Ethanol, isopropanol, propylene glycol, polyethylene glycol (PEG 300 or 400), dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).
-
Organic Solvents: Methanol, ethanol, acetone, ethyl acetate, and dichloromethane.
Experimental Protocol: Co-solvent and Solvent Screening
-
Small-Scale Tests: Perform small-scale solubility tests to conserve your compound.
-
Prepare Stock Solutions: If possible, prepare a concentrated stock solution of (4-Methylphenyl)amino](oxo)acetic acid in a highly effective solvent like DMSO.
-
Co-solvent Titration (for aqueous solutions):
-
Start with your aqueous suspension of the compound.
-
Gradually add the co-solvent (e.g., in 5% or 10% increments of the total volume) while stirring.
-
Observe for dissolution. Be aware that for some compounds, there is an optimal co-solvent concentration, beyond which the compound may precipitate.
-
-
Organic Solvent Screening:
-
To a small, known amount of the solid compound, add a measured volume of the organic solvent.
-
Stir or vortex the mixture and observe for dissolution.
-
If it dissolves, you can add more solid to determine the approximate solubility.
-
Data Presentation: Example Solubility Screening Table
| Solvent | Polarity Index | Dielectric Constant | Solubility (Qualitative) |
| Water | 9.0 | 80.1 | Poor |
| Methanol | 6.6 | 32.7 | Moderate |
| Ethanol | 5.2 | 24.5 | Good |
| Acetone | 5.4 | 20.7 | Good |
| Ethyl Acetate | 4.3 | 6.0 | Moderate |
| Dichloromethane | 3.4 | 9.1 | Poor |
| DMSO | 7.2 | 46.7 | Excellent |
Frequently Asked Questions (FAQs)
Q3: I am concerned about the stability of my compound after pH adjustment. How can I assess this?
A3: This is a valid concern. While increasing the pH will enhance solubility, it could potentially lead to hydrolysis of the amide bond, especially at very high pH values and elevated temperatures. It is recommended to prepare fresh solutions and store them at 4°C for short-term use. For long-term storage, it is advisable to store the compound as a solid at the recommended temperature. To assess stability in your final formulation, you can use techniques like HPLC to monitor the purity of the compound over time.
Q4: Are there more advanced techniques I can use if the methods above are not sufficient?
A4: Yes, several advanced formulation strategies can be employed for poorly soluble compounds. These are often used in drug development to enhance bioavailability.[9][10][11]
-
Use of Surfactants: Surfactants form micelles in solution that can encapsulate hydrophobic molecules, thereby increasing their apparent solubility.[12][13][14][15][16] Common non-ionic surfactants used in research include Tween® 20, Tween® 80, and Pluronic® F-68.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[17][18][19][20][21] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from the aqueous environment and increasing solubility. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
-
Salt Formation: For acidic compounds like (4-Methylphenyl)amino](oxo)acetic acid, forming a stable, crystalline salt with a suitable counter-ion can significantly improve solubility and dissolution rate.[13][22][23][24][25][26] This is a common strategy in pharmaceutical development.[23]
-
Cocrystallization: This involves crystallizing the active pharmaceutical ingredient (API) with a benign co-former to create a new crystalline structure with improved physicochemical properties, including solubility.[22][24][27]
Diagram: Advanced Solubilization Strategies
Caption: Overview of advanced solubilization methods.
Q5: How can I accurately determine the solubility of (4-Methylphenyl)amino](oxo)acetic acid in my chosen solvent system?
A5: The gold standard for determining equilibrium solubility is the shake-flask method .[28][29]
Experimental Protocol: Shake-Flask Method for Solubility Determination
-
Prepare a Saturated Solution: Add an excess amount of (4-Methylphenyl)amino](oxo)acetic acid to your chosen solvent system in a sealed container (e.g., a glass vial with a screw cap). The presence of undissolved solid is crucial.
-
Equilibrate: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration (using a filter compatible with your solvent) can be used for clear separation.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as:
-
UV-Vis Spectroscopy: If the compound has a chromophore, you can create a calibration curve to determine the concentration.
-
High-Performance Liquid Chromatography (HPLC): This is a more specific and widely used method for accurate quantification.
-
Gravimetric Analysis: This involves evaporating a known volume of the saturated solution to dryness and weighing the remaining solid.
-
References
- 1. researchgate.net [researchgate.net]
- 2. www3.mpibpc.mpg.de [www3.mpibpc.mpg.de]
- 3. www1.udel.edu [www1.udel.edu]
- 4. reddit.com [reddit.com]
- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 6. rsc.org [rsc.org]
- 7. Acetic acid, oxo(phenylamino)- [webbook.nist.gov]
- 8. chembk.com [chembk.com]
- 9. p-Toluidine CAS#: 106-49-0 [m.chemicalbook.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Oxalic Acid | (COOH)2 | CID 971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Improving API Solubility using API Processing [sigmaaldrich.com]
- 13. Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation [sigmaaldrich.com]
- 14. Phenylglyoxylic Acid | C8H6O3 | CID 11915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemiis.com [chemiis.com]
- 16. Oxalic_acid [chemeurope.com]
- 17. Oxalic acid CAS#: 144-62-7 [m.chemicalbook.com]
- 18. global.oup.com [global.oup.com]
- 19. selleckchem.com [selleckchem.com]
- 20. フェニルグリオキシル酸 purum, ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 21. Oxalic acid - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 22. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 23. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 24. Phenylglyoxylic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 25. solubilityofthings.com [solubilityofthings.com]
- 26. pKa of p-Toluidine [vcalc.com]
- 27. mpinat.mpg.de [mpinat.mpg.de]
- 28. Solubility and Hydrophobic Descriptors of N-Arylhydroxamic Acids - Volume 1 Number 4 (Nov. 2011) - IJBBB [ijbbb.org]
- 29. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Analysis of Synthesized (4-Methylphenyl)amino](oxo)acetic acid
Foreword: The Imperative of Purity in Drug Development Intermediates
(4-Methylphenyl)amino](oxo)acetic acid, also known as 2-oxo-2-(p-tolylamino)acetic acid, belongs to the N-aryl-oxamic acid class of compounds. These structures serve as crucial intermediates in the synthesis of a wide range of pharmacologically active molecules. Their utility as building blocks in drug discovery pipelines means that their purity is not merely a quality metric but a critical determinant of the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). The presence of unreacted starting materials, by-products, or residual solvents can lead to downstream reaction failures, the formation of toxic impurities, and significant challenges in regulatory compliance.
This guide provides an in-depth, comparative analysis of the essential methods for determining the purity of synthesized (4-Methylphenyl)amino](oxo)acetic acid. We move beyond simple protocol recitation to explore the causality behind methodological choices, empowering researchers and drug development professionals to design and execute robust, self-validating purity assessment workflows.
Synthesis Context: Understanding Potential Impurity Profiles
The purity analysis of a synthesized compound is intrinsically linked to its method of preparation. Different synthetic routes will invariably produce different impurity profiles. A common and straightforward method for synthesizing N-aryl oxamic acids like our target compound is the reaction of an aniline derivative (p-toluidine) with an oxalyl derivative, followed by hydrolysis.[1]
A typical reaction sequence involves:
-
Acylation: Reaction of p-toluidine with an acylating agent like oxalyl chloride or a dialkyl oxalate.
-
Hydrolysis: Conversion of the resulting ester to the final carboxylic acid, often using a base like lithium hydroxide (LiOH) followed by acidification.[1]
From this process, several potential impurities can be anticipated:
-
Unreacted Starting Materials: Residual p-toluidine or oxalyl chloride/ester.
-
By-products of Acylation: Di-acylated p-toluidine or products from reactions with moisture.
-
Incomplete Hydrolysis: Residual oxamate ester intermediate.
-
Degradation Products: Compounds resulting from instability under acidic or basic conditions.
-
Residual Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, etc., used during reaction and workup.
Alternative synthetic strategies, such as copper-catalyzed cross-coupling reactions between aryl halides and oxamates, offer different pathways but also introduce their own unique set of potential impurities, including residual catalysts and ligands.[2][3][4] A thorough understanding of the synthesis route is therefore the first and most critical step in designing a purity analysis strategy.
Comparative Analysis of Purity Determination Methodologies
No single analytical technique can provide a complete picture of a compound's purity. A multi-faceted approach is essential for robust characterization. The choice of methods depends on the specific information required, from routine quality control to in-depth structural elucidation of unknown impurities.
| Technique | Principle | Primary Application for Purity | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative determination of the main component and detection/quantification of non-volatile impurities. | High sensitivity, high resolution, excellent quantitation, widely applicable.[] | Requires reference standards for impurity identification; destructive. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Structural confirmation of the main component and detection of structurally related impurities. | Provides detailed structural information; non-destructive; can quantify without a specific reference standard (qNMR). | Lower sensitivity compared to HPLC for trace impurities; complex mixtures can be difficult to interpret. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Identification of the main component and impurities by molecular weight. | Extremely high sensitivity; provides molecular weight information crucial for impurity identification.[] | Generally not inherently quantitative without extensive calibration; often coupled with LC or GC. |
| Acid-Base Titration | Neutralization reaction between the acidic analyte and a standardized basic titrant. | Direct measurement of the total acidic content (assay). | High precision and accuracy for assay determination; a primary method (direct measurement).[6] | Non-specific (titrates all acidic protons); will not detect neutral or basic impurities. |
| Differential Scanning Calorimetry (DSC) | Measurement of the difference in heat flow into a sample and a reference as a function of temperature. | Determination of purity based on the melting point depression caused by impurities. | Provides a measure of total mole fraction of impurities; requires very little sample. | Only applicable to highly pure (>98.5%), crystalline solids; does not identify impurities. |
Experimental Protocols & Methodologies
The following sections provide detailed, field-tested protocols for the key analytical techniques. The causality behind specific parameters is explained to facilitate adaptation and troubleshooting.
High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Analysis
HPLC is the cornerstone for quantifying the purity of (4-Methylphenyl)amino](oxo)acetic acid and related impurities. A reversed-phase method is most suitable, as the compound possesses moderate polarity.
Workflow for HPLC Purity Analysis
References
A Comparative Guide to N-p-Tolyloxamic Acid and Other Oxamic Acid Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the inhibition of metabolic enzymes has emerged as a compelling strategy, particularly in oncology and infectious diseases. Among the targets of interest, Lactate Dehydrogenase (LDH), a pivotal enzyme in anaerobic glycolysis, has garnered significant attention. Oxamic acid and its derivatives are a well-established class of LDH inhibitors, acting as structural analogs of pyruvate. This guide provides an in-depth comparison of N-p-tolyloxamic acid with other N-substituted oxamic acid derivatives, offering insights into their synthesis, structure-activity relationships, and potential therapeutic applications, supported by available experimental data.
Introduction: The Therapeutic Potential of Oxamic Acid Derivatives
Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming leads to increased lactate production, facilitated by the overexpression of Lactate Dehydrogenase A (LDH-A). Elevated LDH-A activity is associated with tumor progression, metastasis, and resistance to therapy. Consequently, inhibiting LDH-A presents a promising approach to selectively target cancer cells by disrupting their energy metabolism and inducing metabolic stress.
Oxamic acid, a simple structural analog of pyruvate, is a known competitive inhibitor of LDH. However, its therapeutic utility is limited by its low cell permeability and modest potency. This has spurred the development of various N-substituted oxamic acid derivatives to enhance their pharmacological properties, including potency, selectivity, and cellular uptake. This guide focuses on the N-aryl subclass of these derivatives, with a particular emphasis on understanding the role of aromatic substitutions in modulating their inhibitory activity.
Synthesis of N-Aryl Oxamic Acid Derivatives
The synthesis of N-aryl oxamic acids is typically a straightforward process, most commonly achieved through the reaction of an appropriate aniline with an oxalic acid derivative. A general synthetic scheme involves the condensation of a substituted aniline, such as p-toluidine, with diethyl oxalate, followed by hydrolysis of the resulting ester to yield the final oxamic acid.
General Synthetic Protocol:
-
Condensation: An equimolar amount of the desired aniline (e.g., p-toluidine) and diethyl oxalate are mixed in a suitable solvent, such as ethanol.
-
Heating: The reaction mixture is heated under reflux for a specified period, typically several hours, to drive the condensation reaction to completion.
-
Ester Isolation: Upon cooling, the resulting ethyl N-aryloxamate often precipitates and can be isolated by filtration.
-
Hydrolysis: The isolated ester is then subjected to hydrolysis, usually by treatment with an aqueous solution of a base like sodium hydroxide, followed by acidification to precipitate the N-aryloxamic acid.
-
Purification: The final product is purified by recrystallization from an appropriate solvent.
This versatile method allows for the generation of a diverse library of N-aryl oxamic acid derivatives by simply varying the starting aniline.
Comparative Analysis of LDH Inhibition
The inhibitory potency of oxamic acid derivatives against LDH is a critical parameter for their potential therapeutic application. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a more potent inhibitor.
Table 1: Comparative Inhibition Constants (Ki) of N-Substituted Oxamic Acid Derivatives against Human LDH Isoforms
| Compound | R Group | Ki (mM) hLDH5 (LDH-A) | Ki (mM) hLDH1 (LDH-B) |
| Oxamic Acid | H | 0.136 | 0.094 |
| N-Methyloxamic Acid | CH₃ | >10 | 10 |
| N-Ethyloxamic Acid | CH₂CH₃ | 7 | 4 |
| N-Propyloxamic Acid | (CH₂)₂CH₃ | 2 | 3 |
| N-Butyloxamic Acid | (CH₂)₃CH₃ | 0.9 | 5 |
| N-Phenyloxamic Acid | C₆H₅ | >10 | 6 |
| N-Benzyloxamic Acid | CH₂C₆H₅ | 0.4 | 0.5 |
| N-(4-Fluorophenyl)oxamic Acid | 4-F-C₆H₄ | 1 | 0.7 |
| N-(4-Chlorophenyl)oxamic Acid | 4-Cl-C₆H₄ | 0.9 | 0.7 |
Data compiled from available literature. It is important to note that assay conditions can vary between studies, affecting absolute values.
Analysis of Structure-Activity Relationships (SAR):
From the data presented in Table 1, several key SAR trends can be observed:
-
Alkyl Chain Length: For N-alkyl derivatives, an increase in the alkyl chain length from methyl to butyl generally leads to an increase in potency against the LDH-A isoform (hLDH5). This suggests that hydrophobic interactions in the active site contribute to binding.
-
Aromatic Substitution: The introduction of an aromatic ring, as in N-phenyloxamic acid, does not appear to confer high potency against LDH-A, with a Ki value greater than 10 mM. However, the insertion of a methylene spacer between the nitrogen and the phenyl ring, as in N-benzyloxamic acid, dramatically increases potency against both LDH-A and LDH-B. This highlights the importance of the spatial arrangement of the aromatic moiety.
-
Substituents on the Phenyl Ring: Halogen substitution on the phenyl ring, as seen with the 4-fluoro and 4-chloro derivatives of N-phenyloxamic acid, leads to a significant increase in potency compared to the unsubstituted N-phenyloxamic acid. This suggests that electronic and/or hydrophobic factors of the substituent play a crucial role in binding affinity.
Inference for N-p-Tolyloxamic Acid:
Based on these SAR trends, we can hypothesize the likely inhibitory profile of N-p-tolyloxamic acid. The presence of a methyl group at the para position of the phenyl ring would introduce a small, hydrophobic substituent. This is analogous to the halogen substitutions that were shown to enhance potency. Therefore, it is plausible that N-p-tolyloxamic acid would be a more potent inhibitor of LDH than the parent N-phenyloxamic acid . The methyl group could engage in favorable hydrophobic interactions within the enzyme's active site, leading to a lower Ki value. However, without direct experimental data, this remains a well-founded hypothesis.
Experimental Protocols
To facilitate further research and direct comparison, we provide a detailed, step-by-step methodology for a standard LDH inhibition assay.
LDH Inhibition Assay Protocol (Spectrophotometric)
This protocol is designed to determine the inhibitory effect of a compound on LDH activity by monitoring the oxidation of NADH to NAD⁺.
Materials:
-
Purified LDH-A (human recombinant)
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Sodium pyruvate
-
Tris-HCl buffer (pH 7.4)
-
Test compounds (e.g., N-p-tolyloxamic acid, dissolved in a suitable solvent like DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of NADH in Tris-HCl buffer.
-
Prepare a stock solution of sodium pyruvate in Tris-HCl buffer.
-
Prepare serial dilutions of the test compounds in Tris-HCl buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Tris-HCl buffer
-
NADH solution
-
Test compound solution (or vehicle control)
-
LDH-A enzyme solution
-
-
Mix gently and incubate at a constant temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the sodium pyruvate solution to each well to start the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes). The rate of decrease in absorbance is proportional to the LDH activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Plot the percentage of LDH inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (pyruvate) and the inhibitor. The data can then be analyzed using Lineweaver-Burk or Dixon plots.
-
Visualization of Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
The Warburg Effect and LDH Inhibition
In Vitro Validation of N-p-tolyloxamic Acid's Biological Activity: A Comparative Guide for Researchers
This guide provides a comprehensive framework for the in vitro validation of N-p-tolyloxamic acid's biological activity, with a specific focus on its potential as a lactate dehydrogenase A (LDHA) inhibitor. Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis against established compounds and detailed experimental protocols to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Targeting Lactate Dehydrogenase
Cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming leads to increased glucose uptake and lactate production, even in the presence of oxygen. Lactate dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate to lactate, is a pivotal enzyme in this process and is often overexpressed in various cancers.[1] Inhibition of LDHA presents a promising therapeutic strategy by disrupting the energy supply of tumor cells and inducing metabolic stress.
Oxamic acid and its derivatives are a well-documented class of LDH inhibitors, acting as competitive inhibitors of pyruvate.[2][3][4][5] N-p-tolyloxamic acid, an N-substituted derivative of oxamic acid, is a promising candidate within this class. This guide outlines a rigorous in vitro approach to validate its biological activity and benchmark its performance against known LDHA inhibitors.
Experimental Design: A Multi-faceted Approach to Validation
A robust in vitro validation strategy relies on a carefully designed experiment that includes appropriate controls and comparators. This ensures that the observed effects are specific to the compound and provides a clear context for its potency.
Compound Selection
-
Test Compound: N-p-tolyloxamic acid
-
Positive Controls (LDHA Inhibitors):
-
Negative Control (Non-LDHA Inhibitor):
-
Tolfenamic Acid: A non-steroidal anti-inflammatory drug (NSAID) with anti-cancer properties mediated through the degradation of Sp transcription factors, independent of LDHA inhibition.[14]
-
-
Vehicle Control: Dimethyl sulfoxide (DMSO) at a final concentration that does not exceed 0.5% to minimize solvent-induced artifacts.
Cell Line Selection
For this study, we will utilize the A549 human lung carcinoma cell line . This cell line is known to exhibit high rates of glycolysis and is a well-established model for studying cancer metabolism and the effects of LDHA inhibitors.
Experimental Workflow
The overall workflow for the in vitro validation is depicted in the following diagram:
Caption: Experimental workflow for in vitro validation.
Methodologies: Ensuring Rigor and Reproducibility
Detailed and standardized protocols are crucial for obtaining reliable and comparable data. The following sections provide step-by-step methodologies for the key experiments.
In Vitro Lactate Dehydrogenase (LDH) Inhibition Assay (Colorimetric)
This assay quantifies the enzymatic activity of LDHA in the presence of inhibitory compounds. The principle of this colorimetric assay is based on the reduction of a tetrazolium salt, INT (iodonitrotetrazolium chloride), to a red formazan product, which is directly proportional to the LDH activity.
Materials:
-
A549 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds (N-p-tolyloxamic acid, GSK2837808A, FX11, Tolfenamic acid)
-
DMSO (vehicle)
-
LDH Assay Kit (containing Assay Buffer, Substrate, and Cofactor)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare serial dilutions of the test and control compounds in complete culture medium. The final concentrations should span a range suitable for determining the IC₅₀ values.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells. Incubate for 24 hours.
-
Assay Reaction: Following the manufacturer's instructions for the LDH assay kit, prepare the reaction mixture containing the substrate and cofactor in the assay buffer.
-
Measurement: Add the reaction mixture to each well and incubate at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
Data Analysis and IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
-
Normalization: The absorbance values are normalized to the vehicle control (100% activity) and a blank control (0% activity).
-
Dose-Response Curve: Plot the normalized LDH activity against the logarithm of the compound concentration.
-
IC₅₀ Calculation: Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
Comparative Performance Analysis
The following table summarizes the hypothetical experimental data for N-p-tolyloxamic acid alongside the known activities of the comparator compounds.
| Compound | Target | IC₅₀ (hLDHA) | Anti-proliferative IC₅₀ (A549 cells) | Mechanism of Action |
| N-p-tolyloxamic acid | LDHA | 15 µM (Hypothetical) | To be determined | Competitive inhibition of LDHA |
| GSK2837808A | LDHA/B | 2.6 nM | ~0.5 µM | Potent and selective LDHA/B inhibitor |
| FX11 | LDHA | 8 µM (Ki) | ~25 µM | Selective, reversible LDHA inhibitor |
| Tolfenamic Acid | Sp Transcription Factors | >100 µM | ~50 µM | Degradation of Sp proteins |
Note: The IC₅₀ value for N-p-tolyloxamic acid is a hypothetical value based on the activity of other N-substituted oxamic acid derivatives and is presented for illustrative purposes.
Discussion and Mechanistic Insights
The hypothetical data suggest that N-p-tolyloxamic acid is a moderately potent inhibitor of LDHA, with an IC₅₀ value in the low micromolar range. When compared to the highly potent inhibitor GSK2837808A (nanomolar range), N-p-tolyloxamic acid demonstrates a lower potency. However, its activity appears comparable to that of FX11, another well-established LDHA inhibitor.
The lack of significant LDH inhibition by Tolfenamic acid validates its use as a negative control and reinforces that its anti-proliferative effects are mediated through a different pathway, likely involving the downregulation of Sp transcription factors.
The proposed mechanism of action for N-p-tolyloxamic acid, like other oxamic acid derivatives, is the competitive inhibition of LDHA at the pyruvate binding site. This is due to the structural similarity between the oxamate moiety and pyruvate.
Signaling Pathway of LDHA Inhibition
The inhibition of LDHA by compounds like N-p-tolyloxamic acid has significant downstream effects on cancer cell metabolism and survival.
Caption: LDHA inhibition pathway.
By inhibiting LDHA, N-p-tolyloxamic acid is expected to block the conversion of pyruvate to lactate. This leads to a buildup of pyruvate, which can then be shunted into the mitochondria to fuel the TCA cycle and oxidative phosphorylation. While this may seem to restore normal metabolism, the increased reliance on oxidative phosphorylation can lead to elevated levels of reactive oxygen species (ROS), inducing oxidative stress and ultimately apoptosis.
Conclusion and Future Directions
This guide provides a comprehensive in vitro validation framework for assessing the biological activity of N-p-tolyloxamic acid as a potential LDHA inhibitor. The comparative analysis against established inhibitors and a non-LDH inhibiting anti-cancer agent allows for a clear interpretation of its potency and specificity.
Future studies should aim to experimentally determine the precise IC₅₀ value of N-p-tolyloxamic acid and evaluate its effects on cell proliferation, apoptosis, and ROS production in a panel of cancer cell lines. Furthermore, in vivo studies in xenograft models will be crucial to assess its therapeutic potential in a physiological setting.
References
- 1. Small-molecule inhibitors of human LDH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generation of oxamic acid libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Oxamic acid analogues as LDH-C4-specific competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Potential of New Hydroxamic Acid Derivatives as Chemotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. Synthesis and anticancer activity of new hydroxamic acid containing 1,4-benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and initial screening of lactate dehydrogenase inhibitor activity of 1,3-benzodioxole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Amine-Reactive Reagents in Quantitative Proteomics
Introduction: The Critical Role of Amine Derivatization in Proteomics
In the landscape of modern proteomics, the precise quantification of protein abundance is paramount to unraveling complex biological processes, from discovering disease biomarkers to understanding the mechanism of drug action. While mass spectrometry (MS) stands as the core analytical engine, the inherent properties of peptides—the digested remnants of proteins—necessitate chemical modification to enhance their detection and enable comparative analysis. Amine-reactive derivatization, which targets the primary amines on the N-terminus of peptides and the side chains of lysine residues, is a cornerstone of many quantitative proteomics workflows.
This guide provides an in-depth, objective comparison of the most prevalent classes of amine-reactive reagents. As a Senior Application Scientist, my goal is to move beyond a simple catalog of options and instead offer a field-proven perspective on the causality behind experimental choices, the inherent trade-offs of each chemistry, and the practical workflows that ensure data integrity. We will delve into the mechanisms, applications, and best practices for N-Hydroxysuccinimide (NHS) esters, isobaric tags like Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and other notable derivatization agents.
The Chemistry of Amine Labeling: A Tale of Nucleophilic Attack
The fundamental principle behind the most common amine-reactive reagents is the nucleophilic acyl substitution reaction.[1] Primary amines (R-NH2), present at the N-terminus of every peptide and on the lysine side chains, act as nucleophiles. These amines are particularly accessible as they are typically located on the surface of a protein's native structure.[1] The reagents we will discuss provide an electrophilic carbonyl group that readily reacts with these amines to form a stable amide bond.
The efficiency of this reaction is critically dependent on pH. A slightly alkaline environment (typically pH 8.0-9.0) is required to deprotonate the primary amines, thereby increasing their nucleophilicity and driving the reaction forward.[2][3] However, this alkaline condition also introduces a competing reaction: hydrolysis, where water molecules attack the reactive ester, rendering it inactive.[1][2] The choice of reagent and the precise control of reaction conditions are therefore a balancing act between maximizing the desired aminolysis (labeling) and minimizing hydrolysis.[2]
Figure 1: The central challenge in amine-reactive labeling: the competition between aminolysis and hydrolysis.
A Comparative Analysis of Amine-Reactive Reagent Classes
The choice of an amine-reactive reagent is dictated by the experimental goal. Are you looking to simply tag a protein with a fluorescent dye for imaging, or do you need to perform high-plex quantitative comparisons across multiple samples? Each reagent class has distinct advantages and limitations.
| Feature | N-Hydroxysuccinimide (NHS) Esters | Isobaric Tags (TMT/iTRAQ) | Other Reagents (Dansyl-Cl, Fmoc-Cl) |
| Primary Application | Fluorescent labeling, Biotinylation, Simple mass tagging | Multiplexed relative quantification in MS | Enhancing chromatographic separation and MS signal |
| Reaction Principle | Nucleophilic acyl substitution to form an amide bond.[1] | NHS ester chemistry to attach an isobaric tag.[4] | Derivatization of primary and secondary amines.[4][5] |
| Multiplexing Capacity | 1 (per fluorescent channel or tag mass) | Up to 18-plex with TMTpro.[6][7] iTRAQ up to 8-plex. | 1 |
| Quantification Level | Protein level (by fluorescence intensity) or peptide level (by MS1 signal) | MS2 or MS3 (reporter ions).[8] | MS1 signal of derivatized analyte.[9] |
| Key Advantages | Versatile, wide variety of conjugates available (dyes, biotin).[3] | High throughput, reduced MS run-to-run variability.[10] | Enhances ionization efficiency and chromatographic retention of polar molecules.[9] |
| Key Disadvantages | Non-specific labeling of multiple lysines.[11] Can affect protein function. | Ratio compression due to co-isolation interference.[12][13] Higher reagent cost. | Can be non-selective, derivatives may have poor stability (Dansyl-Cl).[14] |
Table 1: High-level comparison of major amine-reactive reagent classes in proteomics.
N-Hydroxysuccinimide (NHS) Esters: The Versatile Workhorse
NHS esters are arguably the most common amine-reactive reagents, widely used to conjugate proteins with fluorescent dyes, biotin, or other molecules.[3]
Mechanism and Causality: NHS esters provide a leaving group (N-hydroxysuccinimide) that is readily displaced by a primary amine, forming a stable amide bond.[1] The reaction is typically performed in a bicarbonate or borate buffer at pH 8.3-8.5.[15] This pH is a compromise: high enough to ensure a sufficient population of deprotonated, nucleophilic amines, but not so high as to cause rapid hydrolysis of the NHS ester.[2] The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6, highlighting the critical need for precise pH control.[1][16]
Trustworthiness through Validation: The extent of labeling, or Degree of Labeling (DOL), is a critical quality control parameter. It is essential to remove all non-conjugated labels before quantification, typically by size-exclusion chromatography or dialysis.[3] The DOL can then be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the dye (at its λmax) and applying a correction factor for the dye's absorbance at 280 nm.[3]
Isobaric Tags (TMT & iTRAQ): The High-Throughput Quantitation Powerhouses
For comparative quantitative proteomics, isobaric tags have become the industry standard.[17] Reagents like TMT and iTRAQ allow for the simultaneous analysis of multiple samples in a single LC-MS/MS run, which significantly increases throughput and reduces experimental variability.[10]
Mechanism and Causality: These reagents utilize NHS ester chemistry to covalently attach an isobaric tag to the N-terminus and lysine side chains of peptides from different samples.[4] The tags are designed to have the same total mass, so identically labeled peptides from different samples are indistinguishable in the initial MS1 scan.[8] However, upon fragmentation in the mass spectrometer (MS/MS), the tags cleave to release unique "reporter ions" of different masses. The relative intensities of these reporter ions correspond to the relative abundance of the peptide in each of the original samples.[18]
Trustworthiness through Advanced MS: A significant challenge with isobaric tagging is "ratio compression," an analytical artifact where co-isolation of multiple peptide ions leads to an underestimation of the true abundance differences between samples.[12][13] This occurs because contaminating ions in the isolation window also contribute to the reporter ion signal, compressing the ratios towards 1:1.[19] To mitigate this, advanced MS techniques like Synchronous Precursor Selection (SPS) MS3 are employed. In an SPS-MS3 experiment, a further fragmentation event is performed on the most intense fragment ions, which effectively isolates the reporter ions from the interfering signals, leading to more accurate quantification.[20]
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Comparison of iTRAQ and TMT Techniques: Choosing the Right Protein Quantification Method | MtoZ Biolabs [mtoz-biolabs.com]
- 7. isotope.com [isotope.com]
- 8. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 9. High-sensitivity profiling of dipeptides in sauce-flavor Baijiu Daqu by chemical derivatization and ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 11. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 12. How Does Ratio Compression Arise in TMT-Based Quantitative Proteomics and Why Is It Limited to Relative Quantification? | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Measuring and managing ratio compression for accurate iTRAQ/TMT quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 16. nanocomposix.com [nanocomposix.com]
- 17. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 18. Top considerations for TMT mass spectrometry analysis | Drug Discovery News [drugdiscoverynews.com]
- 19. researchgate.net [researchgate.net]
- 20. TMT MS3 and SPS-MS3: How to Mitigate Ratio Compression and Enhance Quantitative Accuracy | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to the Synthesis of N-p-tolyloxamic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical intermediates and bioactive molecule development, N-aryl oxamic acids stand out for their versatile applications, including their role as inhibitors of enzymes like lactate dehydrogenase, which is a target in anti-malarial drug discovery.[1] N-p-tolyloxamic acid, a prominent member of this class, serves as a crucial building block in the synthesis of more complex heterocyclic compounds and potential therapeutic agents. The efficiency and scalability of its synthesis are therefore of paramount importance to researchers in both academic and industrial settings.
This guide provides an in-depth, comparative analysis of the primary methodologies for the synthesis of N-p-tolyloxamic acid. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative summary to aid in the selection of the most suitable method for your specific research needs. Our focus is on providing a scientifically rigorous and practical resource that prioritizes reproducibility and a thorough understanding of the chemical transformations involved.
Method 1: The Classic Approach - Condensation of p-Toluidine with Diethyl Oxalate followed by Hydrolysis
This is the most widely employed and well-documented method for the synthesis of N-aryl oxamic acids.[2] The reaction proceeds in two distinct steps: a nucleophilic acyl substitution to form an intermediate ester, followed by saponification to yield the desired carboxylic acid.
Mechanistic Rationale
The synthesis is initiated by the nucleophilic attack of the amino group of p-toluidine on one of the electrophilic carbonyl carbons of diethyl oxalate. The lone pair of electrons on the nitrogen atom of the amine is the driving force for this reaction. The tetrahedral intermediate formed then collapses, eliminating a molecule of ethanol to form the stable ethyl N-p-tolyloxamate. The subsequent hydrolysis of this ester, typically under basic conditions, proceeds via a saponification mechanism to yield the carboxylate salt, which is then protonated in an acidic workup to afford the final N-p-tolyloxamic acid.
Caption: Workflow for the synthesis of N-p-tolyloxamic acid via the diethyl oxalate route.
Experimental Protocol
Step 1: Synthesis of Ethyl N-p-tolyloxamate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluidine (1 equivalent) in an excess of diethyl oxalate (3-5 equivalents, acting as both reactant and solvent).
-
Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess diethyl oxalate under reduced pressure using a rotary evaporator.
-
The resulting crude ethyl N-p-tolyloxamate can be purified by recrystallization from a suitable solvent such as ethanol or aqueous ethanol.
Step 2: Hydrolysis to N-p-tolyloxamic Acid
-
Dissolve the purified ethyl N-p-tolyloxamate in a suitable solvent like ethanol or methanol.
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide (1.1-1.5 equivalents) to the ester solution.
-
Stir the mixture at room temperature or gently heat to 50-60 °C for 1-2 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify to a pH of approximately 2-3 with a dilute mineral acid (e.g., hydrochloric acid).
-
The precipitated N-p-tolyloxamic acid is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum.
Method 2: The Activated Acyl Approach - Reaction with Oxalic Acid Ester Halides
An alternative and often more rapid method involves the use of a more reactive oxalic acid derivative, such as an oxalic acid ester halide (e.g., ethyl oxalyl chloride). This method circumvents the need for high reaction temperatures.
Mechanistic Rationale
Ethyl oxalyl chloride is a highly electrophilic acylating agent. The reaction with p-toluidine is a vigorous nucleophilic acyl substitution that proceeds readily at or below room temperature. The presence of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. The subsequent hydrolysis of the resulting ester follows the same saponification pathway as described in Method 1.
Caption: Workflow for the synthesis of N-p-tolyloxamic acid using an oxalic acid ester halide.
Experimental Protocol
Step 1: Synthesis of Ethyl N-p-tolyloxamate
-
Dissolve p-toluidine (1 equivalent) and a non-nucleophilic base like triethylamine (1.1 equivalents) in an inert aprotic solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of ethyl oxalyl chloride (1 equivalent) in the same solvent to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The reaction mixture is then washed successively with dilute acid (to remove excess base and the amine), water, and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude ester, which can be purified by recrystallization.
Step 2: Hydrolysis to N-p-tolyloxamic Acid
The hydrolysis of the ester to the final product is carried out using the same procedure as described in Method 1.
Comparative Analysis
| Feature | Method 1: Diethyl Oxalate | Method 2: Oxalic Acid Ester Halide |
| Reagents | p-Toluidine, Diethyl Oxalate, Base (for hydrolysis), Acid | p-Toluidine, Ethyl Oxalyl Chloride, Non-nucleophilic base, Base (for hydrolysis), Acid |
| Reaction Conditions | High temperature (reflux), longer reaction time for amidation | Low temperature (0 °C to room temperature), shorter reaction time for acylation |
| Reagent Handling | Diethyl oxalate is a relatively safe liquid | Ethyl oxalyl chloride is corrosive and moisture-sensitive, requiring careful handling |
| Byproducts | Ethanol (from amidation), inorganic salts (from hydrolysis) | Triethylamine hydrochloride (or similar salt), ethanol (from hydrolysis), inorganic salts |
| Scalability | Generally straightforward and cost-effective for large-scale synthesis | May be more expensive on a large scale due to the cost of the acyl chloride and base |
| Yield | Typically good to excellent, but can be influenced by the efficiency of the reflux | Often provides higher yields for the acylation step due to the high reactivity of the acyl chloride |
| Purification | Recrystallization is usually sufficient for both the intermediate and final product | Requires an aqueous workup to remove the base hydrochloride salt before recrystallization |
| Environmental Impact | Use of excess diethyl oxalate may require recycling or disposal | Use of chlorinated solvents and an organic base adds to the waste stream |
Conclusion and Recommendations
Both methods presented are viable routes for the synthesis of N-p-tolyloxamic acid, each with its own set of advantages and disadvantages.
Method 1 (Diethyl Oxalate) is a robust and cost-effective choice, particularly for larger-scale preparations. Its primary drawbacks are the high reaction temperature and longer reaction time required for the initial amidation step. This method is recommended for laboratories where cost and simplicity are the primary considerations.
Method 2 (Oxalic Acid Ester Halide) offers the advantage of milder reaction conditions and faster reaction rates for the acylation step. This can be particularly beneficial when working with thermally sensitive substrates. However, the higher cost and the need for careful handling of the moisture-sensitive and corrosive acyl chloride, along with the generation of a salt byproduct that requires removal, are important considerations. This method is well-suited for smaller-scale laboratory syntheses where reaction speed and mild conditions are prioritized.
The ultimate choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, available equipment, budget, and time constraints. For the development of novel oxamic acid derivatives, the use of oxamic acid precursors can also be a valuable strategy for generating carbamoyl radicals for further chemical transformations.[3]
References
A Comparative Guide to the Biological Efficacy of (4-Methylphenyl)amino](oxo)acetic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of N-Aryl Oxamic Acids in Therapeutics
The (4-Methylphenyl)amino](oxo)acetic acid scaffold, a derivative of N-aryl oxamic acid, represents a class of small molecules with significant therapeutic potential. The inherent structural features of these compounds, particularly the oxamic acid moiety, make them intriguing candidates for enzyme inhibition. This guide will explore the biological efficacy of analogs of (4-Methylphenyl)amino](oxo)acetic acid, primarily through the lens of their well-documented activity as lactate dehydrogenase (LDH) inhibitors. By examining structure-activity relationships (SAR) and comparative biological data from closely related analogs, we can elucidate the key determinants of their efficacy and guide future drug discovery efforts.
The Central Hypothesis: Targeting Cancer Metabolism through Lactate Dehydrogenase Inhibition
A hallmark of many cancer cells is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming leads to an increased production of lactate, facilitated by the enzyme lactate dehydrogenase (LDH), particularly the LDH-A isoform. Elevated LDH-A activity is associated with tumor progression, metastasis, and poor prognosis. Therefore, the inhibition of LDH-A presents a compelling strategy for cancer therapy.
(4-Methylphenyl)amino](oxo)acetic acid and its analogs are structurally similar to pyruvate, the natural substrate of LDH. This structural mimicry allows them to act as competitive inhibitors, binding to the active site of LDH and preventing the conversion of pyruvate to lactate.[1] This inhibition disrupts the delicate metabolic balance of cancer cells, leading to a decrease in ATP production, increased oxidative stress, and ultimately, apoptosis.[1]
Comparative Biological Efficacy of N-Aryl Oxamic Acid Analogs
| Compound ID | Structure | Target | IC50 (µM) | Key Observations | Reference |
| Oxamic Acid | HOOC-C(O)NH2 | LDH-A | >1000 | Parent compound with weak activity. | [1] |
| N-Ethyl Oxamate | HOOC-C(O)NH-CH2CH3 | LDH-C4 | Not specified (potent) | Increased potency over oxamic acid, highlighting the importance of N-substitution. | [2] |
| N-Propyl Oxamate | HOOC-C(O)NH-(CH2)2CH3 | LDH-C4 | Not specified (selective) | Demonstrates high selectivity for the LDH-C4 isoform. | [2] |
| Analog 1 | (Structure with a substituted phenyl ring) | pfLDH | 15.4 | Active against Plasmodium falciparum LDH, suggesting broader applications. | [3] |
| Analog 2 | (Structure with a different substituted phenyl ring) | pfLDH | 9.41 | Improved activity against pfLDH, indicating sensitivity to aryl substitution. | [3] |
Analysis of Structure-Activity Relationships (SAR):
The data from related N-substituted oxamic acids suggest several key trends that are likely to influence the biological efficacy of (4-Methylphenyl)amino](oxo)acetic acid analogs:
-
N-Substitution is Crucial: The presence of a substituent on the nitrogen atom of the oxamic acid core is critical for potent LDH inhibition. The unsubstituted oxamic acid is a very weak inhibitor.
-
Nature of the N-Substituent Dictates Potency and Selectivity: The length and nature of the N-alkyl chain in N-alkyl oxamates influence both the potency and the selectivity for different LDH isoforms.[2] This suggests that modifications to the 4-methylphenyl ring in our target analogs could significantly impact their biological activity.
-
Aromatic Substituents Offer a Pathway to Enhanced Activity: The activity of analogs against Plasmodium falciparum LDH indicates that aromatic substitutions can lead to potent inhibition. The electronic and steric properties of substituents on the phenyl ring are likely to play a significant role in binding to the active site of the enzyme.
Based on these observations, it is hypothesized that analogs of (4-Methylphenyl)amino](oxo)acetic acid with varying substituents on the phenyl ring will exhibit a range of potencies as LDH inhibitors. Electron-withdrawing or -donating groups, as well as modifications to the methyl group, could modulate the binding affinity and selectivity of these compounds.
Proposed Mechanism of Action: Disruption of Cancer Cell Glycolysis
The primary proposed mechanism of action for the anticancer effects of (4-Methylphenyl)amino](oxo)acetic acid analogs is the competitive inhibition of lactate dehydrogenase. The following diagram illustrates the central role of LDH in cancer cell metabolism and the impact of its inhibition.
Caption: Proposed mechanism of LDH inhibition by (4-Methylphenyl)amino](oxo)acetic acid analogs, leading to apoptosis in cancer cells.
Experimental Protocols
To facilitate further research and validation of the biological efficacy of (4-Methylphenyl)amino](oxo)acetic acid analogs, detailed experimental protocols for their synthesis and biological evaluation are provided below.
Synthesis of (4-Methylphenyl)amino](oxo)acetic Acid Analogs
The following protocol describes a general method for the synthesis of N-aryl oxamic acids, which can be adapted for the synthesis of (4-Methylphenyl)amino](oxo)acetic acid and its analogs.
Workflow for Synthesis and Purification:
Caption: A general workflow for the synthesis of (Aryl)amino](oxo)acetic acid analogs.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriately substituted 4-methylaniline (1 equivalent) in absolute ethanol.
-
Addition of Reagent: Add diethyl oxalate (1.1 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation of Ethyl Ester Intermediate: After completion, cool the reaction mixture to room temperature. The ethyl ester intermediate will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Hydrolysis: Suspend the isolated ethyl ester in a solution of sodium hydroxide (2 equivalents) in water. Stir the mixture at room temperature until the solid completely dissolves.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of the final product will form.
-
Final Product Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the desired (Aryl)amino](oxo)acetic acid analog.
In Vitro LDH Enzyme Inhibition Assay
This protocol outlines a spectrophotometric assay to determine the inhibitory activity of the synthesized analogs against lactate dehydrogenase.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Substrate Solution: Prepare a solution of sodium pyruvate in the assay buffer.
-
Cofactor Solution: Prepare a solution of NADH in the assay buffer.
-
Enzyme Solution: Prepare a stock solution of LDH (e.g., rabbit muscle LDH) in the assay buffer.
-
Inhibitor Solutions: Prepare stock solutions of the synthesized analogs in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, inhibitor solution (or vehicle control), and NADH solution.
-
Initiate the reaction by adding the LDH enzyme solution to each well.
-
Immediately after adding the enzyme, add the pyruvate substrate solution to start the reaction.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH oxidation) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by fitting the data to a suitable dose-response curve.
-
Conclusion and Future Directions
The (4-Methylphenyl)amino](oxo)acetic acid scaffold holds significant promise as a source of novel therapeutic agents, particularly in the realm of oncology. The structural similarity of these compounds to the natural substrate of lactate dehydrogenase positions them as attractive candidates for the development of LDH inhibitors. The comparative analysis of related N-aryl oxamic acids provides a strong rationale for the synthesis and evaluation of a diverse library of (4-Methylphenyl)amino](oxo)acetic acid analogs.
Future research should focus on a systematic exploration of the structure-activity relationships by synthesizing analogs with a wide range of substituents on the phenyl ring. This will enable the optimization of potency and selectivity for the LDH-A isoform. Furthermore, in vitro and in vivo studies are warranted to validate the anticancer efficacy of the most promising lead compounds and to elucidate their detailed mechanisms of action. The detailed protocols provided in this guide offer a solid foundation for researchers to embark on these exciting investigations.
References
A Researcher's Guide to Isoform Selectivity of Lactate Dehydrogenase Inhibitors: A Comparative Analysis Beyond N-p-tolyloxamic Acid
For researchers and drug development professionals in oncology and metabolism, the quest for selective enzyme inhibitors is paramount. While N-p-tolyloxamic acid and its parent compound, oxamate, are well-established as competitive inhibitors of Lactate Dehydrogenase (LDH), their clinical utility is hampered by a lack of isoform selectivity. This guide provides an in-depth comparison of the cross-reactivity profiles of various LDH inhibitors, using oxamate as a baseline to evaluate more advanced alternatives. We will explore the causal biochemistry behind experimental choices and present supporting data to guide your research.
The enzyme Lactate Dehydrogenase is a critical regulator of anaerobic glycolysis, a pathway frequently upregulated in cancer cells (the "Warburg effect").[1] LDH exists as two primary isoforms, LDHA and LDHB, which form tetramers (e.g., LDH-5 is A4, LDH-1 is B4). LDHA is often overexpressed in tumors, making it a prime therapeutic target.[2][3] However, non-selective inhibition of both LDHA and LDHB can lead to off-target effects, as LDHB plays essential roles in other tissues, such as the heart. Therefore, assessing the cross-reactivity between these isoforms is a critical step in inhibitor development.
The Baseline Inhibitor: Oxamate and its Analogs
Oxamate, a simple structural analog of pyruvate, serves as a classic, non-selective LDH inhibitor.[4] It competes with the substrate, pyruvate, for the active site. Due to its structural simplicity and direct competition with the enzyme's natural substrate, it shows negligible selectivity between the highly homologous LDHA and LDHB isoforms.
-
Mechanism: Competitive inhibition at the pyruvate binding site.
-
Shortcoming: Lack of isoform selectivity, limiting its therapeutic window.[4]
This lack of selectivity has driven the search for novel inhibitors that exploit subtle structural differences between the isoforms, often targeting allosteric sites or unique surface pockets.
Comparative Selectivity Profiles of Advanced LDH Inhibitors
To provide a clear comparison, the following table summarizes the inhibitory activity (IC50) and selectivity of several notable LDH inhibitors against the primary target (LDHA) and the key cross-reactivity target (LDHB). The selectivity ratio (LDHB IC50 / LDHA IC50) is calculated to quantify the degree of isoform preference.
| Compound Class | Inhibitor | LDHA IC50 | LDHB IC50 | Selectivity Ratio (LDHB/LDHA) | Reference |
| Oxamic Acid Analog | Sodium Oxamate | Pan-Inhibitor | Pan-Inhibitor | ~1 (Non-selective) | [5] |
| N/A | GSK2837808A | 2.6 nM | 43 nM | 16.5-fold | [5][6] |
| Pyrazole-based | (R)-GNE-140 | 3 nM | 5 nM | 1.7-fold | [5][6] |
| Pyrazole-based | LDH-IN-1 | 32 nM | 27 nM | 0.84-fold (Slight LDHB pref.) | [6] |
| N/A | FX-11 | Kᵢ of 8 µM | Not specified | N/A | [6] |
| Flavonoid | Galloflavin | Kᵢ of 5.46 µM | Kᵢ of 15.06 µM | 2.8-fold | [5][6] |
Analysis of Comparative Data: As the data illustrates, significant progress has been made in identifying selective inhibitors. GSK2837808A stands out with a greater than 16-fold selectivity for LDHA over LDHB, a desirable profile for cancer therapeutics.[5][6] In contrast, compounds like (R)-GNE-140 and LDH-IN-1 show much lower selectivity, indicating a higher potential for cross-reactivity with the LDHB isoform.[5][6] This quantitative comparison is crucial for prioritizing compounds for further preclinical development.
Visualizing the LDH Inhibition Pathway
The following diagram illustrates the central role of LDHA in the glycolytic pathway of cancer cells and highlights the desired selective inhibition.
Caption: Selective inhibition of LDHA blocks lactate production in cancer cells.
Experimental Protocols for Assessing Cross-Reactivity
To ensure scientific integrity, the protocols used to generate selectivity data must be robust and reproducible. Below is a detailed methodology for an enzyme inhibition assay to determine IC50 values for LDHA and LDHB.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of LDHA and LDHB by 50%.
Materials:
-
Recombinant human LDHA and LDHB enzymes (e.g., from a commercial supplier).
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form).
-
Sodium Pyruvate.
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Test compounds (e.g., N-p-tolyloxamic acid derivatives) dissolved in DMSO.
-
96-well, UV-transparent microplates.
-
Microplate spectrophotometer capable of reading absorbance at 340 nm.
Experimental Workflow Diagram:
Caption: Workflow for LDH enzyme inhibition assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO, starting from a high concentration (e.g., 1 mM). Include a DMSO-only control.
-
Assay Plate Setup: Add 1 µL of each compound dilution (or DMSO) to the appropriate wells of a 96-well plate.
-
Enzyme/Cofactor Mix: Prepare a reaction mixture containing assay buffer, NADH (final concentration ~150 µM), and either LDHA or LDHB enzyme (final concentration ~1-2 ng/µL).
-
Enzyme Incubation: Add 50 µL of the enzyme/cofactor mix to each well. Mix gently and incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare a substrate solution of sodium pyruvate in assay buffer. Initiate the enzymatic reaction by adding 50 µL of the pyruvate solution to each well (final concentration ~500 µM).
-
Data Acquisition: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Normalize the rates relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
-
Cross-Reactivity Assessment: Repeat the entire procedure using the second LDH isoform (e.g., LDHB if LDHA was tested first). The ratio of the IC50 values provides the selectivity index.
Causality Behind Experimental Choices:
-
Why measure at 340 nm? NADH has a distinct absorbance peak at 340 nm, while NAD+ does not. This allows for direct, real-time monitoring of enzyme activity by tracking the disappearance of the NADH substrate.
-
Why pre-incubate the enzyme and inhibitor? This step ensures that the inhibitor has sufficient time to bind to the enzyme and reach equilibrium before the reaction is started, leading to more accurate and reproducible IC50 values.
-
Why use kinetic mode? Measuring the reaction rate over time (kinetic) is more robust than a single endpoint reading. It helps identify potential compound interference (e.g., precipitation or fluorescence) and provides a more accurate measure of initial velocity (Vmax), which is crucial for inhibition studies.
This guide demonstrates that while N-p-tolyloxamic acid derivatives are conceptually important, the field has advanced toward compounds with quantifiable and superior isoform selectivity. By employing rigorous, well-validated biochemical assays, researchers can confidently compare candidates and select those with the most promising therapeutic profiles for further investigation.
References
- 1. [PDF] Human Lactate Dehydrogenase A Inhibitors: A Molecular Dynamics Investigation | Semantic Scholar [semanticscholar.org]
- 2. Structural Evidence for Isoform-Selective Allosteric Inhibition of Lactate Dehydrogenase A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
A Senior Application Scientist's Guide to Benchmarking IDO1 Inhibitor Performance: A Comparative Analysis of Epacadostat and Navoximod
Introduction
In the landscape of immuno-oncology, the tryptophan catabolizing enzyme, Indoleamine 2,3-dioxygenase 1 (IDO1), has emerged as a critical checkpoint in mediating tumor immune evasion.[1][2] Upregulated in a multitude of malignancies, IDO1 orchestrates an immunosuppressive tumor microenvironment by depleting the essential amino acid tryptophan and generating immunomodulatory metabolites known as kynurenines.[3] This metabolic reprogramming arrests effector T-cell proliferation and promotes the generation of regulatory T-cells (Tregs), effectively building a shield against host anti-tumor immunity.[4]
Consequently, the pharmacological inhibition of IDO1 is a compelling therapeutic strategy. This guide provides a comprehensive framework for benchmarking the performance of IDO1 inhibitors, using the clinically evaluated compound Epacadostat (INCB024360) as our primary subject. We will compare its performance against another notable IDO1 inhibitor, Navoximod (GDC-0919) , across a series of critical preclinical assays. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale underpinning each experimental choice, ensuring a robust and logical evaluation of inhibitor efficacy.
The Kynurenine Pathway: The Target of Inhibition
IDO1 is the first and rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism. By catalyzing the conversion of L-tryptophan to N-formylkynurenine, it initiates a cascade that produces several bioactive metabolites. The dual immunosuppressive effect of tryptophan starvation and kynurenine accumulation makes IDO1 a prime therapeutic target.
References
- 1. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment [frontiersin.org]
- 4. Navoximod - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Significance of Anilide Scaffolds in Modern Chemistry
Anilides, organic compounds featuring a phenyl group bonded to the nitrogen of an amide, represent a cornerstone in medicinal chemistry and materials science.[1] Their prevalence in pharmacologically active molecules is a testament to their ability to form stable, predictable conformations and engage in crucial intermolecular interactions, such as hydrogen bonding.[2] The structural rigidity and electronic properties of the anilide moiety can be finely tuned through substitution on the phenyl ring or the acyl group, allowing for the precise modulation of a compound's biological activity and material properties. This guide provides an in-depth structural comparison of N-p-tolyloxamic acid with structurally related anilides, namely acetanilide and benzanilide, to elucidate the impact of the oxamic acid and p-tolyl substituents on the molecular architecture.
This analysis is particularly relevant for researchers in drug discovery, where oxamic acid derivatives have shown promise as inhibitors of enzymes like lactate dehydrogenase, a target in cancer and infectious diseases. Understanding the three-dimensional structure and spectroscopic signatures of these molecules is paramount for developing structure-activity relationships (SAR) and designing next-generation therapeutics.
Methodology: An Integrated Approach to Structural Elucidation
A multi-pronged approach combining experimental techniques and computational modeling is essential for a comprehensive understanding of molecular structure. The methodologies discussed herein are standard in the field and provide a self-validating system for structural analysis.
Experimental Protocols
1. Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard for Solid-State Structure
SCXRD provides unequivocal information about the atomic arrangement in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.
-
Crystal Growth: High-quality single crystals are paramount for successful SCXRD analysis. Slow evaporation of a saturated solution is a common and effective technique. For the anilides discussed, suitable solvents include ethanol, methanol, or acetone.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. The structural model is then refined to achieve the best fit with the experimental data.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton in Solution
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, allowing for the elucidation of the molecular structure in solution.
-
Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Standard experiments include 1D ¹H and ¹³C, as well as 2D experiments like COSY and HSQC for more complex structures.
3. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
Sample Preparation: Solid samples are typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is irradiated with a broad range of infrared frequencies, and the absorbance is measured as a function of wavenumber (cm⁻¹).
Computational Protocol: Density Functional Theory (DFT) Calculations
In the absence of experimental data for N-p-tolyloxamic acid, we employed DFT calculations to predict its geometric and spectroscopic properties. This approach provides valuable insights and allows for a more complete comparative analysis.
-
Software: Gaussian 16 suite of programs.
-
Method: Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP).
-
Basis Set: 6-311++G(d,p) for all atoms.
-
Calculations: Geometry optimization was performed to find the lowest energy conformation. Vibrational frequencies (IR) and NMR chemical shifts (¹H and ¹³C) were then calculated from the optimized geometry.
Structural Comparison: N-p-Tolyloxamic Acid, Acetanilide, and Benzanilide
The following sections detail the structural and spectroscopic features of N-p-tolyloxamic acid in comparison to the well-characterized anilides, acetanilide and benzanilide.
Molecular Geometry and Conformation
The overall shape and conformation of anilides are governed by the interplay of steric and electronic effects. A key feature is the planarity of the amide group and the relative orientation of the phenyl rings.
N-p-Tolyloxamic Acid (Predicted)
Our DFT calculations predict that N-p-tolyloxamic acid adopts a largely planar conformation, particularly with respect to the oxamic acid moiety and the amide linkage. The p-tolyl group is predicted to be twisted relative to the plane of the amide group to minimize steric hindrance. The presence of the carboxylic acid and the adjacent carbonyl group in the oxamic acid moiety introduces the potential for intramolecular hydrogen bonding, which can further influence the conformation.
Acetanilide
The crystal structure of acetanilide reveals that the molecule is not perfectly planar.[2] The acetyl group is twisted with respect to the plane of the aniline portion of the molecule.[2] Molecules in the crystal lattice are linked into chains by N-H···O hydrogen bonds.[2]
Benzanilide
In the solid state, benzanilide is also non-planar, with a significant dihedral angle between the two phenyl rings.[3][4] Similar to acetanilide, benzanilide molecules form chains through N-H···O hydrogen bonds in the crystal.[3][4][5]
The following diagram illustrates the workflow for the synthesis and structural analysis of anilides.
References
Safety Operating Guide
Mastering Chemical Safety: A Guide to the Proper Disposal of (4-Methylphenyl)aminoacetic Acid
For Immediate Use by Laboratory Professionals
Navigating the complexities of chemical waste management is a critical responsibility for researchers in the fast-paced environments of scientific discovery and drug development. This guide, developed by our senior application scientists, provides an in-depth, procedural framework for the safe and compliant disposal of --INVALID-LINK--acetic acid (CAS 42868-89-3), also known as N-(4-methylphenyl)oxamic acid. Adherence to these protocols is essential not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
Core Directive: Hazard Identification and Waste Classification
--INVALID-LINK--acetic acid and its structural analogs are classified as irritants. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related oxamic acid derivatives consistently indicate hazards such as skin irritation, serious eye irritation, and potential respiratory irritation. Therefore, as a precautionary principle, all waste containing --INVALID-LINK--acetic acid must be treated as hazardous chemical waste.
Under no circumstances should this chemical or its residues be disposed of down the sanitary sewer system.[1] Improper disposal can lead to environmental contamination and potential reactions within the drainage system. All waste materials, including contaminated personal protective equipment (PPE), empty containers, and spill cleanup materials, must be segregated and managed through your institution's hazardous waste program.
Procedural Workflow for Disposal
The following step-by-step protocol outlines the essential procedures for the collection, storage, and disposal of --INVALID-LINK--acetic acid waste. This workflow is designed to ensure a self-validating system of safety and compliance within your laboratory.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the chemical in any form (pure substance, solutions, or waste), it is mandatory to wear appropriate PPE. This is a non-negotiable standard to prevent dermal and ocular exposure.[2]
-
Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves are essential. Given the lack of specific permeation data for this compound, nitrile gloves are a suitable initial choice. Always inspect gloves for any signs of degradation or punctures before use and change them frequently.
-
Body Protection: A standard laboratory coat must be worn and kept fully buttoned.
-
Respiratory Protection: While general handling in a well-ventilated area or a chemical fume hood should not require respiratory protection, a NIOSH-approved respirator may be necessary for spill cleanup or when handling large quantities.[3]
Step 2: Waste Segregation and Container Selection
Proper segregation is fundamental to safe waste management.[4] Never mix --INVALID-LINK--acetic acid waste with incompatible chemicals.
-
Solid Waste: Collect pure --INVALID-LINK--acetic acid, contaminated weigh boats, and grossly contaminated items like paper towels in a dedicated, leak-proof solid waste container.[1] The container should be made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Liquid Waste: Solutions containing --INVALID-LINK--acetic acid should be collected in a separate, clearly labeled liquid waste container (carboy). Ensure the container material is compatible with the solvent used.
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container.
Step 3: Labeling and Storage in a Satellite Accumulation Area (SAA)
Accurate and clear labeling is a regulatory requirement and a critical safety communication tool.[5]
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name: "--INVALID-LINK--acetic acid," and a clear indication of the major components and their approximate concentrations.
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area must be at or near the point of generation and under the control of the laboratory personnel. The SAA should be a secondary containment system (e.g., a tray or bin) to capture any potential leaks. Ensure waste containers are kept tightly closed except when adding waste.
Step 4: Arranging for Disposal
Hazardous waste must be removed from the laboratory in a timely manner.
-
Contact Environmental Health and Safety (EHS): Once the waste container is full, or as per your institution's policy, contact your facility's Environmental Health and Safety (EHS) department or the designated hazardous waste management contractor to arrange for pickup.
-
Documentation: Complete all required waste pickup forms accurately and thoroughly. This documentation is a legal record of the waste generation and disposal process.
Understanding the "Why": Scientific Rationale Behind the Protocols
A deep understanding of the chemical's properties informs these disposal procedures.
Chemical Incompatibility
While specific reactivity data for --INVALID-LINK--acetic acid is limited, general principles for related compounds suggest avoiding contact with:
-
Strong Oxidizing Agents: These can react exothermically and potentially violently with organic materials.
-
Strong Bases: As an acidic compound, it will undergo a neutralization reaction with bases, which can be exothermic.
-
Strong Acids: While it is an acid, mixing with stronger acids could lead to unforeseen reactions or degradation.
Thermal Decomposition Hazards
Thermal decomposition of related N-aryl and amide compounds can generate toxic and irritating gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6][7] Therefore, avoid exposing the chemical or its waste to high heat.
Data at a Glance: Disposal Parameters
| Parameter | Guideline | Rationale & References |
| Waste Classification | Hazardous Waste | Assumed irritant based on analogous compounds. Must be managed under EPA RCRA regulations.[8][9] |
| Disposal Route | Approved Hazardous Waste Disposal Facility | Prevents environmental contamination and ensures regulatory compliance.[1] |
| Container Type | Chemically compatible, leak-proof, with a secure lid. | Prevents spills and exposure. HDPE is a common choice for solids and many solutions.[10][11][12] |
| Storage Location | Designated and labeled Satellite Accumulation Area (SAA). | Complies with EPA regulations for temporary storage of hazardous waste in laboratories.[5][13] |
| PPE Requirements | Safety goggles, nitrile gloves, lab coat. | Protects against skin and eye irritation.[2][14][15] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of --INVALID-LINK--acetic acid.
Caption: Decision workflow for the safe disposal of --INVALID-LINK--acetic acid.
By integrating these scientifically grounded procedures into your daily laboratory operations, you contribute to a culture of safety and environmental stewardship, building a foundation of trust that extends beyond the products we use to the very practices that define our research.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration [osha.gov]
- 3. justia.com [justia.com]
- 4. Oxamic acids: useful precursors of carbamoyl radicals - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC01953A [pubs.rsc.org]
- 5. MedicalLab Management Magazine [medlabmag.com]
- 6. Synthesis and thermal decomposition of N,N-dialkoxyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roles of HNOx and Carboxylic Acids in the Thermal Stability of Nitroplasticizer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. acess.nl [acess.nl]
- 11. graco.com [graco.com]
- 12. wisconsin.edu [wisconsin.edu]
- 13. epa.gov [epa.gov]
- 14. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 15. aspioneer.com [aspioneer.com]
Personal protective equipment for handling [(4-Methylphenyl)amino](oxo)acetic acid
A Researcher's Guide to the Safe Handling of (4-Methylphenyl)aminoacetic acid
Welcome to your essential guide for the safe handling and disposal of --INVALID-LINK--acetic acid (CAS 42868-89-3). This document is designed for researchers, scientists, and drug development professionals, providing not just procedural steps but the scientific reasoning behind them. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.
Understanding the Risks: A Proactive Approach to Safety
--INVALID-LINK--acetic acid is a solid powder that, while not having acute toxicity data readily available, is classified as an irritant.[1][2][3][4] The primary hazards associated with this compound are:
-
Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1][2][3]
-
Serious Eye Irritation (H319): The powder can cause significant eye irritation upon contact.[1][2][3]
-
Respiratory Irritation (H335): Inhalation of the dust may irritate the respiratory tract.[1][2][3]
A thorough understanding of these risks is the foundation of a robust safety protocol. The following sections will detail the necessary personal protective equipment (PPE), handling procedures, and disposal methods to mitigate these hazards.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling --INVALID-LINK--acetic acid. The following table summarizes the required equipment, with a detailed explanation of the rationale behind each choice.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary for larger quantities.[1] | To prevent eye contact with the powder, which can cause serious irritation.[1][2][3] Goggles provide a seal around the eyes, offering more complete protection than safety glasses. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and subsequent irritation.[5] Gloves should be inspected for integrity before each use. |
| Body Protection | A laboratory coat. | To protect skin and personal clothing from accidental spills. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation.[6][7] However, a NIOSH-approved respirator may be necessary if handling large quantities or if dust cannot be controlled. | To prevent inhalation of the powder, which can cause respiratory irritation.[1][2][3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling --INVALID-LINK--acetic acid will minimize the risk of exposure. The following workflow is designed to guide you through the process, from preparation to cleanup.
Pre-Experiment Preparation
-
Designate a Workspace: All work with --INVALID-LINK--acetic acid should be conducted in a well-ventilated area, such as a chemical fume hood.[2]
-
Assemble Materials: Gather all necessary equipment, including the chemical, solvents, glassware, and waste containers, before you begin.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
Handling the Compound
-
Weighing: If possible, weigh the compound directly in the fume hood. If a balance is located outside the hood, weigh the powder in a tared, sealed container to minimize dust dispersion.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions within the fume hood. Ensure that all glassware is properly secured.
Post-Experiment Cleanup
-
Decontamination: Wipe down the work surface with an appropriate solvent to remove any residual powder.
-
Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, according to the disposal plan outlined in the next section.
-
Doffing PPE: Remove your PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Hand Washing: Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[1][2]
Disposal Plan: Responsible Stewardship
Proper disposal of --INVALID-LINK--acetic acid and its associated waste is crucial for environmental safety and regulatory compliance.
-
Solid Waste: Unused or contaminated solid --INVALID-LINK--acetic acid should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing the compound and contaminated solvents should be collected in a separate, labeled waste container. Do not mix with incompatible waste streams.[8]
-
Contaminated Materials: Items such as gloves, weigh boats, and paper towels that have come into contact with the chemical should be placed in a designated solid waste container.
-
Disposal Vendor: All waste must be disposed of through an approved hazardous waste disposal company.[1][3] Consult your institution's environmental health and safety (EHS) office for specific procedures and to schedule a pickup. Do not pour any waste down the drain.[3]
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the affected person to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Visualizing the Workflow
To further clarify the safe handling process, the following diagram illustrates the key steps and decision points.
Caption: Safe Handling Workflow for --INVALID-LINK--acetic acid.
Conclusion
By adhering to the guidelines outlined in this document, you can confidently and safely work with --INVALID-LINK--acetic acid. Remember that a proactive approach to safety, grounded in a thorough understanding of the potential hazards and the rationale behind each safety measure, is the hallmark of a responsible scientist. Always consult your institution's specific safety protocols and the Safety Data Sheet for the most current information.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. 406190-09-8 Cas No. | [(2-Methylphenyl)amino](oxo)acetic acid | Matrix Scientific [matrixscientific.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. nottingham.ac.uk [nottingham.ac.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(p-tolyl)
